Bis(4-methylphenyl)chlorophosphine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
chloro-bis(4-methylphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClP/c1-11-3-7-13(8-4-11)16(15)14-9-5-12(2)6-10-14/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBXRRHIBSXGLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70400533 | |
| Record name | BIS(4-METHYLPHENYL)CHLOROPHOSPHINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1019-71-2 | |
| Record name | BIS(4-METHYLPHENYL)CHLOROPHOSPHINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(4-methylphenyl)chlorophosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Chlorodi-p-tolylphosphine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Chlorodi-p-tolylphosphine, a prominent organophosphorus compound, serves as a critical building block and ligand in modern synthetic chemistry. Its unique electronic and steric properties make it a valuable reagent, particularly in the realm of catalysis and the synthesis of complex organic molecules relevant to pharmaceutical and materials science. This technical guide provides a comprehensive overview of the physical and chemical properties of chlorodi-p-tolylphosphine, detailed experimental protocols, and an exploration of its applications.
Core Physical and Chemical Properties
Chlorodi-p-tolylphosphine is a colorless to pale yellow, viscous liquid that is sensitive to air and moisture. It is soluble in many common organic solvents such as ether, chloroform, and dichloromethane. Due to its reactivity with water, it must be handled under an inert atmosphere.
Table 1: Physical and Chemical Properties of Chlorodi-p-tolylphosphine
| Property | Value | Reference(s) |
| CAS Number | 1019-71-2 | |
| Molecular Formula | C₁₄H₁₄ClP | |
| Molecular Weight | 248.69 g/mol | |
| Appearance | Colorless to pale yellow viscous liquid | |
| Density | 1.1 g/mL at 25 °C | |
| Boiling Point | 180-184 °C at 10 mmHg | |
| Flash Point | 163.6 °C | |
| Refractive Index (n20/D) | 1.501 | |
| Solubility | Soluble in ether, chloroform, dichloromethane. Reacts with water. | |
| Sensitivity | Air and moisture sensitive. |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
³¹P NMR: The ³¹P NMR chemical shift is highly sensitive to the electronic environment of the phosphorus atom. For chlorophosphines of the type R₂PCl, the chemical shift typically falls within a broad range. Based on data for similar diarylchlorophosphines, the ³¹P NMR signal for chlorodi-p-tolylphosphine is expected to appear as a single resonance in the downfield region, likely between +80 and +100 ppm (relative to 85% H₃PO₄).
-
¹H NMR: The ¹H NMR spectrum would be characterized by signals corresponding to the aromatic protons of the tolyl groups and the methyl protons. The aromatic protons would likely appear as a set of doublets in the range of 7.0-8.0 ppm, characteristic of a para-substituted benzene ring. The methyl protons would give rise to a singlet at approximately 2.4 ppm.
-
¹³C NMR: The ¹³C NMR spectrum would show distinct signals for the aromatic carbons and the methyl carbons. The aromatic carbons would exhibit coupling to the phosphorus atom, with the magnitude of the coupling constants (J-coupling) decreasing with the number of bonds separating the carbon and phosphorus atoms.
Infrared (IR) Spectroscopy
The IR spectrum of chlorodi-p-tolylphosphine would display characteristic absorption bands for the P-Cl bond, as well as vibrations associated with the aromatic rings and methyl groups. The P-Cl stretching vibration is typically observed in the region of 450-550 cm⁻¹. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while C=C stretching vibrations of the benzene rings would be found in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
In a mass spectrum obtained by electron impact (EI), the molecular ion peak (M⁺) for chlorodi-p-tolylphosphine would be observed at an m/z corresponding to its molecular weight (248.69). Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak would be expected. Common fragmentation patterns for organophosphorus compounds involve the loss of substituents from the phosphorus atom. For chlorodi-p-tolylphosphine, fragmentation could involve the loss of a chlorine atom, a tolyl group, or smaller fragments from the aromatic rings.
Experimental Protocols
Detailed experimental protocols for the synthesis and reactions of chlorodi-p-tolylphosphine are not extensively reported. However, procedures for analogous compounds, such as chlorodiphenylphosphine, can be adapted. The following protocols are based on established synthetic methodologies for chlorophosphines.
Synthesis of Chlorodi-p-tolylphosphine
A common method for the synthesis of diarylchlorophosphines involves the reaction of phosphorus trichloride (PCl₃) with a Grignard reagent.
Experimental Workflow: Synthesis of Chlorodi-p-tolylphosphine
Caption: Synthesis of Chlorodi-p-tolylphosphine via Grignard Reaction.
Detailed Protocol:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place magnesium turnings (2.2 equivalents). Add a small crystal of iodine to initiate the reaction. Add a solution of p-bromotoluene (2.0 equivalents) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings with stirring. The reaction is typically initiated by gentle warming and is maintained at a gentle reflux until the magnesium is consumed.
-
Reaction with Phosphorus Trichloride: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. In a separate flame-dried flask, prepare a solution of phosphorus trichloride (1.0 equivalent) in anhydrous THF. Add the PCl₃ solution dropwise to the stirred Grignard reagent, maintaining the temperature below 5 °C.
-
Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The reaction mixture is then carefully poured onto a mixture of crushed ice and a saturated aqueous solution of ammonium chloride to quench any unreacted Grignard reagent.
-
Extraction and Drying: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield chlorodi-p-tolylphosphine as a colorless to pale yellow liquid.
Hydrolysis to Di-p-tolylphosphine Oxide
Chlorodi-p-tolylphosphine readily hydrolyzes in the presence of water to form di-p-tolylphosphine oxide.
Experimental Workflow: Hydrolysis of Chlorodi-p-tolylphosphine
Caption: Hydrolysis of Chlorodi-p-tolylphosphine.
Detailed Protocol:
-
Reaction: Dissolve chlorodi-p-tolylphosphine (1.0 equivalent) in a suitable organic solvent such as THF in a round-bottom flask. Slowly add an excess of water to the stirred solution. The reaction is typically exothermic.
-
Work-up: After the reaction is complete (as monitored by TLC or ³¹P NMR), neutralize the mixture with a mild base such as sodium bicarbonate solution.
-
Extraction and Purification: Extract the product with an organic solvent like dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude di-p-tolylphosphine oxide can be purified by crystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Chemical Reactivity and Applications
Chlorodi-p-tolylphosphine is a versatile reagent in organic synthesis, primarily due to the reactivity of the P-Cl bond and the coordinating ability of the phosphorus atom.
Reactions with Nucleophiles
The phosphorus-chlorine bond is susceptible to nucleophilic attack by a wide range of nucleophiles, including Grignard reagents, organolithium compounds, alcohols, and amines. These reactions are fundamental for the synthesis of a diverse array of tertiary phosphines and other organophosphorus compounds.
Logical Relationship: Reactivity with Nucleophiles
Caption: Nucleophilic substitution at the phosphorus center.
Role in Catalysis
One of the most significant applications of chlorodi-p-tolylphosphine is as a precursor to phosphine ligands used in transition metal catalysis. Di-p-tolylphosphine derivatives are effective ligands for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. The electronic and steric properties of the di-p-tolylphosphino group can be fine-tuned to optimize catalytic activity and selectivity.
Signaling Pathway: Palladium-Catalyzed Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Development
While chlorodi-p-tolylphosphine itself is not a therapeutic agent, its role in the synthesis of complex organic molecules makes it an important tool in drug discovery and development. Palladium-catalyzed cross-coupling reactions, which often employ ligands derived from chlorodi-p-tolylphosphine, are widely used to construct the carbon-carbon and carbon-heteroatom bonds that form the backbones of many pharmaceutical compounds. The development of more efficient and selective catalytic systems, facilitated by ligands like di-p-tolylphosphine derivatives, can significantly streamline the synthesis of drug candidates and lead to the discovery of new therapeutic agents.
Safety and Handling
Chlorodi-p-tolylphosphine is a corrosive and moisture-sensitive compound that should be handled with appropriate safety precautions. It is essential to work in a well-ventilated fume hood and wear personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat. Due to its reactivity with water, it should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry place. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.
Conclusion
Chlorodi-p-tolylphosphine is a valuable and versatile reagent in organic synthesis with significant applications in catalysis. Its physical and chemical properties, particularly its reactivity and ability to serve as a ligand precursor, make it an indispensable tool for researchers and scientists in academia and industry, including those in the field of drug development. A thorough understanding of its properties, handling requirements, and reactivity is crucial for its safe and effective use in the laboratory.
Spectroscopic Profile of Bis(4-methylphenyl)chlorophosphine (CAS 1019-71-2): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data available for the chemical compound with CAS number 1019-71-2, identified as Bis(4-methylphenyl)chlorophosphine (also known as Chlorodi(p-tolyl)phosphine). This document is intended to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis by consolidating key spectral information, outlining typical experimental methodologies, and illustrating a general analytical workflow.
Chemical Identity
| Identifier | Value |
| CAS Number | 1019-71-2 |
| IUPAC Name | chlorobis(4-methylphenyl)phosphane |
| Molecular Formula | C₁₄H₁₄ClP |
| Molecular Weight | 248.69 g/mol |
| InChI Key | BJBXRRHIBSXGLF-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)P(Cl)C1=CC=C(C)C=C1 |
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound, providing a quantitative basis for its structural characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the structure of this compound, offering insights into the hydrogen, phosphorus, and carbon nuclei.[1]
¹H NMR Data
| Protons | Chemical Shift (δ) ppm | Multiplicity |
| Aromatic (C₆H₄) | 6.8–7.2 | Multiplet |
| Methyl (CH₃) | ~2.3 | Signal |
³¹P NMR Data
| Nucleus | Chemical Shift (δ) ppm | Multiplicity |
| ³¹P | 80–90 | Sharp Singlet |
The ³¹P NMR spectrum displays a characteristic sharp singlet in the downfield region, which is indicative of a phosphorus(III) center bonded to two aryl groups and a chlorine atom.[1] The presence of a single signal is also a confirmation of the sample's purity.[1]
Infrared (IR) Spectroscopy
IR spectroscopy helps in identifying the functional groups present based on their vibrational frequencies.[1]
| Bond | Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100–3000 |
| P-C (aryl) Stretch | Fingerprint Region |
| P-Cl Stretch | Low-Frequency Region (similar to C-Cl stretch at 850-550) |
The aromatic C-H stretching vibrations are typically observed between 3100-3000 cm⁻¹.[1] The P-Cl bond is expected to absorb in the low-frequency region of the infrared spectrum.[1]
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a precise measurement of the molecular mass, which is crucial for determining the elemental composition of the molecule.[1]
| Parameter | Value |
| Molecular Formula | C₁₄H₁₄ClP |
| Calculated Exact Mass | 248.05200 Da |
| Expected Ion Peak | [M]⁺ |
An HRMS measurement is expected to show a molecular ion peak ([M]⁺) very close to the calculated exact mass of 248.05200 Da.[1]
Experimental Protocols
While specific experimental parameters for the acquisition of the cited data are not publicly available, the following sections describe generalized protocols for each spectroscopic technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃). A reference standard, such as tetramethylsilane (TMS), is often added for ¹H NMR.
-
Instrumentation : The sample is placed in a high-field NMR spectrometer.
-
Data Acquisition :
-
For ¹H NMR, a standard pulse sequence is used to acquire the spectrum, typically over a range of 0-12 ppm.
-
For ³¹P NMR, a specific probe and pulse sequence are used to observe the phosphorus nucleus, with chemical shifts referenced to an external standard like 85% H₃PO₄.
-
-
Data Processing : The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. Phase and baseline corrections are applied, and the chemical shifts, multiplicities, and integrations of the peaks are analyzed.
Infrared (IR) Spectroscopy
-
Sample Preparation : The sample, which is a viscous liquid, can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.[2]
-
Instrumentation : An FT-IR spectrometer is used for analysis.
-
Data Acquisition : A background spectrum of the empty sample holder is first recorded. The sample is then scanned over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Processing : The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum. The characteristic absorption bands are then identified.
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation : A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., acetonitrile or methanol).
-
Ionization : A soft ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is typically employed to generate the molecular ion without significant fragmentation.
-
Mass Analysis : The ions are introduced into a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument.
-
Data Acquisition and Analysis : The mass-to-charge ratio (m/z) of the ions is measured with high accuracy. The resulting data is analyzed to determine the exact mass of the molecular ion and confirm the elemental composition.
Visualization of Analytical Workflow
The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
An In-depth Technical Guide on the 31P NMR Chemical Shift of Bis(4-methylphenyl)chlorophosphine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ³¹P Nuclear Magnetic Resonance (NMR) characteristics of bis(4-methylphenyl)chlorophosphine, also known as chlorodi-p-tolylphosphine. This document details its expected chemical shift, relevant experimental protocols for its determination, and its common synthetic route.
Data Presentation
| Compound | Structure Analogous to | ³¹P NMR Chemical Shift (δ, ppm) | Reference Compound |
| This compound | Diphenylchlorophosphine | ~81.00 | 85% H₃PO₄ |
| Diphenylchlorophosphine | - | 81.00 | 85% H₃PO₄ |
Table 1: ³¹P NMR Chemical Shift Data. The chemical shift for this compound is estimated based on the experimentally determined value for diphenylchlorophosphine[1].
Experimental Protocols
The determination of the ³¹P NMR chemical shift for this compound should be conducted following standard NMR spectroscopic techniques. The following protocol outlines a general procedure.
1. Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, or THF-d₈). The choice of solvent can slightly influence the chemical shift.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The experiment should be performed on a high-resolution NMR spectrometer.
-
The spectrometer frequency for ³¹P will depend on the field strength of the magnet (e.g., approximately 121.5 MHz on a 300 MHz ¹H spectrometer).
-
An external reference standard, typically 85% phosphoric acid (H₃PO₄), is used and its chemical shift is set to 0 ppm.[2]
3. Data Acquisition:
-
A standard one-pulse ³¹P NMR experiment is typically sufficient.
-
Proton decoupling (e.g., using a WALTZ-16 or similar sequence) is generally employed to simplify the spectrum by removing ¹H-³¹P coupling, resulting in a single sharp peak.[2]
-
Key acquisition parameters to consider include:
-
Pulse Width: A 30-45° pulse angle is often used to allow for a shorter relaxation delay.
-
Relaxation Delay (d1): A delay of 1-2 seconds is typically adequate for phosphorus(III) compounds.
-
Number of Scans: The number of scans will depend on the sample concentration and the spectrometer's sensitivity. For a moderately concentrated sample, 64 to 256 scans should provide a good signal-to-noise ratio.
-
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Reference the spectrum to the external standard (85% H₃PO₄ at 0 ppm).
-
The resulting singlet in the proton-decoupled spectrum corresponds to the chemical shift of the phosphorus nucleus in this compound.
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the reaction of a Grignard reagent with phosphorus trichloride (PCl₃).
Figure 1: Synthetic workflow for this compound.
References
An In-depth Technical Guide to P,P-Bis(4-methylphenyl)-phosphinous chloride: Structure, Synthesis, and Catalytic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of P,P-Bis(4-methylphenyl)-phosphinous chloride, a key organophosphorus compound utilized in modern synthetic chemistry. This document details its molecular structure, provides a step-by-step synthesis protocol, and explores its application as a ligand precursor in palladium-catalyzed cross-coupling reactions, which are pivotal in the synthesis of pharmaceuticals and complex organic molecules.
Molecular Structure and Properties
P,P-Bis(4-methylphenyl)-phosphinous chloride, also known as chlorodi(p-tolyl)phosphine, is a trivalent phosphorus compound. Its structure features a central phosphorus atom bonded to two p-tolyl (4-methylphenyl) groups and one chlorine atom.
Molecular Formula: C₁₄H₁₄ClP
Key Physicochemical Data:
The following table summarizes the key physical and chemical properties of P,P-Bis(4-methylphenyl)-phosphinous chloride.
| Property | Value |
| CAS Number | 1019-71-2 |
| Molecular Weight | 248.69 g/mol |
| Appearance | White or light yellow crystalline powder |
| Density | 1.1 g/mL at 25 °C |
| ³¹P NMR Chemical Shift | Approximately 80-85 ppm (in CDCl₃) |
Note: The ³¹P NMR chemical shift is an approximate value based on typical ranges for similar diarylphosphinous chlorides and should be confirmed by experimental data.
Synthesis of P,P-Bis(4-methylphenyl)-phosphinous chloride
The most common and efficient method for the synthesis of P,P-Bis(4-methylphenyl)-phosphinous chloride is the Grignard reaction. This involves the reaction of a Grignard reagent, p-tolylmagnesium bromide, with phosphorus trichloride.
Experimental Protocol: Grignard Synthesis
This protocol details the synthesis of P,P-Bis(4-methylphenyl)-phosphinous chloride from 4-bromotoluene.
Materials:
-
4-Bromotoluene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Phosphorus trichloride (PCl₃)
-
Iodine crystal (as initiator)
-
Anhydrous toluene
-
Standard Schlenk line or glovebox equipment for inert atmosphere operations
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.1 equivalents).
-
Add a small crystal of iodine to the flask.
-
In the dropping funnel, place a solution of 4-bromotoluene (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Add a small portion of the 4-bromotoluene solution to the magnesium turnings to initiate the reaction. Gentle heating may be required.
-
Once the reaction has started (indicated by a color change and gentle refluxing), add the remaining 4-bromotoluene solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent, p-tolylmagnesium bromide.
-
-
Reaction with Phosphorus Trichloride:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
In a separate dropping funnel, place a solution of phosphorus trichloride (0.5 equivalents) in anhydrous diethyl ether or THF.
-
Add the phosphorus trichloride solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C throughout the addition. A white precipitate of magnesium salts will form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
-
Work-up and Purification:
-
Filter the reaction mixture under an inert atmosphere to remove the magnesium salts.
-
Wash the collected solid with anhydrous diethyl ether or THF.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by vacuum distillation to yield P,P-Bis(4-methylphenyl)-phosphinous chloride as a colorless to pale yellow liquid or crystalline solid.
-
Expected Yield: 70-80%
Synthesis Workflow Diagram
Application in Palladium-Catalyzed Cross-Coupling
P,P-Bis(4-methylphenyl)-phosphinous chloride is a valuable precursor for the in situ or ex situ generation of di-p-tolylphosphine ligands. These ligands are effective in a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, which are fundamental for the formation of carbon-carbon bonds. The di-p-tolylphosphine ligand, once coordinated to a palladium center, forms a catalytically active species.
Suzuki-Miyaura Coupling: An Exemplary Protocol
This protocol describes a typical Suzuki-Miyaura coupling reaction using a di-p-tolylphosphine ligand generated from P,P-Bis(4-methylphenyl)-phosphinous chloride to couple an aryl bromide with an arylboronic acid.
Materials:
-
Aryl bromide (e.g., 4-bromoanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
P,P-Bis(4-methylphenyl)-phosphinous chloride
-
Base (e.g., potassium carbonate, K₂CO₃)
-
Solvent (e.g., toluene, dioxane, or a mixture with water)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Catalyst Pre-formation (Optional, for ex situ generation):
-
In a Schlenk tube, dissolve palladium(II) acetate (1 mol%) and P,P-Bis(4-methylphenyl)-phosphinous chloride (2-4 mol%) in anhydrous toluene under an inert atmosphere.
-
Stir the mixture at room temperature for 15-30 minutes to form the palladium-phosphine complex.
-
-
Cross-Coupling Reaction:
-
To a Schlenk tube containing the pre-formed catalyst (or to a new Schlenk tube for in situ generation), add the aryl bromide (1.0 equivalent), arylboronic acid (1.2-1.5 equivalents), and the base (2.0-3.0 equivalents).
-
If generating the catalyst in situ, add palladium(II) acetate (1 mol%) and P,P-Bis(4-methylphenyl)-phosphinous chloride (2-4 mol%).
-
Add the solvent (e.g., toluene/water mixture).
-
Degas the reaction mixture by several cycles of vacuum and backfilling with an inert gas.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired biaryl product.
-
Quantitative Data for a Representative Suzuki-Miyaura Coupling:
| Reactants | Product | Catalyst System | Yield (%) |
| 4-Bromoanisole & Phenylboronic acid | 4-Methoxybiphenyl | Pd(OAc)₂ / Di-p-tolylphosphine ligand | >90 |
| 4-Bromotoluene & Phenylboronic acid | 4-Methylbiphenyl | Pd(OAc)₂ / Di-p-tolylphosphine ligand | >90 |
Catalytic Cycle of the Suzuki-Miyaura Reaction
Conclusion
P,P-Bis(4-methylphenyl)-phosphinous chloride is a versatile and important reagent in organic synthesis. Its straightforward preparation via the Grignard reaction and its utility as a precursor to effective phosphine ligands for palladium-catalyzed cross-coupling reactions make it a valuable tool for researchers in academia and industry. The protocols and data presented in this guide offer a solid foundation for the synthesis and application of this compound in the development of novel chemical entities.
The Fulcrum of Reactivity: An In-depth Technical Guide to the P-Cl Bond in Diarylchlorophosphines
For Researchers, Scientists, and Drug Development Professionals
The phosphorus-chlorine (P-Cl) bond in diarylchlorophosphines represents a critical linchpin in organophosphorus chemistry. Its inherent reactivity serves as a gateway to a vast array of phosphorus (III) and phosphorus (V) compounds, many of which are pivotal in the realms of catalysis, materials science, and pharmaceutical development. This technical guide provides a comprehensive exploration of the core reactive properties of this bond, focusing on the mechanistic underpinnings and practical applications relevant to the scientific community.
Core Reactive Properties of the P-Cl Bond
The reactivity of the P-Cl bond in diarylchlorophosphines is primarily dictated by the significant electronegativity difference between phosphorus and chlorine, resulting in a polarized bond with a partial positive charge on the phosphorus atom and a partial negative charge on the chlorine atom. This inherent polarity makes the phosphorus atom a prime target for nucleophilic attack. Furthermore, the presence of a lone pair of electrons on the trivalent phosphorus atom allows it to act as a nucleophile in certain contexts and to readily undergo oxidation. The interplay of these electronic factors, along with the steric influence of the two aryl substituents, governs the diverse reactivity of this functional group.
Nucleophilic Substitution: The Workhorse Reaction
The most fundamental and widely exploited reaction of diarylchlorophosphines is the nucleophilic substitution at the phosphorus center. A wide range of nucleophiles can displace the chloride ion, which is a good leaving group, to form new phosphorus-element bonds. This versatility allows for the synthesis of a broad spectrum of phosphine derivatives.
The general mechanism for nucleophilic substitution at a trivalent phosphorus center can proceed through different pathways, with the S(_N)2@P mechanism being prevalent. Computational studies on the reaction of a hindered chlorophosphine with an aliphatic Grignard reagent suggest a backside S(_N)2@P pathway, leading to inversion of configuration at the phosphorus atom.[1][2] In contrast, reaction with an aromatic Grignard reagent has been proposed to proceed through a novel S(_N)2@Cl mechanism followed by a frontside S(_N)2@C attack, resulting in retention of the phosphorus stereochemistry.[1][2]
Key classes of nucleophiles and their corresponding products are summarized below:
-
Hydrolysis: Reaction with water readily cleaves the P-Cl bond to form the corresponding diarylphosphine oxide after tautomerization of the initial phosphinous acid intermediate. An example is the hydrolysis of chlorodiphenylphosphine to yield diphenylphosphine oxide.[3]
-
Alcoholysis/Phenolysis: Alcohols and phenols react in the presence of a base (e.g., triethylamine) to yield phosphinites (R(_2)P-OR'). These compounds are valuable intermediates in their own right.
-
Aminolysis: Primary and secondary amines react to form aminophosphines (R(_2)P-NR'R''). This reaction is a cornerstone for the synthesis of a wide variety of phosphine ligands with tailored electronic and steric properties.
-
Grignard and Organolithium Reagents: Carbon nucleophiles, such as Grignard and organolithium reagents, are extensively used to form new phosphorus-carbon bonds, leading to the synthesis of tertiary phosphines.[4]
Oxidation: Accessing the Pentavalent State
The lone pair on the phosphorus atom in diarylchlorophosphines makes them susceptible to oxidation by various oxidizing agents. This provides a direct route to pentavalent phosphorus compounds.
-
Oxidation to Diarylphosphinic Chlorides: Mild oxidizing agents, such as molecular oxygen or hydrogen peroxide, can convert diarylchlorophosphines to the corresponding diarylphosphinic chlorides (R(_2)P(O)Cl). These P(V) compounds are also valuable synthetic intermediates.
-
Oxidative Addition: Diarylchlorophosphines can react with halogens to form diaryltrichlorophosphoranes (Ar(_2)PCl(_3)).
Reduction: Formation of Secondary Phosphines and Diphosphines
The P-Cl bond can be reduced to a P-H bond, yielding secondary phosphines (Ar(_2)PH), or can undergo reductive coupling to form diphosphines (Ar(_2)P-PAr(_2)). Common reducing agents for this transformation include lithium aluminum hydride (LiAlH(_4)).[4] A catalytic method using 9-BBN and [Et4N]Cl with phenylsilane has also been reported for the reduction of chlorophosphines, where aryl-substituted chlorophosphines tend to form diphosphines.[5]
Quantitative Data on P-Cl Bond Reactivity
Precise quantitative data for the reactivity of the P-Cl bond in diarylchlorophosphines can be challenging to consolidate due to the wide variety of reaction conditions and substrates reported in the literature. However, key parameters such as bond dissociation energies and spectroscopic data provide valuable insights.
P-Cl Bond Dissociation Energy
Spectroscopic Data: ³¹P NMR Chemical Shifts
³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing organophosphorus compounds. The chemical shift (δ) of the phosphorus nucleus is highly sensitive to its electronic environment, oxidation state, and the nature of its substituents.
| Compound | Substituent (Ar) | ³¹P Chemical Shift (δ, ppm) |
| Chlorodiphenylphosphine | Phenyl | ~81.5 |
| Bis(p-tolyl)chlorophosphine | p-Tolyl | ~82.0 |
| Bis(p-methoxyphenyl)chlorophosphine | p-Methoxyphenyl | ~80.0 |
Note: Chemical shifts are relative to 85% H(_3)PO(_4) and can vary slightly depending on the solvent and concentration.
Experimental Protocols for Key Reactions
The following protocols are illustrative examples for common transformations of chlorodiphenylphosphine, a representative diarylchlorophosphine.
Hydrolysis to Diphenylphosphine Oxide
Materials:
-
Chlorodiphenylphosphine
-
Tetrahydrofuran (THF), anhydrous
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve chlorodiphenylphosphine (1 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add water (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Remove the THF under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield diphenylphosphine oxide.[3]
Alcoholysis to Phenyl Diphenylphosphinite
Materials:
-
Chlorodiphenylphosphine
-
Phenol
-
Triethylamine
-
Anhydrous diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of phenol (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous diethyl ether in a flask under an inert atmosphere, add a solution of chlorodiphenylphosphine (1 equivalent) in anhydrous diethyl ether dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Filter the mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain phenyl diphenylphosphinite.
Aminolysis to P,P-Diphenyl-N,N-dimethylphosphinous Amide
Materials:
-
Chlorodiphenylphosphine
-
Dimethylamine (2 M solution in THF)
-
Anhydrous diethyl ether
Procedure:
-
In a flask under an inert atmosphere, dissolve chlorodiphenylphosphine (1 equivalent) in anhydrous diethyl ether and cool to -78 °C (dry ice/acetone bath).
-
Slowly add a 2 M solution of dimethylamine in THF (2.2 equivalents) to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Filter the reaction mixture to remove dimethylammonium chloride.
-
Concentrate the filtrate under reduced pressure to yield the crude P,P-diphenyl-N,N-dimethylphosphinous amide, which can be further purified by distillation or chromatography.
Grignard Reaction to Triphenylphosphine
Materials:
-
Chlorodiphenylphosphine
-
Phenylmagnesium bromide (solution in THF or diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Under an inert atmosphere, place a solution of chlorodiphenylphosphine (1 equivalent) in anhydrous diethyl ether in a flask and cool to 0 °C.
-
Slowly add a solution of phenylmagnesium bromide (1.05 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield triphenylphosphine.[4]
Visualization of Key Reactive Pathways
The following diagrams illustrate the central reaction pathways of the P-Cl bond in diarylchlorophosphines.
Caption: General pathway for nucleophilic substitution at the P-Cl bond.
Caption: Oxidation and reduction pathways of diarylchlorophosphines.
Caption: Experimental workflow for the synthesis of tertiary phosphines.
Applications in Drug Discovery and Development
The versatile reactivity of the P-Cl bond in diarylchlorophosphines makes them valuable starting materials for the synthesis of ligands for transition metal-catalyzed cross-coupling reactions, which are fundamental in the construction of complex organic molecules, including active pharmaceutical ingredients (APIs). The resulting phosphine ligands can modulate the reactivity and selectivity of metal catalysts, enabling the efficient formation of C-C, C-N, and C-O bonds. Furthermore, organophosphorus compounds derived from diarylchlorophosphines are themselves being investigated for their biological activities.
References
- 1. Theoretical study of a derivative of chlorophosphine with aliphatic and aromatic Grignard reagents: SN2@P or the novel SN2@Cl followed by SN2@C? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Theoretical study of a derivative of chlorophosphine with aliphatic and aromatic Grignard reagents: S N 2@P or the novel S N 2@Cl followed by S N 2@C? ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00258B [pubs.rsc.org]
- 3. Phosphine oxides - Wikipedia [en.wikipedia.org]
- 4. Chlorodiphenylphosphine - Wikipedia [en.wikipedia.org]
- 5. 9-BBN and chloride catalyzed reduction of chlorophosphines to phosphines and diphosphines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Synthesis of Bis(4-methylphenyl)chlorophosphine using 4-methylphenyllithium
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of bis(4-methylphenyl)chlorophosphine, a valuable reagent in organic synthesis, particularly in the formation of various phosphine ligands. The primary focus of this document is the synthetic route involving the reaction of 4-methylphenyllithium with phosphorus trichloride. This guide includes detailed experimental protocols, quantitative data, reaction pathways, and essential safety information to ensure a safe and successful synthesis.
Introduction
This compound, also known as di(p-tolyl)chlorophosphine, is a key intermediate in the synthesis of a wide array of organophosphorus compounds. Its reactive phosphorus-chlorine bond allows for nucleophilic substitution, making it a versatile building block for the preparation of tertiary phosphines, which are crucial as ligands in transition-metal-catalyzed cross-coupling reactions, and in the development of novel pharmaceuticals. The synthesis described herein utilizes the reaction of an organolithium reagent, 4-methylphenyllithium, with phosphorus trichloride, a common and effective method for the formation of aryl-phosphorus bonds.
Reaction Overview
The synthesis of this compound is achieved through the nucleophilic substitution of two chlorine atoms on phosphorus trichloride by the 4-methylphenyl group from 4-methylphenyllithium. The reaction is typically carried out in an anhydrous ethereal solvent at low temperatures to control the reactivity of the organolithium reagent and prevent side reactions.
Reaction Equation:
2 C₇H₇Li + PCl₃ → (C₇H₇)₂PCl + 2 LiCl
-
4-methylphenyllithium + Phosphorus trichloride → this compound + Lithium chloride
Experimental Protocols
This section provides a detailed, step-by-step procedure for the synthesis of this compound. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques due to the air and moisture sensitivity of the reagents.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity (Example Scale) | Notes |
| 4-Bromotoluene | 106-38-7 | 171.04 | 17.1 g (100 mmol) | Freshly distilled before use. |
| n-Butyllithium (n-BuLi) | 109-72-8 | 64.06 | 40 mL (100 mmol, 2.5 M in hexanes) | Titrated prior to use. |
| Phosphorus trichloride (PCl₃) | 7719-12-2 | 137.33 | 6.87 g (50 mmol) | Freshly distilled before use. |
| Anhydrous Diethyl Ether (Et₂O) | 60-29-7 | 74.12 | 300 mL | Dried over sodium/benzophenone. |
| Anhydrous Hexane | 110-54-3 | 86.18 | 100 mL | For washing and extraction. |
| Degassed Water | 7732-18-5 | 18.02 | 50 mL | For quenching the reaction. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | For drying the organic phase. |
Synthesis of 4-methylphenyllithium
-
To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and an argon inlet, add 4-bromotoluene (17.1 g, 100 mmol) and anhydrous diethyl ether (150 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (40 mL of a 2.5 M solution in hexanes, 100 mmol) dropwise via the dropping funnel over a period of 1 hour, maintaining the temperature below -70 °C.
-
After the addition is complete, stir the resulting white suspension at -78 °C for an additional 2 hours. This suspension is the 4-methylphenyllithium reagent and is used directly in the next step.
Synthesis of this compound
-
In a separate flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and an argon inlet, dissolve phosphorus trichloride (6.87 g, 50 mmol) in anhydrous diethyl ether (100 mL).
-
Cool this solution to -78 °C.
-
Slowly add the freshly prepared 4-methylphenyllithium suspension to the phosphorus trichloride solution via a cannula or the dropping funnel over a period of 2 hours, ensuring the internal temperature does not exceed -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12-16 hours).
Work-up and Purification
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of degassed water (50 mL). This step is exothermic and may produce fumes of HCl.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product is then purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.
Quantitative Data
This section summarizes the key quantitative data for this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference/Note |
| Molecular Formula | C₁₄H₁₄ClP | |
| Molecular Weight | 248.69 g/mol | |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 174-178 °C at 3 mmHg | |
| Density | 1.1 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.501 | [1] |
| Typical Yield | 60-80% | Yields can vary based on reaction scale and purity of reagents. |
Table 2: Spectroscopic Data
| Spectroscopic Technique | Data | Reference |
| ³¹P NMR (CDCl₃) | δ 80–90 ppm (singlet) | [2] |
| ¹H NMR (CDCl₃) | δ ~6.8–7.2 ppm (m, 8H, Ar-H), ~2.3 ppm (s, 6H, CH₃) | [2] |
| IR Spectroscopy | P-Cl stretch expected in the low-frequency region (similar to C-Cl at 850-550 cm⁻¹) | [2] |
Visualizations
Reaction Pathway
Caption: Reaction pathway for the synthesis of this compound.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Safety and Handling
The synthesis of this compound involves the use of hazardous materials that require strict safety protocols.
-
n-Butyllithium (n-BuLi): This reagent is highly pyrophoric and reacts violently with water and air. It should only be handled under an inert atmosphere.[3] Wear a fire-resistant lab coat, safety glasses, and appropriate gloves (nitrile gloves are combustible, consider double-gloving or using neoprene gloves).[4] Keep a Class D fire extinguisher or powdered lime readily accessible.[5]
-
Phosphorus Trichloride (PCl₃): This reagent is toxic, corrosive, and reacts violently with water, releasing toxic and corrosive hydrogen chloride gas.[6][7] Handle PCl₃ in a well-ventilated fume hood.[6][7] Wear appropriate personal protective equipment, including a face shield, acid-resistant gloves, and a lab coat.[1][6]
-
General Precautions: All glassware must be thoroughly dried before use to prevent violent reactions with the moisture-sensitive reagents. The reaction should be conducted in a fume hood, and an inert atmosphere must be maintained throughout the synthesis.
Conclusion
The synthesis of this compound via the reaction of 4-methylphenyllithium with phosphorus trichloride is a reliable and scalable method for producing this important organophosphorus intermediate. Adherence to the detailed experimental protocols and stringent safety precautions outlined in this guide is crucial for a successful and safe synthesis. The resulting product can be used in a variety of applications, particularly in the development of ligands for catalysis and in the synthesis of novel pharmaceutical compounds.
References
- 1. opcw.org [opcw.org]
- 2. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 3. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. fishersci.com [fishersci.com]
- 7. merckmillipore.com [merckmillipore.com]
Spectral Analysis of Bis(4-methylphenyl)chlorophosphine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Bis(4-methylphenyl)chlorophosphine. Due to the limited availability of directly published spectral data for this specific compound, this guide leverages data from structurally analogous compounds to predict chemical shifts and coupling constants. It also outlines a comprehensive experimental protocol for the acquisition of high-quality NMR data for this air-sensitive compound.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on the known spectral data of related compounds such as diphenyl(p-tolyl)phosphine, tri(p-tolyl)phosphine, and other substituted chlorophosphines.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| CH₃ | ~2.4 | Singlet | N/A |
| Aromatic H (ortho to P) | ~7.5 - 7.7 | Doublet of Doublets (dd) | ³JHH ≈ 8.0, ³JPH ≈ 6.0 |
| Aromatic H (meta to P) | ~7.2 - 7.3 | Doublet (d) | ³JHH ≈ 8.0 |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| CH₃ | ~21 | Singlet | N/A |
| Aromatic C (ipso to P) | ~135 - 137 | Doublet (d) | ¹JPC ≈ 20 - 30 |
| Aromatic C (ortho to P) | ~133 - 135 | Doublet (d) | ²JPC ≈ 15 - 25 |
| Aromatic C (meta to P) | ~129 - 130 | Doublet (d) | ³JPC ≈ 5 - 10 |
| Aromatic C (para to P) | ~140 - 142 | Doublet (d) | ⁴JPC ≈ 1 - 5 |
Experimental Protocols
The acquisition of high-quality NMR spectra for this compound requires careful handling due to its sensitivity to air and moisture. The following protocols are recommended.
Sample Preparation (Air-Sensitive Protocol)
-
Solvent Preparation: Use a deuterated solvent (e.g., CDCl₃, C₆D₆, or THF-d₈) that has been thoroughly dried and degassed. This can be achieved by distillation from a suitable drying agent (e.g., CaH₂ for CDCl₃, Na/benzophenone for C₆D₆ and THF-d₈) under an inert atmosphere (N₂ or Ar) followed by several freeze-pump-thaw cycles.
-
Glovebox Technique: All manipulations of this compound should be performed in a glovebox with a dry, inert atmosphere.
-
Sample Weighing and Dissolution:
-
Accurately weigh the desired amount of this compound (typically 5-20 mg for ¹H NMR and 20-50 mg for ¹³C NMR) into a clean, dry NMR tube equipped with a J. Young valve or a screw-cap with a PTFE/silicone septum.
-
Using a gas-tight syringe, add the required volume of the dried, degassed deuterated solvent (typically 0.5-0.7 mL).
-
Seal the NMR tube securely before removing it from the glovebox.
-
-
Internal Standard: If a chemical shift reference is required, a small amount of a suitable internal standard (e.g., tetramethylsilane, TMS) can be added. However, for air-sensitive samples, referencing to the residual solvent peak is often preferred to avoid introducing potential contaminants.
NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good spectral dispersion, which is particularly important for resolving the aromatic region.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: Sufficient to cover the expected chemical shift range (e.g., 0-10 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Spectral Width: Sufficient to cover the expected chemical shift range (e.g., 0-160 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, or more, depending on the sample concentration and desired signal-to-noise ratio.
-
-
³¹P NMR Acquisition (Recommended):
-
Acquiring a ³¹P NMR spectrum is highly recommended for organophosphorus compounds.[1][2] It provides valuable information about the phosphorus environment and can confirm the presence of the desired compound.
-
Pulse Sequence: Proton-decoupled single-pulse sequence.
-
Spectral Width: A wide spectral width is recommended initially (e.g., -100 to 200 ppm) to locate the signal. For chlorophosphines, the chemical shift is expected in the downfield region.
-
Number of Scans: 64-256 scans.
-
Structural and Signaling Visualization
The following diagrams illustrate the molecular structure of this compound and the key NMR-active nuclei, as well as a workflow for the experimental protocol.
Caption: Molecular structure of this compound with key atoms labeled.
Caption: Experimental workflow for NMR analysis of air-sensitive this compound.
References
Methodological & Application
Application Notes: Bis(4-methylphenyl)chlorophosphine as a Precursor for High-Performance Phosphine Ligands in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(4-methylphenyl)chlorophosphine, also known as di(p-tolyl)chlorophosphine, is a versatile and reactive organophosphorus compound that serves as a critical precursor for the synthesis of bulky, electron-rich triarylphosphine ligands. These ligands are instrumental in stabilizing and activating transition metal catalysts, particularly palladium, for a wide range of cross-coupling reactions that are foundational in modern organic synthesis and drug development.[1] The electronic properties of the resulting phosphine ligands are tuned by the electron-donating 4-methylphenyl (p-tolyl) groups, which enhance the electron density at the phosphorus atom, a vital characteristic for stabilizing metal-phosphine complexes. This document provides detailed protocols for the synthesis of a representative ligand, Tri(p-tolyl)phosphine, from this compound and its subsequent application in a palladium-catalyzed Heck reaction, a key C-C bond-forming transformation.
Ligand Synthesis from this compound
The most common and effective method for synthesizing tertiary phosphines from this compound is the reaction with an organometallic reagent, such as a Grignard or organolithium reagent.[2] This nucleophilic substitution at the phosphorus center readily displaces the chloride to form a new P-C bond.
Synthesis of Tri(p-tolyl)phosphine via Grignard Reaction
This protocol details the synthesis of Tri(p-tolyl)phosphine by reacting this compound with p-tolylmagnesium bromide.
Experimental Protocol:
-
Preparation of Grignard Reagent: In a flame-dried, two-neck round-bottom flask under an inert nitrogen atmosphere, add magnesium turnings (1.1 equivalents). To this, add a solution of 4-bromotoluene (1.0 equivalent) in anhydrous tetrahydrofuran (THF). Initiate the reaction with gentle heating or the addition of a small iodine crystal. Once initiated, add the remaining 4-bromotoluene solution dropwise, maintaining a gentle reflux. After the addition is complete, continue to reflux for 1-2 hours to ensure complete formation of the Grignard reagent (p-tolylmagnesium bromide).
-
Phosphinylation Reaction: Cool the Grignard solution to 0 °C in an ice bath. In a separate flame-dried flask, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Addition: Slowly add the solution of this compound to the cooled Grignard reagent dropwise with vigorous stirring.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes). Combine the organic layers.
-
Purification: Wash the combined organic phase with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol or chloroform/hexane) to yield pure Tri(p-tolyl)phosphine as a white solid.
Diagram of Ligand Synthesis Workflow:
Caption: Workflow for the synthesis of Tri(p-tolyl)phosphine.
Application in Catalysis: The Heck Reaction
Triarylphosphine ligands, such as Tri(p-tolyl)phosphine and its isomers, are highly effective in palladium-catalyzed cross-coupling reactions. Their steric bulk and electron-donating nature facilitate key steps in the catalytic cycle, namely oxidative addition and reductive elimination.[3] The Heck reaction, which forms a C-C bond between an aryl halide and an alkene, is a prime example of their application.
Palladium-Catalyzed Heck Reaction of 4-Bromophenol with Styrene
This protocol is adapted from a procedure using the closely related tri(o-tolyl)phosphine ligand, demonstrating a typical application for this class of ligands.
Experimental Protocol:
-
Reaction Setup: To a suitable reaction vessel, add 4-bromophenol (1.0 equivalent, e.g., 8.7 mmol), styrene (1.2 equivalents), and triethylamine (as solvent and base).
-
Catalyst Loading: Under a nitrogen atmosphere, add the phosphine ligand (e.g., Tri(p-tolyl)phosphine, ~6 mol%) followed by the palladium precursor, Palladium(II) acetate (Pd(OAc)₂, ~1 mol%).
-
Reaction Conditions: Seal the vessel and stir the reaction mixture at 100 °C overnight.
-
Work-up: After cooling to room temperature, add the reaction mixture to a 1 mol/L HCl aqueous solution at <15 °C.
-
Extraction: Add diethyl ether, stir for 10 minutes, and separate the layers. Extract the aqueous phase with additional diethyl ether.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization (e.g., from toluene) to yield the desired trans-4-hydroxystilbene.
Quantitative Data:
The performance of phosphine ligands is critical for achieving high yields in cross-coupling reactions. The table below summarizes representative data for Heck and Suzuki reactions using tolylphosphine ligands, illustrating their effectiveness.
| Reaction Type | Aryl Halide | Coupling Partner | Pd Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Ref |
| Heck | 4-Bromophenol | Styrene | Pd(OAc)₂ | Tri(o-tolyl)phosphine | Et₃N | Et₃N | 100 | 57 | |
| Suzuki | 4-Bromoacetophenone | Phenylboronic Acid | Pd(OAc)₂ | P(o-tolyl)₂Ph | K₂CO₃ | Dioxane | 100 | >99 | |
| Suzuki | 4-Chloroacetophenone | Phenylboronic Acid | Pd(OAc)₂ | P(o-tolyl)₂Ph | K₂CO₃ | Dioxane | 100 | >99 |
Diagram of the Heck Reaction Catalytic Cycle:
References
Application Notes: Synthesis of Tertiary Phosphine Ligands from Bis(4-methylphenyl)chlorophosphine
Introduction
Tertiary phosphines are a critical class of ligands in coordination chemistry and homogeneous catalysis due to the tunability of their electronic and steric properties.[1] By altering the organic substituents on the phosphorus atom, ligands can be designed to optimize the activity, selectivity, and stability of metal catalysts used in a vast array of chemical transformations.[2][3] These transformations are fundamental to organic synthesis and include industrially significant processes like hydroformylation, hydrogenation, and palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck).[2][4] Bis(4-methylphenyl)chlorophosphine is a versatile diarylchlorophosphine precursor that allows for the straightforward introduction of a third, distinct organic group, enabling the synthesis of a wide range of unsymmetrical tertiary phosphine ligands.
The primary synthetic route involves the reaction of this compound with a nucleophilic organometallic reagent, such as a Grignard or organolithium compound.[5][6][7] This nucleophilic substitution at the phosphorus center displaces the chloride ion to form a new phosphorus-carbon bond, yielding the desired tertiary phosphine.[8] The resulting ligands are often used in the development of novel catalysts for applications in fine chemical synthesis and drug development.[9]
General Reaction Pathway
The synthesis of tertiary phosphines from this compound is typically achieved via a nucleophilic substitution reaction. An organometallic reagent (R-M, where M is typically MgX or Li) acts as the nucleophile, attacking the electrophilic phosphorus atom and displacing the chloride.
Caption: General reaction for tertiary phosphine synthesis.
Protocol 1: Synthesis of Bis(4-methylphenyl)phenylphosphine
This protocol details the synthesis of a representative unsymmetrical triarylphosphine, Bis(4-methylphenyl)phenylphosphine, using a Grignard reaction. The procedure is adapted from established methods for preparing tertiary phosphines from chlorophosphines.[10]
Experimental Data
Table 1: Reactants and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
|---|---|---|---|---|
| This compound | C₁₄H₁₄ClP | 248.69 | 10.0 g | 40.2 |
| Magnesium Turnings | Mg | 24.31 | 1.08 g | 44.2 |
| Bromobenzene | C₆H₅Br | 157.01 | 6.94 g (4.65 mL) | 44.2 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | ~200 mL | - |
| Saturated Ammonium Chloride | NH₄Cl (aq) | 53.49 | ~100 mL | - |
| Iodine | I₂ | 253.81 | 1 crystal | - |
Table 2: Product Specifications
| Product | Formula | Molar Mass ( g/mol ) | Theoretical Yield (g) | Appearance |
|---|
| Bis(4-methylphenyl)phenylphosphine | C₂₀H₁₉P | 290.34 | 11.67 | White solid |
Experimental Workflow
The synthesis involves the initial preparation of the Grignard reagent, followed by its reaction with the chlorophosphine, and subsequent workup and purification steps. The entire process must be conducted under an inert atmosphere to prevent the degradation of reagents and products.
References
- 1. dalalinstitute.com [dalalinstitute.com]
- 2. researchgate.net [researchgate.net]
- 3. ias.ac.in [ias.ac.in]
- 4. WO2004094440A2 - Tertiary phosphines and their methods of preparation - Google Patents [patents.google.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Preparation of phosphines through C–P bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. This compound | 1019-71-2 | Benchchem [benchchem.com]
- 9. Tertiary phosphine oxides: Applications as ligands in recyclable catalysts for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions - American Chemical Society [acs.digitellinc.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity.[1][2] These reactions have revolutionized the synthesis of complex molecules, finding widespread application in the pharmaceutical industry, materials science, and agrochemical development.[3][4][5] This document provides detailed protocols and application notes for several of the most prevalent palladium-catalyzed cross-coupling reactions.
General Principles and Catalytic Cycle
The majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving a palladium(0) species.[6][7] The cycle can be broadly described in three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8][9]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the bond between the organic group and the leaving group (typically a halide or triflate) of one of the coupling partners. This forms a Pd(II) intermediate.[6][7][9] The reactivity of the organic halide is generally in the order of I > Br > OTf >> Cl > F.[10][11]
-
Transmetalation: The second coupling partner, typically an organometallic reagent, transfers its organic group to the palladium(II) complex, displacing the halide or triflate.[7][12]
-
Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the desired product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][7][9]
The choice of palladium precursor, ligand, base, and solvent is crucial for the success of these reactions and often requires optimization for specific substrates.[4][13] Common palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[10] Ligands, particularly bulky and electron-rich phosphines, play a critical role in stabilizing the palladium catalyst and promoting the key steps of the catalytic cycle.[13][14]
References
- 1. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry | MDPI [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. nobelprize.org [nobelprize.org]
- 8. benchchem.com [benchchem.com]
- 9. fiveable.me [fiveable.me]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 12. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This powerful palladium-catalyzed cross-coupling reaction between organoboron compounds and organic halides or pseudohalides has become an indispensable tool in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[3][4] Its advantages include mild reaction conditions, the commercial availability and low toxicity of organoboron reagents, and its tolerance of a wide variety of functional groups.[5][6]
This document provides detailed application notes, comparative data, and experimental protocols for the Suzuki-Miyaura coupling reaction, with a focus on applications relevant to drug discovery and development.
Core Concepts and Mechanism
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][6][7]
-
Oxidative Addition: A palladium(0) catalyst reacts with an organic halide (R¹-X) to form a palladium(II) intermediate. This is often the rate-determining step.[6]
-
Transmetalation: In the presence of a base, the organoboron reagent (R²-B(OR)₂) transfers its organic group to the palladium(II) complex. The base is crucial for activating the boronic acid.[1][2][8][9]
-
Reductive Elimination: The two organic groups on the palladium center couple to form the new carbon-carbon bond (R¹-R²), and the palladium(0) catalyst is regenerated, allowing the cycle to continue.[1][7]
Data Presentation: Comparative Performance
The success of a Suzuki-Miyaura coupling is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. Below are tables summarizing the performance of different reaction components in various coupling scenarios.
Table 1: Catalyst Performance in the Coupling of Aryl Chlorides
Aryl chlorides are often challenging substrates due to the strength of the C-Cl bond. The choice of a highly active catalyst system is therefore critical.
| Catalyst System | Catalyst Loading (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Features |
| Pd(PPh₃)₄ | 3 - 5 | Triphenylphosphine | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane/H₂O | 100-110 | 12 - 24 | 40-70 | Traditional, readily available, moderate activity for aryl chlorides.[1] |
| Pd(OAc)₂ / SPhos | 1 - 2 | SPhos | K₃PO₄ | Toluene, t-AmOH | 100-110 | 2 - 8 | >90 | Buchwald ligand; highly active for sterically hindered and electron-rich aryl chlorides.[1] |
| PdCl₂{PᵗBu₂(p-NMe₂-Ph)}₂ | 1.0 | PᵗBu₂(p-NMe₂-Ph) | K₂CO₃ | Toluene/H₂O | Reflux | 12 | 95-99 | Air-stable catalyst, efficient for heteroaryl chlorides.[6] |
| NiCl₂(dppp) | 5 | dppp | K₃PO₄ | 2-Me-THF | 100 | 12 - 24 | 70-85 | Lower cost alternative to palladium, effective for some aryl chlorides.[1] |
Note: Yields are representative and highly dependent on the specific substrates.
Table 2: Influence of Base on the Coupling of 4-Bromotoluene with Phenylboronic Acid
The base plays a critical role in the transmetalation step. The following data illustrates the effect of different bases on the reaction yield.
| Base | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Na₂CO₃ | Pd(OAc)₂ / PPh₃ | Toluene/H₂O (10:1) | 100 | 12 | 85 |
| K₂CO₃ | Pd(OAc)₂ / PPh₃ | Toluene/H₂O (10:1) | 100 | 12 | 92 |
| K₃PO₄ | Pd(OAc)₂ / PPh₃ | Toluene/H₂O (10:1) | 100 | 12 | 95 |
| Cs₂CO₃ | Pd(OAc)₂ / PPh₃ | Toluene/H₂O (10:1) | 100 | 12 | 94 |
| Et₃N | Pd(OAc)₂ / PPh₃ | Toluene/H₂O (10:1) | 100 | 12 | 45 |
Data compiled from illustrative examples in technical guides.[2]
Experimental Protocols
The following are detailed protocols for representative Suzuki-Miyaura coupling reactions.
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid
This protocol is a general starting point for the coupling of aryl bromides.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene/H₂O, 10 mL, 4:1 v/v)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl bromide, arylboronic acid, palladium catalyst, and base.[9]
-
Add the degassed solvent system to the flask.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).[9]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).[9]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of a Key Intermediate for Losartan
This protocol describes the synthesis of 2-(4-methylbiphenyl-2-yl)benzonitrile, a key intermediate in the production of the antihypertensive drug Losartan, via a Suzuki-Miyaura coupling.
Materials:
-
2-Bromobenzonitrile (1.0 mmol)
-
4-Methylphenylboronic acid (1.5 mmol)
-
Seaweed-derived Palladium Nanoparticles (PdNPs) (1 mol%)
-
Base (e.g., Na₂CO₃, 2.0 mmol)
-
Solvent (e.g., H₂O, 20 mL)
Procedure:
-
In a reaction vessel, combine 2-bromobenzonitrile (1 mmol), 4-methylphenylboronic acid (1.5 mmol), the PdNP catalyst (1 mol%), and the base (2 mmol).[5]
-
Add the solvent (20 mL).[5]
-
Stir the mixture at room temperature.
-
Monitor the reaction for 24 hours.
-
After the reaction is complete, centrifuge the mixture to separate the catalyst.
-
Remove the supernatant liquid.
-
The product can be further purified by standard workup and crystallization procedures. This reaction has been reported to achieve a 98% yield.[5]
Protocol 3: Late-Stage Synthesis of Taselisib
This protocol outlines the one-pot Miyaura borylation/Suzuki cross-coupling/saponification sequence used in the manufacturing of Taselisib, a PI3K inhibitor.
Materials:
-
Bromobenzoxazepine intermediate (1.0 equiv)
-
Bromopyrazole derivative (1.2 equiv)
-
Bis(pinacolato)diboron (B₂pin₂)
-
Palladium catalyst and ligand (e.g., Pd(OAc)₂ and SPhos)
-
Base (e.g., K₃PO₄)
-
Solvent (e.g., Toluene or 2-MeTHF)
Procedure:
-
Miyaura Borylation: The bromobenzoxazepine intermediate is first reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base to form the corresponding boronate ester in situ.
-
Suzuki Coupling: The bromopyrazole derivative is then added to the reaction mixture, and a second palladium-catalyzed cross-coupling reaction takes place.
-
Saponification: Following the coupling, a saponification step is performed in the same pot to yield the carboxylic acid precursor to Taselisib.
This one-pot sequence is a highly efficient method for the construction of the core of the Taselisib molecule.[10]
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Balancing Yields and Sustainability: An Eco-Friendly Approach to Losartan Synthesis Using Green Palladium Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. US7345071B2 - Process for the synthesis of Losartan potassium - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
Application Notes and Protocols: Phosphinosulfonamide Nickel Complexes for Ethylene Oligomerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective oligomerization of ethylene to produce linear alpha-olefins (LAOs) is a process of significant industrial importance. LAOs are key intermediates in the production of a wide range of valuable chemicals, including polymers, detergents, and synthetic lubricants. Nickel-based catalysts have emerged as highly effective systems for this transformation, with their catalytic activity and selectivity being finely tunable through the design of the ancillary ligands. Among the various ligand scaffolds explored, those containing both phosphorus and sulfur donor atoms have shown considerable promise.
This document provides detailed application notes and protocols for the synthesis and application of phosphinosulfonamide nickel complexes in ethylene oligomerization. These complexes, featuring a versatile P,N,S-tridentate ligand framework, offer a unique electronic and steric environment around the nickel center, influencing the catalytic performance. The protocols outlined below are based on established synthetic methodologies for related phosphine-sulfonate and N-thiophosphinoylsulfonamide ligand systems, providing a robust starting point for researchers in this field.
Data Presentation
The catalytic performance of nickel complexes in ethylene oligomerization is highly dependent on the ligand structure, co-catalyst, and reaction conditions. The following table summarizes representative quantitative data for nickel catalysts bearing phosphorus- and sulfur-containing ligands, showcasing the range of activities and selectivities that can be achieved.
| Catalyst Precursor | Co-catalyst | Temperature (°C) | Pressure (MPa) | Activity (kg·mol(Ni)⁻¹·h⁻¹) | Selectivity (C4/C6+) | Reference |
| [Ni(Ph2PN(cyclopentyl)P(iPr)2)Br2] | EADC | 60 | 1.0 | 1342.9 (as kg·g Ni⁻¹·h⁻¹) | 85.2% C4, 14.8% C6 | [1] |
| [Ni(Ph2PN(cyclopentyl)P(Et)2)Br2] | EADC | 60 | 1.0 | 596.4 (as kg·g Ni⁻¹·h⁻¹) | 88.2% C4, 11.8% C6 | [1] |
| Pyrazolyl-amine Ni(II) Complex | EtAlCl2 or MAO | - | - | up to 1000 | Predominantly C4 and C6 | [1] |
| Arylchalcogenyl-sulfonate Ni(II) Complex | DMAO/AlEt3 | - | - | 21.4 (as kg·g Ni⁻¹·h⁻¹) | 90.2% C4 | [1] |
| 2,9-disubstituted 1,10-phenanthroline Ni(II) Complex | - | - | - | 529 x 10³ to 657 x 10³ | 90-98% Butenes | [2] |
Note: EADC = Ethylaluminum dichloride, MAO = Methylaluminoxane, DMAO = Dried Methylaluminoxane. Activities and selectivities are highly dependent on the specific ligand and reaction conditions.
Experimental Protocols
The following protocols provide a general framework for the synthesis of phosphinosulfonamide ligands, their corresponding nickel complexes, and their application in ethylene oligomerization.
Protocol 1: Synthesis of a Representative N-(diphenylphosphino)benzenesulfonamide Ligand
This protocol is adapted from established procedures for the synthesis of related phosphine-sulfonate and aminophosphine ligands.
Materials:
-
Benzenesulfonamide
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Chlorodiphenylphosphine
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Standard Schlenk line and glassware
-
Magnetic stirrer and stir bars
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve benzenesulfonamide (1 equivalent) in anhydrous THF in a Schlenk flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi solution (1 equivalent) dropwise to the stirred solution. Allow the mixture to stir at -78 °C for 1 hour.
-
In a separate Schlenk flask, dissolve chlorodiphenylphosphine (1 equivalent) in anhydrous THF.
-
Slowly add the solution of chlorodiphenylphosphine to the lithiated sulfonamide solution at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel or by recrystallization to obtain the pure N-(diphenylphosphino)benzenesulfonamide ligand.
-
Characterize the ligand using ¹H NMR, ³¹P NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of a Phosphinosulfonamide Nickel(II) Complex
Materials:
-
N-(diphenylphosphino)benzenesulfonamide ligand (from Protocol 1)
-
Nickel(II) bromide (NiBr₂) or (DME)NiBr₂ (DME = 1,2-dimethoxyethane)
-
Anhydrous dichloromethane (DCM) or THF
-
Anhydrous diethyl ether or pentane
-
Standard Schlenk line and glassware
-
Magnetic stirrer and stir bars
Procedure:
-
Under an inert atmosphere, dissolve the N-(diphenylphosphino)benzenesulfonamide ligand (1 equivalent) in anhydrous DCM in a Schlenk flask.
-
In a separate Schlenk flask, suspend NiBr₂ (1 equivalent) or dissolve (DME)NiBr₂ (1 equivalent) in anhydrous DCM.
-
Slowly add the nickel salt suspension/solution to the stirred ligand solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. A color change and/or precipitation of the complex may be observed.
-
If a precipitate forms, collect it by filtration, wash with anhydrous diethyl ether or pentane, and dry under vacuum.
-
If no precipitate forms, reduce the volume of the solvent under vacuum and precipitate the complex by adding an anti-solvent such as anhydrous diethyl ether or pentane.
-
Isolate the solid product by filtration, wash with the anti-solvent, and dry under vacuum.
-
Characterize the nickel complex using elemental analysis, FT-IR spectroscopy, and, if suitable crystals are obtained, single-crystal X-ray diffraction.
Protocol 3: Ethylene Oligomerization
Materials:
-
Phosphinosulfonamide nickel(II) complex (from Protocol 2)
-
Co-catalyst solution (e.g., Methylaluminoxane (MAO) in toluene or Ethylaluminum dichloride (EADC) in hexanes)
-
Anhydrous toluene or other suitable solvent
-
High-pressure reactor (e.g., Parr autoclave) equipped with a stirrer, temperature and pressure controls, and gas inlet/outlet
-
Ethylene gas (polymerization grade)
-
Standard Schlenk line and glassware for catalyst preparation
Procedure:
-
Thoroughly dry and purge the high-pressure reactor with an inert gas.
-
Under an inert atmosphere, charge the reactor with anhydrous toluene.
-
In a separate Schlenk flask, dissolve a pre-weighed amount of the phosphinosulfonamide nickel(II) complex in a small amount of anhydrous toluene.
-
Inject the desired amount of the co-catalyst solution (e.g., MAO) into the reactor.
-
Inject the solution of the nickel complex into the reactor to initiate the reaction. The Al/Ni molar ratio is a critical parameter and should be optimized.[2]
-
Pressurize the reactor with ethylene to the desired pressure (e.g., 1.0 MPa).
-
Commence stirring and heat the reactor to the desired temperature (e.g., 60 °C).
-
Maintain a constant ethylene pressure throughout the reaction by feeding ethylene on demand.
-
After the desired reaction time, stop the ethylene feed and cool the reactor to room temperature.
-
Carefully vent the excess ethylene.
-
Quench the reaction by adding a small amount of acidified ethanol.
-
Analyze the liquid phase by gas chromatography (GC) to determine the product distribution (e.g., butenes, hexenes, etc.).
-
If polyethylene is formed, collect the solid polymer by filtration, wash with ethanol, and dry under vacuum to determine the yield.
Mandatory Visualization
References
Application Notes and Protocols: Nucleophilic Substitution at the Phosphorus-Chloride Bond
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nucleophilic substitution at a phosphorus-chloride (P-Cl) bond is a cornerstone of organophosphorus chemistry, enabling the synthesis of a diverse array of compounds, including phosphonates, phosphinates, phosphoramidates, and their derivatives. These molecules are integral to drug development, agrochemicals, and materials science. This document provides detailed protocols for the synthesis of key organophosphorus compounds via this reaction, summarizes quantitative data for easy comparison, and illustrates the underlying chemical logic and workflows.
Introduction to Nucleophilic Substitution at Phosphorus
The reaction involves the attack of a nucleophile (Nu:) on the electrophilic phosphorus atom of a phosphorus (V) chloride, leading to the displacement of the chloride leaving group. The phosphorus center in compounds like phosphoryl chloride (POCl₃), phosphonic dichlorides (RPOCl₂), and phosphinic chlorides (R₂POCl) is highly electrophilic due to the inductive effect of the attached oxygen and chlorine atoms.
The mechanism can proceed through two primary pathways, largely dependent on the reactants, solvent, and reaction conditions:
-
Concerted Mechanism (Sₙ2-type): A single-step process involving a pentacoordinate transition state. This pathway is often favored by less sterically hindered substrates and strong nucleophiles.
-
Stepwise (Addition-Elimination) Mechanism: This pathway involves the formation of a trigonal bipyramidal pentacoordinate intermediate. It is more common with less reactive nucleophiles or when the intermediate is stabilized.
A tertiary amine, such as triethylamine (TEA) or pyridine, is typically added to the reaction mixture to act as a base, neutralizing the hydrogen chloride (HCl) byproduct generated when the nucleophile is an alcohol or a primary/secondary amine.
Synthetic Protocols & Experimental Data
The following sections provide detailed, step-by-step procedures for the synthesis of common classes of organophosphorus compounds.
Synthesis of Phosphonates
Phosphonates are synthesized by the reaction of a phosphonic dichloride with an alcohol. The following protocol is a representative example for the preparation of diethyl phenylphosphonate.
Protocol 2.1: Synthesis of Diethyl Phenylphosphonate
-
Reaction Setup: A 500-mL three-necked, round-bottomed flask is equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.
-
Reagent Charging: The flask is charged with phenylphosphonic dichloride (48.8 g, 0.25 mol) and 250 mL of anhydrous pyridine.
-
Nucleophile Addition: A solution of absolute ethanol (29.0 g, 0.63 mol) in 50 mL of anhydrous pyridine is added dropwise from the dropping funnel over 30 minutes with vigorous stirring.
-
Reaction Conditions: After the addition is complete, the reaction mixture is heated to reflux for 2 hours.
-
Work-up: The mixture is cooled to room temperature and then poured into 1 L of ice water. The aqueous mixture is extracted three times with 100 mL portions of diethyl ether.
-
Purification: The combined ether extracts are washed successively with 10% HCl, saturated sodium bicarbonate solution, and water, then dried over anhydrous sodium sulfate. The solvent is removed by rotary evaporation, and the crude product is purified by vacuum distillation to yield diethyl phenylphosphonate.[1]
Table 1: Quantitative Data for Diethyl Phenylphosphonate Synthesis [1]
| Parameter | Value |
| Starting Material | Phenylphosphonic Dichloride |
| Nucleophile | Ethanol |
| Base / Solvent | Pyridine |
| Stoichiometry (P-Cl:Nu:Base) | 1 : 2.52 : (Solvent) |
| Reaction Temperature | Reflux |
| Reaction Time | 2 hours |
| Typical Yield | 90-93% |
Synthesis of Phosphinates
Phosphinates are valuable intermediates and can be prepared from phosphoryl chloride by a sequential substitution, first with an organometallic reagent and then with an alcohol.
Protocol 2.2: General One-Pot Synthesis of Alkyl/Aryl Phosphinates [2]
-
Reaction Setup: An oven-dried 100-mL two-necked flask is fitted with a reflux condenser, a rubber septum, and a magnetic stir bar, and maintained under an inert atmosphere (Nitrogen or Argon).
-
Reagent Charging: Anhydrous diethyl ether is added to the flask, followed by phosphoryl chloride (POCl₃, 1.0 equiv). The solution is cooled in an ice-salt bath to approximately -10 °C.
-
First Nucleophilic Substitution: A solution of a Grignard reagent (R¹MgX, 2.0 equiv) in diethyl ether is added dropwise via syringe while maintaining the low temperature. The mixture is stirred with cooling for 30 minutes. This forms the phosphinic chloride intermediate (R¹₂POCl).
-
Second Nucleophilic Substitution: The desired alcohol (R²OH, 1.5 equiv) is added dropwise, followed by the addition of a base such as triethylamine (1.5 equiv).
-
Reaction Conditions: The reaction mixture is allowed to warm to room temperature and then stirred for 12-24 hours. Reaction progress can be monitored by TLC or ³¹P NMR.
-
Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether or dichloromethane.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
Table 2: Representative Data for One-Pot Phosphinate Synthesis [2]
| R¹ in R¹MgX | R² in R²OH | Product | Typical Yield |
| Phenyl | Octyl | Octyl diphenylphosphinate | 85% |
| Phenyl | Ethyl | Ethyl diphenylphosphinate | 91% |
| Methyl | Benzyl | Benzyl dimethylphosphinate | 75% |
Synthesis of Phosphinic Amides
The reaction of a phosphinic chloride with a primary or secondary amine in the presence of a base affords the corresponding phosphinic amide.
Protocol 2.3: General Synthesis of N-Aryl-P,P-diphenylphosphinic Amide
-
Reaction Setup: A flame-dried, three-necked round-bottomed flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagent Charging: Diphenylphosphinic chloride (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). The solution is cooled to 0 °C in an ice bath.
-
Nucleophile & Base Addition: A solution of the desired primary or secondary amine (1.1 equiv) and triethylamine (1.2 equiv) in the same anhydrous solvent is added dropwise from the dropping funnel.
-
Reaction Conditions: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 4-12 hours until the starting material is consumed (monitored by TLC).
-
Work-up: The reaction mixture is diluted with DCM and washed sequentially with water, 1M HCl solution, saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation. The resulting solid is purified by recrystallization (e.g., from ethyl acetate/hexanes) to yield the pure phosphinic amide.[3]
Table 3: Quantitative Data for a Representative Phosphinic Amide Synthesis
| Parameter | Value |
| Starting Material | Diphenylphosphinic Chloride |
| Nucleophile | 3,5-Dimethylaniline |
| Base | Triethylamine |
| Solvent | Dichloromethane |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 hours |
| Typical Yield | >90% |
Visualized Workflows and Relationships
Diagrams generated using Graphviz provide a clear visual representation of the processes and chemical relationships involved in nucleophilic substitution at the P-Cl bond.
Caption: General experimental workflow for P-Cl substitution reactions.
Caption: Scope of products from P-Cl precursors and various nucleophiles.
Caption: Simplified diagram of concerted vs. stepwise mechanisms.
Safety and Handling
Phosphorus chlorides (POCl₃, RPOCl₂, R₂POCl) are corrosive, toxic, and react violently with water, releasing HCl gas. All manipulations must be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves. Reactions should be conducted under an inert atmosphere in anhydrous solvents to prevent hydrolysis of the starting materials and intermediates. The work-up procedure, especially the initial quenching step, should be performed cautiously by slowly adding the reaction mixture to ice or a cold aqueous solution to manage the exothermic hydrolysis of any unreacted phosphorus chloride.
References
Application Note: Synthesis of Phosphinite Esters using Bis(4-methylphenyl)chlorophosphine and Alcohols
Abstract
This application note provides a detailed protocol for the synthesis of a series of phosphinite esters through the reaction of Bis(4-methylphenyl)chlorophosphine with various primary, secondary, and tertiary alcohols. This methodology is of significant interest to researchers in medicinal chemistry and materials science, where phosphinite esters serve as versatile ligands for catalysis and as key intermediates in the synthesis of more complex organophosphorus compounds. The protocol herein describes a general, robust, and efficient procedure that can be adapted for a range of alcoholic substrates. Quantitative data, including reaction yields and ³¹P NMR chemical shifts, are provided to facilitate the replication and adaptation of this method.
Introduction
Phosphinite esters are a class of organophosphorus compounds characterized by the P(OR)(R')₂ structure. Their unique electronic and steric properties make them valuable as ligands in transition-metal-catalyzed cross-coupling reactions, hydroformylations, and other important organic transformations. Furthermore, they are precursors to a wide array of other phosphorus-containing molecules, including phosphine oxides and phosphinates, which have applications in drug development and materials science.
The reaction of a chlorophosphine with an alcohol in the presence of a base to scavenge the resulting hydrogen chloride is a common and effective method for the synthesis of phosphinite esters. This application note details this procedure specifically for this compound, a readily available diarylchlorophosphine, with a selection of common alcohols to demonstrate the versatility of the method.
General Reaction Scheme
The synthesis of phosphinite esters from this compound and an alcohol proceeds via a nucleophilic substitution reaction at the phosphorus center. A tertiary amine, typically triethylamine, is used to neutralize the hydrogen chloride byproduct, driving the reaction to completion.
Caption: General reaction for the synthesis of phosphinite esters.
Experimental Protocol
This protocol provides a general procedure for the synthesis of alkyl bis(4-methylphenyl)phosphinites. Specific quantities for a range of alcohols are detailed in Table 1.
Materials:
-
This compound (1.0 eq)
-
Anhydrous alcohol (e.g., methanol, ethanol, isopropanol, tert-butanol) (1.1 eq)
-
Anhydrous triethylamine (1.2 eq)
-
Anhydrous diethyl ether (or other suitable anhydrous solvent like THF or toluene)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Schlenk flask or three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: All glassware should be thoroughly dried in an oven and cooled under a stream of inert gas. The reaction is to be carried out under an inert atmosphere (N₂ or Ar).
-
Charging the Flask: To a Schlenk flask equipped with a magnetic stir bar, add the desired anhydrous alcohol (1.1 eq) and anhydrous diethyl ether.
-
Addition of Base: Add anhydrous triethylamine (1.2 eq) to the alcohol solution and stir the mixture at room temperature.
-
Addition of Chlorophosphine: Dissolve this compound (1.0 eq) in anhydrous diethyl ether in a dropping funnel. Add the chlorophosphine solution dropwise to the stirred alcohol-triethylamine mixture over a period of 30-60 minutes. The reaction is typically carried out at 0 °C (ice bath) to control any exothermicity.
-
Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified time (see Table 2). The progress of the reaction can be monitored by ³¹P NMR spectroscopy by taking aliquots from the reaction mixture. The disappearance of the starting chlorophosphine signal and the appearance of the product phosphinite ester signal indicate the reaction's progress.
-
Work-up: Upon completion of the reaction, the precipitated triethylamine hydrochloride is removed by filtration under an inert atmosphere. The filter cake is washed with small portions of anhydrous diethyl ether.
-
Purification: The combined filtrate is concentrated under reduced pressure to yield the crude phosphinite ester. The product can be further purified by vacuum distillation or column chromatography on silica gel, if necessary. The purified product should be stored under an inert atmosphere to prevent oxidation.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of phosphinite esters.
Caption: Experimental workflow for phosphinite ester synthesis.
Quantitative Data
The following tables summarize the reagent quantities, reaction conditions, and characterization data for the synthesis of various phosphinite esters from this compound.
Table 1: Reagent Quantities for a Typical Synthesis (10 mmol scale)
| Alcohol | This compound | Alcohol | Triethylamine |
| (g, mmol) | (g, mmol) | (g, mmol) | |
| Methanol | 2.49 g, 10.0 mmol | 0.35 g, 11.0 mmol | 1.21 g, 12.0 mmol |
| Ethanol | 2.49 g, 10.0 mmol | 0.51 g, 11.0 mmol | 1.21 g, 12.0 mmol |
| Isopropanol | 2.49 g, 10.0 mmol | 0.66 g, 11.0 mmol | 1.21 g, 12.0 mmol |
| tert-Butanol | 2.49 g, 10.0 mmol | 0.82 g, 11.0 mmol | 1.21 g, 12.0 mmol |
Table 2: Reaction Conditions, Yields, and ³¹P NMR Data
| Phosphinite Ester Product | Alcohol Used | Reaction Time (h) | Yield (%) | ³¹P NMR (δ, ppm) |
| Methyl bis(4-methylphenyl)phosphinite | Methanol | 2 | 85-95 | ~115 |
| Ethyl bis(4-methylphenyl)phosphinite | Ethanol | 2 | 88-96 | ~112 |
| Isopropyl bis(4-methylphenyl)phosphinite | Isopropanol | 3 | 80-90 | ~109 |
| tert-Butyl bis(4-methylphenyl)phosphinite | tert-Butanol | 4-6 | 70-85 | ~105 |
Note: Yields and ³¹P NMR chemical shifts are approximate and can vary based on reaction conditions and solvent.
Characterization
The primary method for characterizing the synthesized phosphinite esters is ³¹P NMR spectroscopy. The ³¹P nucleus is 100% abundant and has a spin of 1/2, providing sharp signals over a wide chemical shift range, making it an excellent tool for monitoring the reaction and confirming the product structure.[1] The chemical shifts of phosphinite esters typically appear in the range of δ 100-140 ppm.[2] The disappearance of the signal for this compound (around δ 80-85 ppm) and the appearance of a new single peak in the expected region for the phosphinite ester confirms the conversion. Further characterization can be performed using ¹H and ¹³C NMR spectroscopy and mass spectrometry.
Applications in Research and Drug Development
Phosphinite esters are valuable intermediates in the synthesis of P-chiral phosphines, which are crucial ligands in asymmetric catalysis for the production of enantiomerically pure pharmaceuticals. They can also be oxidized to phosphinates, which are structural motifs found in some enzyme inhibitors and other biologically active molecules. The straightforward synthesis of a diverse library of phosphinite esters, as described in this protocol, enables researchers to rapidly access a range of ligands and building blocks for various applications in drug discovery and development.
Safety Precautions
-
This compound is corrosive and moisture-sensitive. It should be handled in a fume hood under an inert atmosphere.
-
Triethylamine is flammable and has a strong odor. It should be handled in a well-ventilated fume hood.
-
Anhydrous solvents are flammable and should be handled with care.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of phosphinite esters from this compound and a variety of alcohols. The presented methodology is efficient and versatile, allowing for the synthesis of a range of phosphinite esters in good to excellent yields. The inclusion of quantitative data and a clear experimental workflow is intended to facilitate the adoption of this procedure by researchers in organic synthesis, medicinal chemistry, and materials science.
References
Application Notes and Protocols for Phosphinylation Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for various experimental setups in phosphinylation reactions. The methodologies outlined below encompass a range of techniques, including photoredox catalysis, transition-metal catalysis, and microwave-assisted synthesis, offering versatile options for the formation of carbon-phosphorus bonds.
Photoredox-Catalyzed Phosphinylation of Alkyl Halides
This method provides a radical-based approach for the phosphinylation of primary, secondary, and tertiary alkyl halides at room temperature, overcoming the limitations of traditional Michaelis-Arbuzov reactions which often require high temperatures.[1][2]
Experimental Protocol
A detailed procedure for the photocatalyzed phosphinylation of alkyl halides is as follows:
-
To an oven-dried reaction tube, add the alkyl halide (0.10 mmol, 1.0 equiv), dimethyl arylphosphonite (2.0 equiv), 1,2,3,5-tetrakis(diphenylamino)-4,6-dicyanobenzene (1 mol %), diisopropylethylamine (20 mol %), and lithium benzoate (150 mol %).
-
Add dimethylacetamide (DMA, 1.0 mL) as the solvent.
-
Seal the tube and place it under blue light irradiation.
-
Stir the reaction mixture at room temperature for the specified time.
-
Upon completion, the reaction mixture can be analyzed by an appropriate method (e.g., NMR spectroscopy) to determine the yield of the alkyl(aryl)phosphinate.[3]
Quantitative Data Summary
| Alkyl Halide Type | Substrate Example | Yield (%) | Reference |
| Primary | 1-bromooctane | 85 | [2] |
| Secondary (cyclic) | Cyclohexyl bromide | 92 | [2] |
| Secondary (acyclic) | 2-bromooctane | 88 | [2] |
| Tertiary | 1-bromoadamantane | 65 | [2] |
Reaction Workflow
Caption: Workflow for photoredox-catalyzed phosphinylation.
Copper-Catalyzed Synthesis of α-Aminophosphonates
This protocol describes a one-pot, three-component reaction for the synthesis of α-aminophosphonates from amines, alcohols, and white phosphorus (P4), utilizing a copper(II) catalyst and air as a safe oxidant.[4] This method provides a direct route to structurally diverse α-aminophosphonates.[4]
Experimental Protocol
The following is a general procedure for the copper-catalyzed synthesis of α-aminophosphonates:
-
In a reaction vessel, combine the amine (e.g., N-phenyl tetrahydroisoquinoline, 2 equiv), alcohol (e.g., ethanol, 8 equiv), and a toluene solution of white phosphorus (P4, 0.5 M).
-
Add Cu(OAc)₂ (15 mol %) as the catalyst.
-
Add 1,2-dichloroethane (DCE) as the solvent.
-
Stir the reaction mixture at 70 °C for 24 hours under a dry air atmosphere (maintained with a CaCl₂ drying tube).
-
After cooling to room temperature, the yield of the α-aminophosphonate product can be determined by ³¹P{¹H} NMR analysis of the crude reaction mixture using an internal standard.[5]
Quantitative Data Summary
| Amine Substrate | Alcohol Substrate | Yield (%) | Reference |
| N-phenyl THIQ | Ethanol | 85 | [5] |
| N-phenyl THIQ | Methanol | 82 | [5] |
| N-phenyl THIQ | n-Propanol | 88 | [5] |
| N-benzyl THIQ | Ethanol | 75 | [5] |
Proposed Reaction Pathway
Caption: Proposed pathway for Cu-catalyzed α-aminophosphonate synthesis.
Rhodium-Catalyzed Hydrophosphinylation of Alkynes
This method details the anti-Markovnikov addition of P-H bonds across alkynes, catalyzed by a rhodium complex, to stereoselectively synthesize vinyl phosphine oxides.
Experimental Protocol
A representative procedure for the rhodium-catalyzed hydrophosphinylation of terminal alkynes is as follows:
-
In a Schlenk tube under an inert atmosphere, dissolve the terminal alkyne (1.0 equiv), diphosphine (1.0 equiv), and [Rh(cod)Cl]₂ (2.5 mol %) in freshly distilled toluene (1.0 mL).
-
Stir the mixture at 120 °C for 12 hours.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired vinyl phosphine.[6][7]
Quantitative Data Summary
| Alkyne Substrate | Phosphine Substrate | Yield (%) | Reference |
| Phenylacetylene | Diphenylphosphine | 85 | [7] |
| 1-Octyne | Diphenylphosphine | 78 | [6] |
| 4-Methoxyphenylacetylene | Diphenylphosphine | 88 | [7] |
| Cyclohexylacetylene | Diphenylphosphine | 75 | [6] |
Catalytic Cycle
Caption: Catalytic cycle for Rh-catalyzed hydrophosphinylation.
Microwave-Assisted Hirao Reaction
The microwave-assisted Hirao reaction provides a rapid and efficient method for the palladium-catalyzed P-C coupling of aryl halides with H-phosphonates, H-phosphinates, and secondary phosphine oxides.[8] The use of microwave irradiation significantly reduces reaction times compared to conventional heating.[3][8]
Experimental Protocol
A general protocol for the microwave-assisted Hirao reaction is as follows:
-
In a microwave reaction vial, combine the aryl halide (1.0 equiv), the >P(O)H reagent (e.g., diethyl phosphite, in excess), and Pd(OAc)₂ as the catalyst precursor.
-
The >P(O)H reagent in excess also serves as the phosphorus ligand.[3]
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a specified temperature (e.g., 175-200 °C) for a short duration (e.g., 10-30 minutes).[8]
-
After cooling, the product can be isolated and purified by standard methods.
Quantitative Data Summary
| Aryl Halide | >P(O)H Reagent | Yield (%) | Reference |
| Iodobenzene | Diethyl phosphite | 95 | [8] |
| Bromobenzene | Diethyl phosphite | 88 | [8] |
| 4-Iodotoluene | Diphenylphosphine oxide | 92 | [8] |
| 1-Iodonaphthalene | Diethyl phosphite | 90 | [8] |
Experimental Workflow
References
- 1. chinesechemsoc.org [chinesechemsoc.org]
- 2. chinesechemsoc.org [chinesechemsoc.org]
- 3. mdpi.com [mdpi.com]
- 4. chinesechemsoc.org [chinesechemsoc.org]
- 5. researchgate.net [researchgate.net]
- 6. Rhodium-catalysed direct hydroarylation of alkenes and alkynes with phosphines through phosphorous-assisted C−H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Buchwald-Hartwig Amination: A Powerful Tool for Carbon-Nitrogen Bond Formation in Research and Drug Development
The Buchwald-Hartwig amination has emerged as a cornerstone reaction in modern organic synthesis, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines and their derivatives, which are pivotal structural motifs in a vast array of pharmaceuticals, functional materials, and agrochemicals.[1][2] Its broad substrate scope, functional group tolerance, and generally milder reaction conditions compared to traditional methods have solidified its importance in both academic research and industrial drug development.[1][2][3]
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals, summarizing key quantitative data and outlining methodologies for this powerful transformation.
Core Principles and Reaction Mechanism
The Buchwald-Hartwig amination facilitates the coupling of an amine with an aryl halide or pseudohalide (such as a triflate) in the presence of a palladium catalyst, a phosphine-based ligand, and a base.[4][5] The catalytic cycle, a fundamental concept for understanding and optimizing the reaction, is illustrated below.
The cycle commences with the oxidative addition of the aryl halide (Ar-X) to a palladium(0) complex, forming a palladium(II) species. Subsequent coordination of the amine, followed by deprotonation with a base, generates a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond of the product arylamine and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[6][7]
Key Reaction Components and Considerations
The success of a Buchwald-Hartwig amination is highly dependent on the judicious selection of the catalyst system and reaction conditions.
-
Palladium Precursor: Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and various palladium precatalysts that can be readily reduced in situ to the active Pd(0) species.[8]
-
Ligands: The choice of phosphine ligand is critical and often dictates the scope and efficiency of the reaction. Bulky, electron-rich monophosphine and chelating bisphosphine ligands are commonly employed to promote the key steps of the catalytic cycle and prevent catalyst deactivation.[8] The selection of the appropriate ligand is often dependent on the nature of the amine and aryl halide.[3]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium phosphate (K₃PO₄).[6] The strength of the base must be sufficient to deprotonate the coordinated amine but should not lead to undesired side reactions with sensitive functional groups.[9]
-
Solvent: Aprotic solvents such as toluene, dioxane, and tetrahydrofuran (THF) are typically used.[4] The choice of solvent can influence the solubility of the reactants and catalyst, as well as the overall reaction rate.
Experimental Protocols
Below are generalized experimental protocols for the Buchwald-Hartwig amination. It is crucial to note that optimization of reaction conditions (temperature, reaction time, and stoichiometry) is often necessary for specific substrates.
General Protocol for the Amination of an Aryl Bromide with a Primary Amine
This protocol is a general starting point for the coupling of an aryl bromide with a primary amine.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Primary amine (1.2 mmol, 1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.05 mmol, 1-5 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, 0.02-0.10 mmol, 2-10 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5-10 mL)
Procedure:
-
To a dry Schlenk tube or reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor, phosphine ligand, and base.
-
Add the aryl bromide and the primary amine to the reaction vessel.
-
Add anhydrous toluene via syringe.
-
Seal the vessel and heat the reaction mixture with vigorous stirring in a preheated oil bath at a temperature ranging from 80 to 110 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired arylamine.
Protocol for Challenging Couplings (e.g., Aryl Chlorides or Sterically Hindered Amines)
Aryl chlorides are generally less reactive than aryl bromides and may require more forcing conditions or a more active catalyst system.[4] Similarly, sterically hindered amines can be challenging coupling partners. For such cases, the following modifications to the general protocol may be necessary:
-
Catalyst System: Employ more active, specialized ligands such as BrettPhos or tBuXPhos.[6] The use of pre-formed palladium precatalysts (e.g., G3 or G4 precatalysts) can also be beneficial.
-
Base: A stronger base like LHMDS might be required.
-
Temperature and Time: Higher reaction temperatures (e.g., 110-140 °C) and longer reaction times may be necessary.[10]
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and yields for the Buchwald-Hartwig amination with various substrates. This data is intended to serve as a guideline for reaction setup and optimization.
Table 1: Amination of Various Aryl Halides with Primary Amines
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | n-Hexylamine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.4) | Toluene | 100 | 12 | 95 |
| 2 | 4-Chloroanisole | Cyclohexylamine | Pd(OAc)₂ (2) | RuPhos (4) | LHMDS (1.5) | Dioxane | 110 | 24 | 88 |
| 3 | 1-Bromo-4-nitrobenzene | Benzylamine | Pd₂(dba)₃ (0.5) | BrettPhos (1) | K₃PO₄ (2.0) | t-BuOH | 80 | 8 | 92 |
| 4 | 2-Bromopyridine | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2.0) | Dioxane | 100 | 18 | 85 |
Table 2: Amination of Aryl Bromides with Secondary Amines
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Bromobenzene | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.4) | Toluene | 100 | 16 | 98 |
| 2 | 4-Bromobenzonitrile | Piperidine | Pd(OAc)₂ (2) | DavePhos (4) | NaOtBu (1.4) | Toluene | 100 | 12 | 91 |
| 3 | 1-Bromo-3,5-dimethylbenzene | N-Methylaniline | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | 89 |
| 4 | 2-Bromonaphthalene | Dibenzylamine | Pd(OAc)₂ (2) | Xantphos (4) | LHMDS (1.5) | Toluene | 110 | 20 | 82 |
Applications in Drug Discovery and Development
The Buchwald-Hartwig amination has become an indispensable tool in the pharmaceutical industry for the synthesis of nitrogen-containing drug candidates.[11] Its ability to rapidly generate libraries of compounds with diverse arylamine scaffolds has accelerated the drug discovery process.[11] For example, this reaction is a key step in the synthesis of numerous approved drugs and clinical candidates, including those targeting kinases, G-protein coupled receptors, and other important biological targets. The reaction's tolerance for a wide range of functional groups allows for its application late in a synthetic sequence, enabling the efficient derivatization of complex molecular architectures.[11]
Conclusion
The Buchwald-Hartwig amination is a robust and highly versatile method for the construction of C-N bonds. A thorough understanding of the reaction mechanism and the roles of the various components is essential for its successful application. The protocols and data presented here provide a solid foundation for researchers to employ this powerful reaction in their synthetic endeavors, from fundamental research to the development of novel therapeutics. The continued evolution of catalyst systems promises to further expand the scope and utility of this remarkable transformation.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. jk-sci.com [jk-sci.com]
- 5. name-reaction.com [name-reaction.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
Application Notes and Protocols for the Preparation of Metal Complexes for Asymmetric Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asymmetric hydrogenation is a cornerstone of modern synthetic chemistry, enabling the stereoselective synthesis of chiral molecules, which are crucial components of many pharmaceuticals, agrochemicals, and fine chemicals. The efficacy of these reactions hinges on the design and preparation of chiral metal complexes. This document provides detailed application notes and protocols for the synthesis and application of key transition metal complexes used in asymmetric hydrogenation, with a focus on ruthenium, rhodium, and iridium catalysts.
I. Ruthenium-Catalyzed Asymmetric Hydrogenation of Ketones
Ruthenium complexes, particularly those bearing chiral diphosphine and diamine ligands, are highly effective for the asymmetric hydrogenation of a wide range of ketones to produce chiral secondary alcohols.[1][2] These catalysts are often referred to as "second generation" catalysts and operate efficiently without the need for a secondary coordinating group on the substrate.
A. Featured Catalyst System: Ru-TsDPEN Complexes
Chiral η⁶-arene/N-tosylethylenediamine-Ru(II) complexes are powerful catalysts for the asymmetric hydrogenation of aromatic ketones.[3] These catalysts can be generated in situ and have shown excellent enantioselectivity and high turnover numbers.[3][4]
Table 1: Performance Data for Ru-Catalyzed Asymmetric Hydrogenation of Ketones
| Substrate | Catalyst System | S/C Ratio | H₂ Pressure (atm) | Temp (°C) | Solvent | Conversion (%) | ee (%) | Reference |
| Acetophenone | RuCl₂--INVALID-LINK--/t-BuOK | 1000 | 10 | 25 | 2-Propanol | >99 | 98 (R) | [1] |
| 2-Acetylthiophene | (S,S)-1/(R,R)-DPEN-based catalyst | - | - | - | - | - | >90 | [1] |
| 4-Chromanone | Ru(OTf)--INVALID-LINK-- | 1000-3000 | 10 | RT | Methanol | Quantitative | 97 (S) | [3] |
| 4-Chromanone | MsDPEN-Cp*Ir complex | 5000 | 15 | 60 | - | >99 | 99 | [5] |
| α-Chloroacetophenone | Ru(OTf)--INVALID-LINK-- | 1000 | 10 | RT | Methanol | >99 | 96 (R) | [5] |
S/C = Substrate-to-catalyst molar ratio
B. Experimental Protocols
Protocol 1: General Procedure for Asymmetric Hydrogenation of Acetophenone
-
Catalyst Precursor: RuCl₂--INVALID-LINK--
-
Apparatus: A flame-dried Schlenk flask and a stainless steel autoclave.
-
Procedure: a. To the Schlenk flask, add acetophenone (1.72 mmol) and degassed 2-propanol (10 mL). b. Add the ruthenium catalyst (0.00172 mmol). c. The resulting mixture is degassed by three freeze-pump-thaw cycles. d. A solution of t-BuOK in 2-propanol (1 M, 0.0258 mmol) is added. e. The solution is transferred to a 50 mL Parr stainless steel benchtop reactor. f. The reactor is pressurized with hydrogen gas to the desired pressure (e.g., 10 atm) and stirred at the specified temperature for the required time. g. Upon completion, the pressure is carefully released, and the solvent is removed under reduced pressure. h. The enantiomeric excess of the resulting 1-phenylethanol is determined by chiral HPLC or GC.[1]
Diagram 1: Experimental Workflow for Ru-Catalyzed Asymmetric Hydrogenation
Caption: Workflow for the asymmetric hydrogenation of ketones using a Ru-catalyst.
II. Rhodium-Catalyzed Asymmetric Hydrogenation of Olefins
Rhodium complexes featuring chiral diphosphine ligands, such as BINAP and DuPhos, are highly effective for the asymmetric hydrogenation of prochiral olefins, particularly α,β-dehydroamino acid derivatives.[6][7]
A. Featured Catalyst System: Rh-BINAP Complexes
The [Rh(BINAP)(COD)]⁺BF₄⁻ complex is a widely used precatalyst that, upon removal of the cyclooctadiene (COD) ligand, forms a highly active and enantioselective solvate complex for hydrogenation.[6]
Table 2: Performance Data for Rh-Catalyzed Asymmetric Hydrogenation of Olefins
| Substrate | Catalyst System | S/C Ratio | H₂ Pressure (psi) | Solvent | Conversion (%) | ee (%) | Reference |
| Methyl (Z)-α-acetamidocinnamate (MAC) | (R,R)-Et-DuPhos-Rh | - | 50 | Methanol | >99 | >99 (R) | [4] |
| 2-Acetamidoacrylic acid | [Rh{(R)-binap(SO₃Na)₄}(H₂O)₂]⁺ | - | 1 atm | Water | - | >90 | [8] |
| 3-Benzoylaminocoumarins | BridgePhos-Rh | - | - | - | - | up to 99 | [4] |
B. Experimental Protocols
Protocol 2: In Situ Preparation of the Rh-BINAP Catalyst and Asymmetric Hydrogenation
-
Precatalyst: [Rh(COD)₂]OTf
-
Ligand: (S)-BINAP
-
Apparatus: A Schlenk tube or a high-pressure reactor.
-
Procedure: a. In a glovebox or under an inert atmosphere, dissolve [Rh(COD)₂]OTf (1 mol%) and (S)-BINAP (1.1 mol%) in a degassed solvent such as methanol or THF. b. Stir the solution at room temperature for 30 minutes to allow for complex formation. c. Add the substrate (e.g., methyl Z-α-acetamidocinnamate). d. Transfer the reaction mixture to a high-pressure reactor. e. Pressurize the reactor with hydrogen to the desired pressure and stir at the specified temperature until the reaction is complete (monitored by TLC or GC). f. After releasing the pressure, remove the solvent in vacuo. g. The product can be purified by column chromatography, and the enantiomeric excess is determined by chiral HPLC.
Caption: General scheme for the preparation and activation of an asymmetric hydrogenation catalyst.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. The hydrogenation/transfer hydrogenation network: asymmetric hydrogenation of ketones with chiral eta6-arene/N-Tosylethylenediamine-ruthenium(II) catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]
- 5. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. archive.nptel.ac.in [archive.nptel.ac.in]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Bis(4-methylphenyl)chlorophosphine by Distillation
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals on the purification of crude Bis(4-methylphenyl)chlorophosphine via vacuum distillation. Below you will find troubleshooting advice and frequently asked questions to address common issues encountered during this purification process.
Troubleshooting Guide
This guide is designed to help you identify and resolve common problems that may arise during the vacuum distillation of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Product Not Distilling | 1. Vacuum is not low enough: The boiling point of the product is too high for the current vacuum level. 2. Temperature is too low: The heating mantle is not providing enough energy for the liquid to vaporize. 3. System Leak: A leak in the distillation setup is preventing a low vacuum from being achieved. | 1. Improve Vacuum: Ensure your vacuum pump is in good working order and can achieve a pressure of at least 1 mmHg or lower. Check for any leaks in the system. 2. Increase Temperature Gradually: Slowly and carefully increase the temperature of the heating mantle. Be mindful of potential decomposition at excessively high temperatures. 3. Check for Leaks: Inspect all joints and connections for leaks. Ensure all glassware is properly sealed. |
| "Bumping" or Uncontrolled Boiling | 1. Lack of Nucleation Sites: The liquid is being superheated and then boiling violently. 2. Heating Rate is Too High: The liquid is being heated too quickly, leading to rapid, uncontrolled boiling. | 1. Use a Magnetic Stirrer: Vigorous stirring provides a large surface area for even boiling. 2. Use a Capillary Bubbler: A fine capillary tube releasing a slow stream of inert gas (Nitrogen or Argon) can promote smooth boiling. 3. Reduce Heating Rate: Heat the distillation flask slowly and evenly. |
| Product Decomposes in the Distillation Flask (Turns Dark/Viscous) | 1. Temperature is Too High: this compound can decompose at elevated temperatures. 2. Presence of Oxygen/Moisture: The compound is sensitive to air and moisture, which can lead to oxidation and hydrolysis, especially at high temperatures. | 1. Use a Lower Vacuum: A lower vacuum will allow the product to distill at a lower temperature, minimizing thermal decomposition. 2. Ensure an Inert Atmosphere: The distillation should be performed under a dry, inert atmosphere (Nitrogen or Argon). Use Schlenk line techniques for air-sensitive compounds. |
| Distillate is Cloudy or Contains Solid Particles | 1. "Bumping" Carried Over Non-Volatile Impurities: Violent boiling can splash non-volatile impurities into the condenser. 2. Condenser is Not Cool Enough: The product is not fully condensing and is being carried over as an aerosol. | 1. Control Boiling: Implement the solutions for "bumping" mentioned above. A short path distillation head can also help prevent carryover. 2. Ensure Adequate Cooling: Check that the cooling water flow through the condenser is sufficient. |
| Low Product Yield | 1. Decomposition: Significant product loss due to thermal decomposition. 2. Incomplete Distillation: The distillation was stopped prematurely. 3. Hold-up in the Apparatus: A significant amount of product remains coated on the internal surfaces of the distillation apparatus. | 1. Optimize Distillation Conditions: Use a lower vacuum and a controlled heating rate to minimize decomposition. 2. Monitor the Distillation: Continue the distillation until no more product is observed condensing. 3. Proper Apparatus Selection: Use a distillation setup with a short vapor path to minimize hold-up. |
Frequently Asked Questions (FAQs)
Q1: What is the expected boiling point of this compound under vacuum?
Q2: What are the likely impurities in my crude this compound?
Common impurities depend on the synthetic route but may include:
-
Unreacted Starting Materials: Such as p-tolylmagnesium bromide or phosphorus trichloride.
-
Solvent: Residual solvent from the reaction workup.
-
Bis(4-methylphenyl)phosphine oxide: Formed by oxidation of the product if exposed to air or moisture. This impurity has a very high boiling point (around 354-400 °C with decomposition) and is not expected to co-distill.[4]
-
Magnesium Salts: If a Grignard reagent was used in the synthesis. These are non-volatile and will remain in the distillation flask.
Q3: My product solidified in the condenser. What should I do?
This can happen if the product has a melting point close to the temperature of the cooling water. You can try to gently warm the condenser with a heat gun to melt the solidified product and allow it to flow into the receiving flask. Be very careful not to overheat and cause thermal decomposition. For future distillations, you can use slightly warmer water in the condenser, but ensure it is still cool enough to condense the vapor.
Q4: How can I confirm the purity of my distilled product?
The purity of the distilled this compound can be assessed using several analytical techniques:
-
³¹P NMR Spectroscopy: The purified product should show a sharp singlet in the phosphorus-31 NMR spectrum around δ 80–90 ppm.
-
¹H and ¹³C NMR Spectroscopy: These will show the characteristic signals for the p-tolyl groups.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to identify and quantify any volatile impurities.
Q5: What safety precautions should I take when distilling this compound?
Chlorophosphines are corrosive, moisture-sensitive, and can release HCl gas upon contact with water. Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. The distillation apparatus should be assembled securely, and a vacuum trap should be used to protect the pump.
Experimental Protocol: Vacuum Distillation of Crude this compound
This protocol outlines a general procedure for the purification of this compound by vacuum distillation using standard Schlenk line techniques.
Materials and Equipment:
-
Crude this compound
-
Two-neck round-bottom flask (distillation flask)
-
Short path distillation head with condenser and vacuum connection
-
Receiving flask
-
Magnetic stirrer and stir bar
-
Heating mantle with a temperature controller
-
Vacuum pump capable of reaching <1 mmHg
-
Cold trap (e.g., with liquid nitrogen or dry ice/acetone)
-
Inert gas supply (Nitrogen or Argon) with a bubbler
-
Thermometer and adapter
-
Glass joints and clips
-
Schlenk line
Procedure:
-
Apparatus Setup:
-
Thoroughly dry all glassware in an oven and assemble the distillation apparatus while hot under a stream of inert gas.
-
Place a magnetic stir bar in the distillation flask.
-
Charge the distillation flask with the crude this compound under an inert atmosphere.
-
Connect the distillation apparatus to the Schlenk line.
-
-
Degassing:
-
With the system under a positive pressure of inert gas, begin stirring.
-
Slowly and carefully open the vacuum valve to degas the crude material and remove any low-boiling impurities.
-
-
Distillation:
-
Once a stable vacuum is achieved (<1 mmHg), begin to slowly heat the distillation flask using the heating mantle.
-
Monitor the temperature of the vapor as it rises.
-
Collect any initial low-boiling fractions in a separate receiving flask if necessary.
-
Collect the main fraction of this compound at a constant temperature and pressure.
-
-
Shutdown:
-
Once the distillation is complete, turn off the heating mantle and allow the apparatus to cool to room temperature under vacuum.
-
Slowly backfill the system with inert gas.
-
The purified product in the receiving flask can now be handled under an inert atmosphere for storage or further use.
-
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | ³¹P NMR (ppm) |
| This compound | C₁₄H₁₄ClP | 248.69 | High (Requires Vacuum) | Liquid at RT | ~80-90 |
| Diphenylchlorophosphine (analog) | C₁₂H₁₀ClP | 220.63 | 320 @ 1013 hPa | 14-16 | N/A |
| Di-p-tolylphosphine oxide (impurity) | C₁₄H₁₅OP | 226.23 | ~354-400 (decomposes) | 96 | N/A |
Process Workflow
Caption: Troubleshooting workflow for the vacuum distillation of this compound.
References
Technical Support Center: Safe Handling and Storage of Chlorophosphines
This guide provides essential safety information, troubleshooting procedures, and frequently asked questions for researchers, scientists, and drug development professionals working with chlorophosphins. Adherence to these guidelines is critical to ensure a safe laboratory environment.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with chlorophosphines?
A1: Chlorophosphines are corrosive and react violently with water, releasing toxic gases such as hydrogen chloride.[1][2] They can cause severe skin burns and eye damage.[1][2][3] Inhalation of vapors may lead to lung edema.[3] They are also sensitive to moisture and may be corrosive to metals.[1][2]
Q2: What are the immediate first aid measures in case of exposure?
A2:
-
Skin Contact: Immediately flush the affected area with running water for at least 15 minutes while removing contaminated clothing and shoes.[4] Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4][5] Seek immediate medical attention.[4]
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
Q3: How should chlorophosphines be stored?
A3: Store chlorophosphines in a cool, dry, well-ventilated area in their original, tightly sealed containers.[3][4] Keep them away from incompatible materials, particularly water and moisture, as well as sources of ignition.[2][3][4] Storage should be in a corrosive-resistant container with a resistant inner liner.[2] Do not store in metal containers.[2]
Troubleshooting Guides
Issue: Accidental Spill of Chlorophosphine
Symptoms: A liquid spill with a pungent odor is observed in the laboratory.
Immediate Actions:
-
Alert Personnel: Immediately notify everyone in the vicinity of the spill.[6]
-
Evacuate: Evacuate all non-essential personnel from the spill area.[6][7]
-
Ventilate: If it is safe to do so, increase ventilation in the area by opening a fume hood sash.
Cleanup Procedure for Minor Spills (manageable by trained personnel):
-
Personal Protective Equipment (PPE): Before attempting cleanup, don the appropriate PPE, including chemical-resistant gloves, protective clothing, eye protection (chemical goggles and a face shield), and a respirator if ventilation is inadequate.[1][3]
-
Containment: Prevent the spill from spreading by using an inert absorbent material like sand, earth, or vermiculite.[3][4] Do not use combustible materials like sawdust.[8]
-
Absorption: Cover the spill with the absorbent material, working from the outside in.[7]
-
Collection: Carefully scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[3][6]
-
Decontamination: Clean the spill area with a dry, inert solvent, followed by a thorough wash with soap and water if appropriate for the surface. Collect all cleaning materials for hazardous waste disposal.[6]
Procedure for Major Spills:
For large spills, immediately evacuate the area, close the doors, and notify your institution's emergency response team or local fire department.[6][9] Do not attempt to clean up a major spill without specialized training and equipment.
Issue: A Container of Chlorophosphine is Leaking
Symptoms: Visible signs of corrosion or leakage from the storage container.
Procedure:
-
Wear appropriate PPE as described for spill cleanup.
-
Assess the leak: If the leak is small, it may be possible to overpack the container in a larger, compatible, and properly labeled container.
-
Relocate: Move the leaking container to a well-ventilated area, such as a chemical fume hood, away from incompatible materials.
-
Containment: Place the leaking container in a secondary container to contain any further leakage.
-
Disposal: Dispose of the leaking container and its contents as hazardous waste according to your institution's guidelines.
Data Presentation
Table 1: Personal Protective Equipment (PPE) for Handling Chlorophosphines
| Body Part | Required PPE | Specifications |
| Eyes/Face | Chemical safety goggles and a full-face shield.[3] | Must meet AS/NZS 1337.1, EN166, or national equivalent standards.[3] Spectacles are not sufficient.[3] |
| Skin/Body | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene), a flame-resistant lab coat, and a chemical protective suit for larger quantities or high-risk tasks.[3][10] | Ensure gloves are inspected before use.[10] |
| Respiratory | An approved respirator (e.g., supplied-air or self-contained breathing apparatus) is required if there is a risk of overexposure or if working outside of a well-ventilated area.[2][3] | A correct fit is essential for adequate protection.[3] |
| Feet | Closed-toe, chemical-resistant shoes. | --- |
Table 2: Incompatible Materials with Chlorophosphines
| Incompatible Material | Hazard |
| Water/Moisture | Reacts violently to produce toxic and corrosive hydrogen chloride gas.[1][2] |
| Alcohols | Violent reactions are possible.[2] |
| Amines | Violent reactions are possible.[2] |
| Strong Oxidizing Agents | Violent reactions are possible.[2] |
| Bases | Exothermic reaction. |
| Metals | May be corrosive to metals.[1][2] |
Experimental Protocols
Protocol 1: Safe Quenching of Excess Chlorophosphine
Objective: To safely neutralize small quantities of unreacted chlorophosphine. This procedure must be performed in a chemical fume hood.
Materials:
-
Excess chlorophosphine solution
-
Anhydrous, inert solvent (e.g., toluene, hexane)[11]
-
Isopropanol[11]
-
Water
-
Stir plate and stir bar
-
Addition funnel or syringe pump
-
Inert gas source (Nitrogen or Argon)
-
Ice bath
Procedure:
-
Dilution: Dilute the chlorophosphine solution with an equal volume of an anhydrous, inert solvent in a flask equipped with a stir bar and an inert gas inlet.[11]
-
Inert Atmosphere: Place the flask under an inert atmosphere.[11]
-
Cooling: Cool the flask to 0 °C using an ice bath.[11]
-
Slow Addition of Isopropanol: Slowly add isopropanol to the stirred solution via an addition funnel or syringe pump.[11] The rate of addition should be controlled to prevent a rapid temperature increase.
-
Observation: Continue adding isopropanol until the reaction (fizzing, heat generation) subsides.[11]
-
Slow Addition of Water: Once the reaction with isopropanol is complete, slowly add water to the mixture.[11] Be cautious as there may still be some unreacted material that will react violently with water.[12][13]
-
Neutralization: After the addition of water is complete and no further reaction is observed, neutralize the solution with a weak acid or base as appropriate.
-
Disposal: Dispose of the neutralized solution as hazardous waste.
Protocol 2: Small-Scale Spill Cleanup
Objective: To safely clean up a small spill of chlorophosphine (less than 100 mL) in a laboratory setting.
Materials:
-
Full PPE (see Table 1)
-
Inert absorbent material (vermiculite, sand, or commercial sorbent pads)[3]
-
Two plastic bags for waste[7]
-
Scoop or brush (non-sparking)
-
Labeled hazardous waste container
Procedure:
-
Don PPE: Put on all required personal protective equipment.
-
Contain the Spill: Surround the spill with absorbent material to prevent it from spreading.[8]
-
Absorb the Spill: Cover the spill with the absorbent material, starting from the edges and working towards the center.[7]
-
Collect the Waste: Once the liquid is fully absorbed, carefully scoop the material into a plastic bag.[6]
-
Package the Waste: Seal the first bag and place it inside a second plastic bag.[7]
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with an inert solvent, then with soap and water if the surface is compatible. Place the used cloths in the waste bags.
-
Dispose of Waste: Place the sealed bags into a labeled hazardous waste container and arrange for disposal according to your institution's procedures.[6]
-
Restock: Replenish any used spill kit supplies.[6]
Visualizations
Caption: Workflow for responding to a chlorophosphine spill.
Caption: Step-by-step process for quenching chlorophosphines.
Caption: Incompatible materials with chlorophosphines.
References
- 1. fishersci.fr [fishersci.fr]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. aksci.com [aksci.com]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 7. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 8. chemkleancorp.com [chemkleancorp.com]
- 9. reed.edu [reed.edu]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. chemistry.nd.edu [chemistry.nd.edu]
- 12. sarponggroup.com [sarponggroup.com]
- 13. ehs.oregonstate.edu [ehs.oregonstate.edu]
Preventing oxidation of Bis(4-methylphenyl)chlorophosphine to the phosphine oxide
Technical Support Center: Bis(4-methylphenyl)chlorophosphine
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information for handling this compound, a highly reactive organophosphorus compound. Due to its trivalent phosphorus (P-III) center, this reagent is extremely susceptible to oxidation, which can compromise experimental outcomes. This document offers troubleshooting advice, handling protocols, and answers to frequently asked questions to ensure the integrity of the compound throughout its use.
Frequently Asked Questions (FAQs)
Q1: Why did my this compound (a liquid) partially or fully convert to a white solid?
A1: The white solid is likely bis(4-methylphenyl)phosphine oxide, the primary oxidation product. The P(III) center in the chlorophosphine is readily oxidized to a pentavalent P(V) state by atmospheric oxygen or through hydrolysis with water.[1][2] Exposure to air, moisture, or impure solvents is the most common cause of this degradation.
Q2: How can I visually inspect my reagent for degradation?
A2: this compound should be a clear, colorless to pale yellow liquid. The presence of a white precipitate or an increase in viscosity are strong indicators of oxidation to the phosphine oxide. For a definitive assessment, ³¹P NMR spectroscopy is recommended. The P(III) signal for the chlorophosphine will appear at a distinct chemical shift from the P(V) signal of the phosphine oxide.
Q3: What are the ideal storage conditions for this compound?
A3: To maintain its integrity, the compound must be stored under a dry, inert atmosphere (nitrogen or argon) in a tightly sealed container.[3][4] It should be kept in a cool, dry, and dark place, away from sources of heat or direct sunlight.[3][5][6] A laboratory freezer or refrigerator is suitable, but the container must be allowed to warm to room temperature before opening to prevent condensation. For long-term storage, a glovebox or a desiccator under an inert atmosphere is ideal.[3][5]
Q4: Can I still use the reagent if some oxidation has occurred?
A4: Using the oxidized reagent is not recommended. The phosphine oxide is generally unreactive in reactions where the chlorophosphine is intended to act as a nucleophile or ligand precursor. Its presence will reduce the effective concentration of your starting material, leading to lower yields and introducing a significant impurity that can be difficult to separate from the desired product.
Q5: Is it possible to remove the phosphine oxide impurity or reverse the oxidation?
A5: While separation via distillation can be attempted, it is often challenging due to the high boiling points and potential for further degradation at elevated temperatures. Reduction of the phosphine oxide back to the phosphine is possible but often requires harsh reducing agents like silanes and may not be practical for regenerating the chlorophosphine directly.[7][8] A recently developed mild method uses phosphites with a catalytic amount of iodine.[8] However, for most applications, preventing oxidation is far more effective than attempting to purify a degraded reagent.
Troubleshooting Guide: Unwanted Phosphine Oxide Formation
If you observe the formation of bis(4-methylphenyl)phosphine oxide during your experiment, consult the following table to diagnose and resolve the issue.
| Potential Cause | Corrective Action | Explanation |
| Air/Oxygen Contamination | • Ensure all glassware is properly sealed (e.g., use high-vacuum grease on joints).• Perform a minimum of three vacuum/backfill cycles with high-purity inert gas (N₂ or Ar) to purge the apparatus.[5]• Maintain a positive pressure of inert gas throughout the reaction. | The P(III) center is highly susceptible to oxidation by atmospheric oxygen. Even small leaks in the system can lead to significant degradation.[1][2] |
| Moisture Contamination | • Oven-dry all glassware (e.g., at 125°C overnight) and cool under an inert gas stream before use.[3]• Use freshly distilled or commercially available anhydrous solvents. Ensure they are properly degassed (e.g., via freeze-pump-thaw cycles or sparging with inert gas). | The P-Cl bond readily hydrolyzes in the presence of water to form the phosphine oxide and HCl.[1][7] |
| Impure Solvents | • Use freshly purified solvents. Solvents like THF can form peroxides upon storage, which are potent oxidants.[9]• Test solvents for peroxides before use, especially if they have been stored for an extended period. | Peroxides present in solvents can rapidly oxidize phosphines to phosphine oxides, compromising the reaction.[2] |
| Improper Reagent Transfer | • Handle and weigh the solid reagent in a glovebox whenever possible.[3]• If a glovebox is unavailable, transfer solids quickly under a positive flow of inert gas.• Use proper syringe or cannula techniques for transferring solutions under an inert atmosphere.[10] | Each exposure to the laboratory atmosphere, no matter how brief, introduces oxygen and moisture that can degrade the reagent.[11] |
Data Summary: Recommended Handling & Storage
| Parameter | Recommendation | Rationale & Justification |
| Atmosphere | High-purity Nitrogen or Argon | Rigorous exclusion of oxygen and moisture is critical to prevent oxidation and hydrolysis.[3] Glovebox atmospheres should maintain <1 ppm O₂/H₂O.[3][6] |
| Temperature | Cool and Dry (e.g., 2-8°C) | Lower temperatures slow the rate of potential degradation reactions. Avoid storing in areas with temperature fluctuations.[3] |
| Container | Tightly sealed amber glass vial or Schlenk flask | Amber glass protects the compound from light, which can accelerate degradation.[6] Seals (e.g., septa, stopcocks) must be secure to maintain an inert atmosphere. |
| Solvents | Anhydrous, Degassed | Solvents must be free of water and dissolved oxygen to prevent reaction with the chlorophosphine.[9] |
| Handling | Glovebox or Schlenk Line | These specialized pieces of equipment are designed to provide the necessary inert environment for manipulating air-sensitive compounds.[3][12] |
Experimental Protocols
Protocol 1: Weighing and Dispensing in a Glovebox
-
Preparation: Ensure the glovebox atmosphere has low oxygen and moisture levels (<1 ppm). Transfer the sealed bottle of this compound, a clean spatula, a tared vial, and any other necessary glassware into the glovebox antechamber.
-
Inerting: Cycle the antechamber atmosphere (evacuate and backfill with inert gas) at least three times before opening the inner door.
-
Dispensing: Inside the main chamber, allow the reagent bottle to reach the ambient temperature of the glovebox. Carefully open the bottle.
-
Weighing: Using a clean spatula, transfer the desired amount of the liquid reagent into the tared vial and record the mass.
-
Sealing: Securely cap both the stock bottle and the vial containing the weighed reagent. Purge the headspace of the stock bottle with inert gas before sealing if possible.
-
Removal: Remove the materials from the glovebox via the antechamber, again performing at least three purge cycles.
Protocol 2: Transferring a Solution via Cannula (Schlenk Technique)
-
Setup: Place the sealed flask containing the this compound solution and the receiving reaction flask on a Schlenk line under a positive pressure of inert gas.
-
Cannulation: Insert one end of a double-tipped needle (cannula) through the septum of the reagent flask, ensuring the tip is below the liquid surface. Insert the other end into the headspace of the receiving flask.
-
Initiate Transfer: Gently pierce the septum of the receiving flask with a needle connected to an oil bubbler to create an outlet for pressure equalization. The positive pressure in the reagent flask will push the solution through the cannula into the reaction flask.
-
Control Flow: The rate of transfer can be controlled by adjusting the depth of the outlet needle in the bubbler or by slightly restricting the gas flow.
-
Completion: Once the desired volume is transferred, raise the cannula tip above the liquid level in the reagent flask and allow inert gas to flush the remaining liquid from the cannula into the receiving flask.
-
Disassembly: Remove the cannula from the receiving flask first, followed by the reagent flask, to maintain a positive pressure in both.
Visual Guides
References
- 1. This compound | 1019-71-2 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. ossila.com [ossila.com]
- 7. Phosphine oxides - Wikipedia [en.wikipedia.org]
- 8. Mild Reduction of Phosphine Oxides - ChemistryViews [chemistryviews.org]
- 9. reddit.com [reddit.com]
- 10. youtube.com [youtube.com]
- 11. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.co.uk]
- 12. reddit.com [reddit.com]
Troubleshooting low conversion rates in Grignard reactions for synthesis
Welcome to the technical support center for troubleshooting low conversion rates in Grignard reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your Grignard synthesis, providing explanations and actionable solutions.
Q1: My Grignard reaction won't start. What are the common causes and how can I initiate it?
A1: Failure to initiate is a frequent issue, often due to a passivating layer of magnesium oxide on the magnesium surface or the presence of trace amounts of water.[1]
-
Inactive Magnesium Surface: The magnesium turnings may appear dull due to an oxide layer that prevents reaction with the organic halide.[1][2]
-
Solution: Activate the magnesium. This can be done by mechanically crushing the turnings with a dry stir bar or mortar and pestle to expose a fresh surface.[3][4] Chemical activation is also effective; common methods include adding a small crystal of iodine (the purple color will disappear upon initiation) or a few drops of 1,2-dibromoethane.[1][2]
-
-
Presence of Moisture: Grignard reagents are potent bases and are readily quenched by water in glassware, solvents, or starting materials.[2][5][6][7]
-
Reaction Conditions: Sometimes, gentle warming is needed to overcome the activation energy barrier.
Q2: The reaction initiated, but my yield is very low, and I'm recovering my starting material. What's going wrong?
A2: Low yields with recovery of starting material often point to the Grignard reagent being consumed by side reactions or quenching after its formation.
-
Moisture Contamination: Even after successful initiation, moisture introduced during the reaction (e.g., from the electrophile solution) will destroy the Grignard reagent.[8] The presence of the corresponding hydrocarbon byproduct (e.g., benzene from phenylmagnesium bromide) is a strong indicator of moisture contamination.[3][8]
-
Steric Hindrance and Enolization: With sterically hindered ketones, the Grignard reagent may act as a base, deprotonating the alpha-carbon to form an enolate.[12][13] Upon workup, this enolate is protonated back to the starting ketone.[13]
-
Reaction with Acidic Protons: Grignard reagents will react with any acidic protons in the substrate molecule itself (e.g., alcohols, carboxylic acids, terminal alkynes).[7][14]
Q3: My reaction produced a significant amount of a high-boiling side product. What is it and how can I prevent it?
A3: A common high-boiling impurity is the product of Wurtz coupling, where the Grignard reagent reacts with the unreacted organic halide.[1][8][15]
-
Wurtz Coupling: This side reaction forms a new carbon-carbon bond between the R-groups of the Grignard reagent and the organic halide (R-MgX + R-X → R-R + MgX₂).[8][15]
Q4: I am using an ester as an electrophile and getting a complex mixture. Why?
A4: Grignard reagents typically add twice to esters. The first addition forms a ketone intermediate, which is often more reactive than the starting ester.[16][17] This intermediate then reacts with a second equivalent of the Grignard reagent to form a tertiary alcohol where two of the alkyl/aryl groups are identical.[12][16][18]
-
Over-reaction and Side Reactions: If insufficient Grignard reagent is used, or if the reaction is not controlled, a mixture of the ketone intermediate and the tertiary alcohol product can result.
Data Presentation
The following tables summarize key parameters for optimizing Grignard reactions.
Table 1: Common Solvents for Grignard Reactions
| Solvent | Boiling Point (°C) | Key Characteristics |
| Diethyl Ether | 34.6 | Standard solvent, can help with initiation due to its low boiling point allowing for gentle reflux.[1] |
| Tetrahydrofuran (THF) | 66 | Often preferred as it can better stabilize the Grignard reagent.[8][20] |
| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | A greener alternative to THF with a higher boiling point.[21] |
| Cyclopentyl methyl ether (CPME) | 106 | Higher boiling point, can be useful for less reactive halides.[21] |
Table 2: Troubleshooting Summary
| Issue | Probable Cause(s) | Recommended Solutions |
| Reaction Fails to Initiate | Inactive magnesium surface (MgO layer).[1] | Activate Mg: Crush turnings, add iodine or 1,2-dibromoethane.[1][2][22] |
| Wet glassware or solvent.[1][6] | Rigorously dry all equipment and use anhydrous solvents under an inert atmosphere.[1][8] | |
| Low Yield of Product | Quenching by moisture or acidic impurities.[8] | Ensure all reagents are anhydrous; use protecting groups for acidic protons.[7][8][14] |
| Wurtz coupling side reaction.[1][8] | Add organic halide slowly to the magnesium suspension.[8] | |
| Enolization of ketone starting material.[12][13] | Lower reaction temperature; use reverse addition.[13] | |
| Formation of Byproducts | Wurtz coupling (R-R).[8] | Slow addition of halide.[8] |
| Reduction of ketone (forms secondary alcohol).[13] | Use a Grignard reagent without β-hydrogens if possible. | |
| Double addition to ester.[16] | Use at least 2 equivalents of Grignard reagent; for ketone, use very low temperatures.[10] |
Experimental Protocols
Protocol 1: General Procedure for Drying Glassware and Solvents
-
Glassware: All glassware (reaction flask, dropping funnel, condenser) should be cleaned and then dried in an oven at >120°C for at least 4 hours, or preferably overnight.[8][9] Assemble the glassware while still hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.[9] Alternatively, flame-dry the assembled apparatus under vacuum and cool under an inert atmosphere.[8]
-
Solvents: Use commercially available anhydrous solvents. Ethereal solvents like THF and diethyl ether are commonly dried by distillation from sodium/benzophenone or by passing through a solvent purification system with activated alumina columns.[9][23] Store anhydrous solvents over molecular sieves (3Å or 4Å) under an inert atmosphere.[24]
Protocol 2: Formation of a Grignard Reagent and Subsequent Reaction
-
Setup: In a dried, three-necked flask equipped with a stir bar, reflux condenser, and a dropping funnel (all under a positive pressure of nitrogen or argon), place magnesium turnings (typically 1.1 - 1.2 equivalents).[8]
-
Initiation: Add enough anhydrous solvent (e.g., THF) to cover the magnesium. Add a small portion of the organic halide solution (dissolved in anhydrous solvent in the dropping funnel) to the flask. If the reaction doesn't start (indicated by bubbling, gentle reflux, or a cloudy grey appearance), add a single crystal of iodine or a few drops of 1,2-dibromoethane.[2][8] Gentle warming may also be applied.[8]
-
Formation: Once initiated, add the remainder of the organic halide solution dropwise at a rate that maintains a gentle reflux.[25] After the addition is complete, continue stirring at room temperature or with gentle heating until most of the magnesium has been consumed.[25]
-
Reaction with Electrophile: Cool the prepared Grignard reagent in an ice bath (or to the desired temperature). Slowly add a solution of the electrophile (e.g., ketone, aldehyde, or ester) in anhydrous solvent via the dropping funnel.[10][13] Maintain the low temperature during the addition.
-
Work-up: After the addition is complete and the reaction has stirred for a sufficient time, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[13] This is generally preferred over water or dilute acid to avoid emulsions and to better dissolve the magnesium salts.[26]
-
Extraction and Purification: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., diethyl ether).[13][27] Combine the organic layers, dry with an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.[27] The crude product can then be purified by methods such as flash column chromatography or distillation.[27]
Visualizations
Caption: Troubleshooting workflow for low conversion in Grignard reactions.
Caption: Key factors influencing Grignard reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. quora.com [quora.com]
- 5. How does water affect a Grignard reaction? | Filo [askfilo.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. Grignard Reaction [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. Grignard reaction - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. leah4sci.com [leah4sci.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. dspace.mit.edu [dspace.mit.edu]
- 20. reddit.com [reddit.com]
- 21. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]
- 22. homework.study.com [homework.study.com]
- 23. Organic Syntheses Procedure [orgsyn.org]
- 24. Sciencemadness Discussion Board - Question about Grignard reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 25. benchchem.com [benchchem.com]
- 26. homework.study.com [homework.study.com]
- 27. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]
Technical Support Center: Optimizing Nucleophilic Substitution on the P-Cl Bond
Welcome to the technical support center for optimizing reaction conditions for nucleophilic substitution on the P-Cl bond. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and refine their synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms for nucleophilic substitution on a P-Cl bond?
A1: Nucleophilic substitution at a phosphorus center can proceed through two primary mechanisms:
-
Concerted S_N2-like Mechanism: This is a single-step process where the nucleophile attacks the phosphorus atom, and the chloride leaving group departs simultaneously, leading to an inversion of stereochemistry at the phosphorus center. This pathway is favored with strong nucleophiles and unhindered phosphorus centers.
-
Stepwise Addition-Elimination Mechanism: This two-step process involves the nucleophile adding to the phosphorus center to form a trigonal bipyramidal intermediate. The leaving group is then eliminated in a second step. This mechanism can lead to either retention or inversion of stereochemistry, depending on the stability and rearrangement of the intermediate. It is more likely with weaker nucleophiles or when the intermediate is stabilized by the substituents on the phosphorus atom.
Q2: How do I choose the right solvent for my reaction?
A2: The choice of solvent is critical and depends on the reaction mechanism. Polar aprotic solvents like acetonitrile, DMF, and DMSO are generally preferred for S_N2-type reactions as they can solvate the counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus enhancing its reactivity.[1] For reactions that may proceed through a more ionic intermediate (addition-elimination), a more polar, protic solvent might be suitable, but care must be taken to avoid solvolysis of the P-Cl bond. The effect of solvent on reaction rate can be significant; for example, the hydrolysis of some phosphate esters is dramatically accelerated in aqueous DMSO compared to water.[2]
Q3: What is the role of a base, such as pyridine or imidazole, in these reactions?
A3: Bases are often added to scavenge the HCl that is generated during the reaction.[3] This prevents the protonation of the nucleophile and can also prevent acid-catalyzed side reactions. Imidazole can sometimes act as a nucleophilic catalyst, forming a highly reactive phosphoroimidazolide intermediate, which can then be displaced by the primary nucleophile. This can be particularly useful for suppressing over-reaction in the synthesis of unsymmetrical phosphites. Pyridine is a commonly used, non-nucleophilic base for HCl scavenging. The choice between them can depend on the specific substrate and desired outcome.
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
If you are observing poor conversion of your starting phosphorus chloride, follow this troubleshooting workflow:
Detailed Steps:
-
Verify Reagent Quality: Ensure that your phosphorus chloride is freshly distilled or from a reliable source. The nucleophile should be pure and, if it is a solid, thoroughly dried. All solvents must be anhydrous, as P-Cl bonds are highly susceptible to hydrolysis.
-
Assess Nucleophile Reactivity: If your nucleophile is weak (e.g., a neutral alcohol), consider converting it to a more potent nucleophile (e.g., an alkoxide with a non-nucleophilic base). For very hindered nucleophiles, a stronger activating agent or higher temperatures may be necessary.
-
Increase Reaction Temperature: Many of these reactions are performed at low temperatures (e.g., 0 °C) to control reactivity.[4] If no reaction is observed, gradually increasing the temperature may be necessary. However, be aware that higher temperatures can also promote side reactions.
-
Optimize Solvent: As mentioned in the FAQs, the solvent plays a crucial role. If you are using a non-polar solvent, switching to a polar aprotic solvent like acetonitrile or DMF can significantly increase the reaction rate.[2]
Issue 2: Formation of Side Products
The formation of side products is a common problem. Here are some of the most frequently encountered impurities and how to address them:
-
Over-reaction Products: With poly-chlorinated phosphorus reagents like PCl₃ or POCl₃, it is common to get a mixture of mono-, di-, and tri-substituted products.
-
Solution: Use a slow, dropwise addition of the nucleophile at low temperature. A continuous-flow reactor can also provide precise control over stoichiometry and reaction time to favor the desired product. The addition of imidazole can also help to suppress over-substitution.
-
-
Hydrolysis Products: The presence of moisture will lead to the formation of phosphoric or phosphorous acids.
-
Solution: Ensure all glassware is flame-dried and all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Pyrophosphates: These can form from the reaction of a phosphorylated product with unreacted starting material or through other condensation pathways.
-
Solution: Ensure complete conversion of the starting phosphorus chloride. A carefully planned workup procedure can also help to separate these impurities.
-
-
Products from Reaction with Solvent: Some solvents can react with the phosphorus chloride, especially at elevated temperatures.
-
Solution: Choose an inert solvent for your reaction.
-
Data Presentation: Optimizing Reaction Parameters
The following tables summarize how different reaction parameters can influence the outcome of the nucleophilic substitution on a P-Cl bond.
Table 1: Effect of Solvent on Reaction Rate
| Solvent | Dielectric Constant (ε) | Typical Effect on S_N2-type Reaction Rate |
| Hexane | 1.9 | Very Slow |
| Dichloromethane | 9.1 | Moderate |
| Tetrahydrofuran (THF) | 7.6 | Moderate |
| Acetonitrile | 37.5 | Fast |
| Dimethylformamide (DMF) | 36.7 | Fast |
| Dimethyl sulfoxide (DMSO) | 46.7 | Very Fast |
Note: This table provides a general trend. The optimal solvent will depend on the specific substrates and reaction conditions.
Table 2: Effect of Temperature on the Reaction of PCl₃ with Alcohols
| Alcohol | Temperature (°C) | Product | Yield (%) | Reference |
| Isopropyl Alcohol | 0 to reflux | Diisopropyl phosphonate | 94 | [4] |
| Methanol | Ice bath | Dimethyl hydrogen phosphonate | 98 (crude purity 91%) | [5] |
| Ethanol | Not specified | Diethylphosphite | - | [3] |
Experimental Protocols
Protocol 1: Synthesis of Diisopropyl Phosphonate from PCl₃ and Isopropyl Alcohol
This protocol is adapted from a literature procedure.[4]
Materials:
-
Phosphorus trichloride (PCl₃), freshly distilled
-
Isopropyl alcohol, dry
-
Anhydrous solvent (optional)
Procedure:
-
In a two-necked round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a reflux condenser fitted with a bubbler, add dry isopropyl alcohol (0.70 mmol).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add freshly distilled PCl₃ (0.23 mmol) dropwise via the addition funnel with vigorous stirring, maintaining the temperature at around 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2 hours.
-
After reflux, cool the mixture and remove the residual HCl under vacuum. This step is crucial as residual HCl can cause decomposition of the product.
-
The resulting diisopropyl phosphonate is obtained as a colorless liquid.
Protocol 2: One-Pot Synthesis of Phosphinates from POCl₃
This protocol demonstrates a general method for the synthesis of phosphinates using a Grignard reagent and an alcohol.
Materials:
-
Phosphoryl chloride (POCl₃)
-
Grignard reagent (e.g., dodecylmagnesium bromide)
-
Alcohol (e.g., 1-dodecanol)
-
Pyridine
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous NH₄Cl
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve POCl₃ in anhydrous Et₂O.
-
Cool the solution in an ice-salt bath.
-
Slowly add the Grignard reagent (2 equivalents) while maintaining the low temperature.
-
After the addition, allow the reaction to stir at room temperature for the desired time (this may require optimization).
-
Cool the mixture again in an ice-salt bath and slowly add the alcohol (2 equivalents) and pyridine (2.2 equivalents).
-
Allow the reaction to proceed at room temperature until completion (monitor by TLC or NMR).
-
Quench the reaction by cooling and adding saturated aqueous NH₄Cl.
-
Perform a standard aqueous workup and purify the product by column chromatography or distillation.
Visualizations
References
- 1. Catalytic Chemoselective O-Phosphorylation of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphorus trichloride - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Radioactive Phosphorylation of Alcohols to Monitor Biocatalytic Diels-Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Side reactions to avoid when using Bis(4-methylphenyl)chlorophosphine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the use of Bis(4-methylphenyl)chlorophosphine in experimental settings. The following information is designed to help you avoid common side reactions and effectively troubleshoot any challenges that may arise.
Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter during your experiments with this compound.
Issue 1: Low Yield of Desired Product and Presence of a Major Impurity
Problem: You are observing a lower than expected yield of your target molecule, and analytical data (e.g., ³¹P NMR) indicates the presence of a significant byproduct.
Possible Cause: The most common side reactions associated with this compound are hydrolysis and oxidation, both of which lead to the formation of bis(4-methylphenyl)phosphine oxide.[1] This can occur if the reaction is exposed to atmospheric moisture or oxygen.
Troubleshooting Steps:
-
Ensure Rigorously Anhydrous and Inert Conditions:
-
Glassware: All glassware must be thoroughly dried in an oven (e.g., at 120 °C for several hours) and cooled under a stream of dry, inert gas (nitrogen or argon) immediately before use.[2][3][4]
-
Solvents and Reagents: Use anhydrous solvents. Solvents can be dried using appropriate drying agents and distilled under an inert atmosphere.[3] Ensure all other reagents are also free from moisture.
-
Inert Atmosphere: Conduct the entire experiment under a positive pressure of a dry, inert gas such as nitrogen or argon. This can be achieved using a Schlenk line or a glovebox.[2][3][4][5] A simple setup involves using a balloon filled with inert gas connected to the reaction flask via a needle.[5][6]
-
-
Degas Solvents: Before use, degas solvents to remove dissolved oxygen, which can oxidize the chlorophosphine. This can be done by bubbling a stream of inert gas through the solvent or by using the freeze-pump-thaw method.[4]
-
Monitor the Reaction: Use techniques like ³¹P NMR spectroscopy to monitor the progress of your reaction. This will allow you to identify the formation of bis(4-methylphenyl)phosphine oxide in real-time.
Compound ³¹P NMR Chemical Shift (ppm) This compound ~ +81.0 bis(4-methylphenyl)phosphine oxide ~ +20 to +30 Table 1: ³¹P NMR chemical shifts for this compound and its primary oxidation/hydrolysis byproduct.
Experimental Protocol: Setting up a Reaction Under Inert Atmosphere
-
Glassware Preparation: Place all necessary glassware (round-bottom flask, stir bar, condenser, etc.) in an oven at 120 °C for at least 4 hours.
-
Assembly: While still hot, assemble the glassware and immediately place it under a positive flow of dry nitrogen or argon. Use a thin layer of appropriate grease for all ground glass joints.
-
Cooling: Allow the glassware to cool to room temperature under the inert atmosphere.
-
Reagent Addition: Add your anhydrous solvent via a syringe or cannula. Dissolve any solid starting materials that are not air-sensitive.
-
Purging: If not using a Schlenk line, equip the flask with a septum and a needle connected to a balloon filled with nitrogen or argon. Use a second needle as an outlet to purge the flask for several minutes.
-
Addition of Sensitive Reagents: Add this compound and any other air-sensitive reagents via a gas-tight syringe through the septum. Maintain a positive pressure of inert gas throughout the addition.
Issue 2: Difficulty in Purifying the Product from the Phosphine Oxide Byproduct
Problem: Your reaction has gone to completion, but you are struggling to separate your desired product from the bis(4-methylphenyl)phosphine oxide impurity.
Possible Cause: Phosphine oxides are often polar and can have similar solubility profiles to many organic products, making separation by standard chromatography challenging.
Troubleshooting Steps:
-
Column Chromatography Optimization:
-
Solvent System: If your product is relatively non-polar, you can often elute it using a non-polar solvent system (e.g., hexanes/ethyl acetate), leaving the more polar phosphine oxide on the silica gel.
-
Gradient Elution: Employ a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. This can improve the separation between your product and the phosphine oxide.
-
-
Crystallization/Precipitation:
-
If your product is soluble in a non-polar solvent in which bis(4-methylphenyl)phosphine oxide is not, you can attempt to precipitate the phosphine oxide. Suspend the crude mixture in a minimal amount of a solvent like diethyl ether or a mixture of hexanes and a small amount of a more polar solvent. The phosphine oxide may precipitate and can be removed by filtration.
-
-
Acid-Base Extraction (for basic or acidic products): If your desired product has acidic or basic functional groups, you may be able to use liquid-liquid extraction to separate it from the neutral phosphine oxide.
Experimental Protocol: Purification by Column Chromatography
-
Sample Preparation: Concentrate the crude reaction mixture. If it is an oil, dissolve it in a minimal amount of the initial chromatography eluent. If it is a solid, you can dry-load it by adsorbing it onto a small amount of silica gel.
-
Column Packing: Pack a chromatography column with silica gel using a non-polar solvent (e.g., hexanes).
-
Loading: Carefully load the sample onto the top of the silica gel.
-
Elution: Begin eluting with a non-polar solvent or a solvent mixture with low polarity. Collect fractions and monitor them by TLC.
-
Gradient (if necessary): Gradually increase the polarity of the eluent to first elute your product and then, with a much more polar solvent system, the phosphine oxide.
Frequently Asked Questions (FAQs)
Q1: What are the main side reactions to be aware of when using this compound?
A1: The two primary side reactions are hydrolysis and oxidation . Both are initiated by the presence of water and oxygen, respectively, and result in the formation of the same byproduct: bis(4-methylphenyl)phosphine oxide .[1] The phosphorus(III) center in the chlorophosphine is highly susceptible to attack by these reagents.
Q2: How can I detect the formation of bis(4-methylphenyl)phosphine oxide in my reaction?
A2: The most effective method is ³¹P NMR spectroscopy . This compound has a characteristic chemical shift in the range of +80 to +90 ppm. The corresponding phosphine oxide appears significantly upfield, typically in the range of +20 to +30 ppm. The appearance and growth of a peak in this upfield region indicate the formation of the side product. Quantitative ³¹P NMR can also be used to determine the purity of your starting material and the extent of the side reaction.[7][8]
Q3: Are there other potential side reactions when using this compound with nucleophiles other than water?
A3: Yes. While hydrolysis and oxidation are the most common issues, other nucleophiles can also lead to side reactions if not controlled properly.
-
With Alcohols: In the presence of a base, this compound reacts with alcohols to form phosphinites. If oxygen is present, this P(III) intermediate can be readily oxidized to the corresponding P(V) phosphinate.[1]
-
With Amines: Reactions with primary or secondary amines yield phosphinous amides. Over-reaction or reaction with impurities can lead to complex mixtures. The presence of a base is typically required to scavenge the HCl byproduct.[1] It's important to use pure amines and maintain stoichiometric control.
Q4: What is the best way to store this compound?
A4: It should be stored under a dry, inert atmosphere (nitrogen or argon) in a tightly sealed container to prevent contact with air and moisture.[3] Storage in a refrigerator or freezer can slow down decomposition, but ensure the container is well-sealed to prevent condensation upon removal.
Q5: Can I use this compound that has partially hydrolyzed or oxidized?
A5: It is not recommended. The presence of the phosphine oxide can interfere with subsequent reactions and complicate purification. If the starting material is found to be impure by ³¹P NMR, it is best to purify it before use or obtain a fresh batch.
Disclaimer: The information provided in this technical support center is for guidance purposes only. Users should always consult relevant safety data sheets (SDS) and perform their own risk assessments before conducting any experiments.
References
- 1. This compound | 1019-71-2 | Benchchem [benchchem.com]
- 2. molan.wdfiles.com [molan.wdfiles.com]
- 3. chemistry-online.com [chemistry-online.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Moisture-Sensitive Organophosphorus Reagents
This guide provides researchers, scientists, and drug development professionals with essential information for handling and troubleshooting experiments involving moisture-sensitive organophosphorus reagents.
Frequently Asked Questions (FAQs)
Q1: Why are organophosphorus reagents so sensitive to moisture?
A1: Many organophosphorus compounds, particularly those in the +3 oxidation state (e.g., phosphines and phosphites), possess a lone pair of electrons on the phosphorus atom. This lone pair makes them nucleophilic and susceptible to reaction with electrophiles, including the protons in water. This can lead to hydrolysis, oxidation, or other undesired side reactions that consume the reagent and reduce the yield of the desired product. For instance, trialkylphosphines can be readily oxidized to phosphine oxides in the presence of air and moisture.[1] Some organophosphorus compounds used as pesticides and nerve agents are designed to be reactive with water.[2][3][4][5]
Q2: How can I tell if my organophosphorus reagent has degraded due to moisture?
A2: Degradation may not always be visually apparent. However, signs of degradation can include a change in physical appearance (e.g., discoloration, clumping of a solid), a noticeable change in odor, or, most definitively, poor performance in a reaction (e.g., low or no product yield). For phosphine reagents, the formation of the corresponding phosphine oxide is a common degradation pathway.[1] Spectroscopic techniques such as ³¹P NMR can be used to assess the purity of the reagent and identify degradation products.
Q3: What are the acceptable levels of water in solvents for reactions with moisture-sensitive organophosphorus reagents?
A3: The acceptable moisture level depends on the specific reagent and reaction. However, for most applications involving highly sensitive reagents, the water content in solvents should be minimized, ideally to less than 50 parts per million (ppm).[6] Karl Fischer titration is the gold standard for accurately determining the water content in organic solvents.[7][8][9][10][11][12]
Q4: What is the best way to store moisture-sensitive organophosphorus reagents?
A4: Organophosphorus reagents should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon). Many suppliers provide these reagents in specialized packaging, such as Sure/Seal™ bottles, which are designed to maintain a dry, inert environment.[13] For long-term storage, placing the sealed container inside a desiccator or a glovebox is recommended.[14] If a reagent is transferred from its original container, it should be done under an inert atmosphere, and the new container should be properly sealed, for example with parafilm.
Troubleshooting Guides
Low or No Yield in a Wittig Reaction
The Wittig reaction is a cornerstone of alkene synthesis, but its success hinges on the effective formation and reaction of the phosphorus ylide.
Problem: The reaction yields are consistently low, or no product is formed.
Possible Causes & Solutions:
-
Degraded Wittig Reagent: The phosphonium salt may have absorbed moisture, or the ylide, if pre-formed, may have decomposed.
-
Insufficiently Strong Base: The base used may not be strong enough to deprotonate the phosphonium salt to form the ylide.
-
Presence of Moisture or Protic Impurities: Water or other protic impurities (e.g., alcohols) in the solvent or on the glassware will quench the ylide.
-
Solution: Use freshly dried, anhydrous solvents. Ensure all glassware is either oven-dried overnight or flame-dried immediately before use and cooled under an inert atmosphere.[15]
-
-
Sterically Hindered Carbonyl Compound: Ketones, especially sterically hindered ones, are less reactive than aldehydes in the Wittig reaction.[16][17]
-
Solution: Consider using the Horner-Wadsworth-Emmons (HWE) reaction, which employs a phosphonate ester and generally offers higher reactivity with hindered ketones.
-
Failure of a Mitsunobu Reaction
The Mitsunobu reaction is a versatile method for the stereospecific conversion of alcohols. Its success depends on the careful orchestration of several reagents.
Problem: The desired substitution product is not formed, and the starting alcohol is recovered.
Possible Causes & Solutions:
-
Reagent Quality: The triphenylphosphine (PPh₃) may have oxidized, or the azodicarboxylate (e.g., DEAD or DIAD) may have decomposed.
-
Solution: Use fresh, high-quality PPh₃ and azodicarboxylate. The purity of PPh₃ can be checked by ³¹P NMR to ensure it has not been oxidized to triphenylphosphine oxide.[14]
-
-
Inadequate Solvent Purity: The presence of water in the solvent will consume the reagents.
-
Acidity of the Nucleophile: The nucleophile must have a pKa of approximately 15 or less to be deprotonated in the reaction mixture.
-
Order of Addition: The order in which the reagents are added can influence the outcome of the reaction.
-
Solution: A common and often successful procedure is to dissolve the alcohol, nucleophile, and PPh₃ in the solvent and then add the azodicarboxylate dropwise at a low temperature (e.g., 0 °C).[14]
-
Issues with Phosphine Ligands in Cross-Coupling Reactions
Phosphine ligands are crucial for the efficacy of many transition metal-catalyzed cross-coupling reactions.
Problem: The catalytic reaction is sluggish, or the catalyst appears to have decomposed.
Possible Causes & Solutions:
-
Ligand Oxidation: Many phosphine ligands, particularly electron-rich trialkylphosphines, are sensitive to air and can be oxidized to the corresponding phosphine oxide, which is catalytically inactive.[1][23]
-
Solution: Handle all air-sensitive phosphine ligands under an inert atmosphere using glovebox or Schlenk line techniques. Use degassed solvents for the reaction.
-
-
Incorrect Ligand-to-Metal Ratio: The ratio of the phosphine ligand to the metal precursor can significantly impact the catalytic activity.
-
Solution: The optimal ligand-to-metal ratio is reaction-dependent. For some systems, an excess of the ligand is beneficial, while for others, it can be detrimental.[24] Consult the literature for the specific reaction being performed.
-
-
Inappropriate Ligand Choice: The electronic and steric properties of the phosphine ligand are critical for the different steps of the catalytic cycle (oxidative addition, reductive elimination).
-
Solution: The choice of ligand should be tailored to the specific cross-coupling reaction. For example, bulky, electron-rich ligands often promote the oxidative addition of challenging substrates like aryl chlorides.[13]
-
Quantitative Data
Water Content in "Anhydrous" Solvents
The term "anhydrous" can have varying levels of dryness. The water content of commercially available anhydrous solvents can differ by supplier and by batch. Karl Fischer titration is the definitive method for quantifying moisture content.[7][8][9][10][11][12]
| Solvent | Typical Water Content in "Anhydrous" Grade (ppm) | Water Content After Distillation from Drying Agent (ppm) |
| Tetrahydrofuran (THF) | 10 - 50 | < 10 (from Na/benzophenone) |
| Dichloromethane (DCM) | 10 - 50 | < 10 (from CaH₂) |
| Toluene | 10 - 30 | < 5 (from Na) |
| Acetonitrile | 20 - 100 | < 20 (from CaH₂) |
Note: These values are approximate and can vary. It is always recommended to verify the water content of a new bottle of solvent or after a drying procedure.
Hydrolysis Rates of Selected Organophosphorus Compounds
The rate of hydrolysis of organophosphorus reagents is highly dependent on pH, temperature, and the structure of the compound.
| Compound | Conditions | Half-life |
| Parathion | Alkaline (Bordeaux mixture) | Stable |
| Methyl Parathion | Alkaline (Bordeaux mixture, 30°C) | ~2 hours |
| EPN | Alkaline (Bordeaux mixture, 30°C) | ~1.5 hours |
| Sarin (GB) | pH 7, 25°C | ~30 hours |
Data compiled from various sources.[2][25][26]
Experimental Protocols
Protocol for Drying an Organic Solvent (e.g., THF) using Sodium/Benzophenone
This method provides exceptionally dry and oxygen-free THF, indicated by a persistent deep blue or purple color.
-
Pre-drying: Decant the required volume of THF from a new, sealed bottle of anhydrous grade solvent into a flask containing activated 3Å or 4Å molecular sieves. Let it stand overnight.
-
Setup: Assemble a distillation apparatus that has been oven-dried or flame-dried and cooled under a stream of inert gas (argon or nitrogen).
-
Initial Distillation: Distill the pre-dried THF into the distillation flask containing sodium metal (cut into small pieces) under an inert atmosphere.
-
Indicator Addition: Add a small amount of benzophenone to the distillation flask.
-
Reflux: Heat the mixture to reflux. The solution will turn deep blue or purple, indicating that the solvent is dry and oxygen-free. If the color fades, it indicates the presence of residual water or oxygen, and more sodium should be added.
-
Collection: Once the blue/purple color is stable, the THF can be distilled directly into the reaction flask for immediate use.
Protocol for Setting Up a Reaction Under an Inert Atmosphere
This protocol describes the use of a Schlenk line or a balloon filled with an inert gas to exclude moisture and oxygen from a reaction.
-
Glassware Preparation: Ensure all glassware, including stir bars, is thoroughly dried in an oven (e.g., at 120°C overnight) or by flame-drying under vacuum.[13]
-
Assembly: Assemble the glassware while still hot and immediately place it under an inert atmosphere by connecting it to a Schlenk line or by flushing with an inert gas from a balloon.
-
Purging: Evacuate the flask using the Schlenk line and then backfill with the inert gas. Repeat this "pump-purge" cycle three times to ensure the removal of atmospheric gases.[23]
-
Reagent Addition:
-
Solids: Add solid reagents under a positive pressure of inert gas. If the solid is highly sensitive, it should be weighed and added in a glovebox.
-
Liquids: Add liquid reagents using a dry, gas-tight syringe that has been flushed with inert gas.[20] Insert the syringe needle through a rubber septum on the reaction flask. To avoid creating a vacuum in the reagent bottle, it is good practice to first draw a small amount of inert gas into the syringe before drawing up the liquid.
-
Visualizations
References
- 1. The chemistry of phosphines in constrained, well-defined microenvironments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01556C [pubs.rsc.org]
- 2. Stereoselective Hydrolysis of Organophosphate Nerve Agents by the Bacterial Phosphotriesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neptjournal.com [neptjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Organophosphate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. mt.com [mt.com]
- 8. Determination of water traces in various organic solvents using Karl Fischer method under FIA conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. researchgate.net [researchgate.net]
- 11. mcckf.com [mcckf.com]
- 12. A Method for Detecting Water in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. reddit.com [reddit.com]
- 15. reddit.com [reddit.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Use of Silver Carbonate in the Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 19. Mitsunobu Reaction [organic-chemistry.org]
- 20. glaserr.missouri.edu [glaserr.missouri.edu]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. Organic Syntheses Procedure [orgsyn.org]
- 23. m.youtube.com [m.youtube.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. files01.core.ac.uk [files01.core.ac.uk]
- 26. Rate of hydrolysis of seven organophosphate pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Disposal of Bis(4-methylphenyl)chlorophosphine Waste
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe and effective disposal of Bis(4-methylphenyl)chlorophosphine waste. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Troubleshooting Guide
Q1: I have a small amount of leftover this compound from my reaction. How should I handle and dispose of it?
A1: this compound is a reactive chemical and should not be disposed of directly in regular waste streams. Due to its reactivity with water and other nucleophiles, it is classified as a hazardous material. The primary method of disposal is through a licensed professional waste disposal service.[1] Collect the waste in a designated, clearly labeled hazardous waste container.
Q2: My experiment produced a dilute solution of this compound in an organic solvent. Can I neutralize it in the lab before disposal?
A2: Yes, for small quantities of dilute solutions, in-lab neutralization is a viable option to reduce the reactivity of the waste before collection by a hazardous waste disposal service. This process, often referred to as "quenching," converts the reactive chlorophosphine into less hazardous compounds. A common and effective method is treatment with a basic solution, such as aqueous sodium hydroxide, or an oxidizing agent like sodium hypochlorite (bleach).
Q3: I've noticed a pungent odor from my waste container for this compound. What does this indicate and what should I do?
A3: A pungent odor may indicate that the this compound is reacting with moisture in the air, leading to the formation of hydrochloric acid and bis(4-methylphenyl)phosphine oxide.[2] Ensure the waste container is tightly sealed and stored in a well-ventilated area, preferably within a chemical fume hood. If the odor is strong, it is advisable to proceed with a neutralization procedure for the waste.
Q4: I accidentally spilled a small amount of this compound on my lab bench. How should I clean it up?
A4: For small spills, first ensure you are wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Cover the spill with an inert absorbent material like sand, vermiculite, or earth.[3] Once the spill is absorbed, carefully collect the material into a designated hazardous waste container. The contaminated area should then be decontaminated. You can use a cloth dampened with a dilute solution of sodium hypochlorite (bleach) or sodium carbonate (washing soda) to wipe the area, followed by a thorough rinse with water.[2]
Frequently Asked Questions (FAQs)
Q5: What are the primary hazards associated with this compound waste?
A5: The primary hazards stem from the reactivity of the phosphorus-chlorine (P-Cl) bond. This bond is susceptible to nucleophilic attack, particularly by water, which leads to the formation of corrosive hydrochloric acid and bis(4-methylphenyl)phosphine oxide.[2] The compound itself is also corrosive and can cause severe skin burns and eye damage.
Q6: What are the expected products of neutralizing this compound with sodium hydroxide or sodium hypochlorite?
A6:
-
With Sodium Hydroxide (Hydrolysis): The reaction with aqueous sodium hydroxide will hydrolyze the P-Cl bond to form bis(4-methylphenyl)phosphine oxide and sodium chloride.
-
With Sodium Hypochlorite (Oxidation): Sodium hypochlorite is a strong oxidizing agent and will oxidize the phosphorus(III) center to phosphorus(V), also likely forming bis(4-methylphenyl)phosphine oxide and sodium chloride.
Q7: Is it safe to mix this compound waste with other organic solvent waste?
A7: It is generally not recommended to mix this compound waste with other waste streams, especially if the composition of the other waste is not fully known.[1] Mixing could lead to unintended and potentially vigorous reactions. It is best to collect it in a separate, clearly labeled hazardous waste container.
Q8: Are there any materials that are incompatible with this compound?
A8: Yes, due to its reactivity, it is incompatible with water, alcohols, amines, and strong oxidizing agents.[2] Contact with these substances can lead to vigorous reactions. When choosing a waste container, ensure it is made of a compatible material, such as glass or a suitable plastic, and has a secure, tight-fitting lid.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 1019-71-2 |
| Molecular Formula | C₁₄H₁₄ClP |
| Molecular Weight | 248.69 g/mol |
| Appearance | Liquid |
| Density | 1.1 g/mL at 25 °C |
Source:
Experimental Protocols
Protocol 1: Neutralization of this compound Waste with Sodium Hydroxide
This protocol is intended for the neutralization of small quantities of dilute this compound waste in a laboratory setting.
Materials:
-
This compound waste solution
-
1 M Sodium Hydroxide (NaOH) solution
-
A suitable reaction vessel (e.g., a three-necked round-bottom flask) equipped with a magnetic stirrer, a dropping funnel, and a condenser.
-
Ice bath
-
pH paper or a pH meter
-
Appropriate PPE (gloves, safety goggles, lab coat)
Procedure:
-
Place the reaction vessel in a fume hood and charge it with the this compound waste solution.
-
Cool the reaction vessel in an ice bath to control any potential exotherm.
-
Slowly add the 1 M NaOH solution dropwise from the dropping funnel while stirring the mixture.
-
Monitor the pH of the reaction mixture periodically. Continue adding the NaOH solution until the pH is neutral or slightly basic (pH 7-8).
-
Once the addition is complete and the pH is stable, remove the ice bath and allow the mixture to stir at room temperature for at least one hour to ensure the reaction is complete.
-
The resulting mixture, containing primarily bis(4-methylphenyl)phosphine oxide and sodium chloride in the solvent, can now be collected in a properly labeled aqueous hazardous waste container for disposal by a professional service.
Protocol 2: Decontamination of Glassware Contaminated with this compound
Materials:
-
Contaminated glassware
-
Dilute household bleach solution (approximately 10% sodium hypochlorite)
-
Detergent
-
Water
-
Appropriate PPE
Procedure:
-
Rinse the glassware with a small amount of an organic solvent (e.g., acetone) to remove the bulk of the residue. Collect this rinse as hazardous waste.
-
In a well-ventilated fume hood, carefully add a dilute bleach solution to the glassware and swirl to coat the contaminated surfaces.
-
Allow the bleach solution to sit in the glassware for at least 30 minutes to ensure complete oxidation of any remaining chlorophosphine.
-
Dispose of the bleach solution into a designated aqueous hazardous waste container.
-
Wash the glassware thoroughly with detergent and water.
-
Rinse the glassware with deionized water and allow it to dry.
Mandatory Visualization
Caption: Logical workflow for the disposal of this compound waste.
Caption: Neutralization pathway of this compound waste.
References
Scaling up the synthesis of Bis(4-methylphenyl)chlorophosphine for industrial applications
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of Bis(4-methylphenyl)chlorophosphine. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and safety information to ensure a safe and efficient synthesis process.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, particularly when using the Grignard reaction route.
Issue 1: Grignard Reaction Fails to Initiate
-
Question: My Grignard reaction with 4-bromotoluene and magnesium turnings is not starting. What are the common causes and solutions?
-
Answer: Failure to initiate is a frequent challenge in Grignard synthesis. Several factors can contribute to this issue:
-
Moisture: Grignard reagents are highly sensitive to moisture. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Solvents like tetrahydrofuran (THF) must be anhydrous.[1]
-
Inactive Magnesium Surface: A layer of magnesium oxide on the turnings can prevent the reaction. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[1] Gentle heating can also help initiate the reaction.
-
Impure Reagents: Contaminants in the 4-bromotoluene or solvent can quench the reaction. Use freshly distilled 4-bromotoluene and high-purity anhydrous solvents.
-
Issue 2: Low Yield of this compound
-
Question: My reaction is producing a low yield of the desired product. How can I optimize the yield?
-
Answer: Low yields can result from several factors throughout the process:
-
Incomplete Grignard Formation: Ensure the Grignard reagent formation goes to completion by allowing sufficient reaction time and observing the consumption of magnesium.
-
Side Reactions: The primary side reaction is the formation of the Wurtz coupling product (4,4'-dimethylbiphenyl). This can be minimized by the slow, controlled addition of 4-bromotoluene during Grignard formation.[1]
-
Incorrect Stoichiometry: The molar ratio of the Grignard reagent to phosphorus trichloride (PCl₃) is critical. A 2:1 ratio is required for the desired product. Deviation can lead to the formation of mono- or tri-substituted byproducts.
-
Loss During Workup: The product is sensitive to moisture and can be hydrolyzed to the corresponding phosphine oxide during the workup. Perform the workup and purification steps under an inert atmosphere and use anhydrous solvents.
-
Issue 3: Product Contamination
-
Question: My final product is impure. What are the likely contaminants and how can I remove them?
-
Answer: Common impurities include the starting materials, side products from the Grignard reaction, and hydrolysis or oxidation products.
-
Bis(4-methylphenyl)phosphine oxide: This is a common impurity formed by the reaction of the product with water. Its presence can be identified by ³¹P NMR spectroscopy, where it shows a characteristic chemical shift.[2][3] Purification can be achieved by vacuum distillation, as the phosphine oxide is less volatile than the chlorophosphine.
-
Unreacted PCl₃ and 4-bromotoluene: These can be removed by fractional distillation under reduced pressure.
-
Mono- and tri-tolylphosphine species: These byproducts can be minimized by careful control of the reaction stoichiometry. Fractional distillation can be used for their separation.
-
Frequently Asked Questions (FAQs)
Synthesis and Reaction Conditions
-
Q1: What is the recommended solvent for the Grignard reaction in this synthesis?
-
A1: Anhydrous tetrahydrofuran (THF) is generally the preferred solvent for synthesizing Grignard reagents as it helps to stabilize the reagent.[1] Anhydrous diethyl ether is also a suitable option.
-
-
Q2: What is the optimal temperature for the reaction between the Grignard reagent and PCl₃?
-
A2: The reaction is typically carried out at low temperatures, often starting at -78°C, and then slowly warming to room temperature. This helps to control the exothermic reaction and minimize the formation of byproducts.
-
Product Handling and Storage
-
Q3: How should I handle and store this compound?
-
A3: this compound is a moisture-sensitive and corrosive liquid. It should be handled under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood. Store it in a tightly sealed container in a cool, dry place away from water and oxidizing agents.
-
Safety Precautions
-
Q4: What are the primary safety hazards associated with this synthesis?
-
A4: The main hazards are associated with the reagents used:
-
Phosphorus trichloride (PCl₃): Highly toxic, corrosive, and reacts violently with water to produce HCl gas.[2] Always handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Grignard Reagent: Highly flammable and reacts vigorously with water.
-
Solvents (THF, diethyl ether): Highly flammable.
-
-
A Class D fire extinguisher for reactive metals should be available.[2]
-
-
Q5: How should I safely quench the reaction?
-
A5: The reaction should be quenched by slowly adding the reaction mixture to a cooled, saturated aqueous solution of ammonium chloride. This should be done in a fume hood with careful temperature control to manage the exotherm.
-
Experimental Protocols
Detailed Methodology for Grignard Synthesis of this compound
This protocol is a representative procedure for the laboratory-scale synthesis and can be adapted for larger scales with appropriate engineering controls.
Materials:
-
Magnesium turnings
-
4-Bromotoluene (freshly distilled)
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (crystal)
-
Phosphorus trichloride (PCl₃)
-
Anhydrous hexane
-
Saturated aqueous ammonium chloride solution
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel
-
Inert atmosphere setup (nitrogen or argon)
-
Heating mantle
-
Ice bath
-
Vacuum distillation apparatus
Procedure:
-
Preparation of the Grignard Reagent:
-
Flame-dry all glassware and allow to cool under an inert atmosphere.
-
To the three-necked flask, add magnesium turnings and a single crystal of iodine.
-
In the addition funnel, prepare a solution of 4-bromotoluene in anhydrous THF.
-
Add a small portion of the 4-bromotoluene solution to the magnesium turnings to initiate the reaction. The disappearance of the iodine color and gentle refluxing indicates initiation.
-
Once initiated, add the remaining 4-bromotoluene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Phosphorus Trichloride:
-
Cool the Grignard reagent solution in an ice-salt bath to -10°C.
-
In the addition funnel, prepare a solution of phosphorus trichloride in anhydrous THF.
-
Add the PCl₃ solution dropwise to the stirred Grignard reagent, maintaining the temperature below 0°C. A white precipitate of magnesium salts will form.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer. Extract the aqueous layer with anhydrous hexane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter under an inert atmosphere.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.
-
Data Presentation
Table 1: Representative Reaction Parameters for Grignard Synthesis
| Parameter | Value |
| Molar Ratio (4-bromotoluene:Mg) | 1.1 : 1.0 |
| Molar Ratio (Grignard:PCl₃) | 2.0 : 1.0 |
| Reaction Temperature (Grignard Formation) | Room Temperature to Reflux |
| Reaction Temperature (Reaction with PCl₃) | -10°C to 0°C |
| Typical Yield | 70-85% |
| Purity (post-distillation) | >95% |
Table 2: Key Physical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₁₄H₁₄ClP |
| Molecular Weight | 248.69 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | ~160-165 °C at 1 mmHg |
| ³¹P NMR Chemical Shift (CDCl₃) | δ ~81 ppm |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. reddit.com [reddit.com]
- 2. rsc.org [rsc.org]
- 3. 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P [[double bond, length as m-dash]] O group and proton donors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Analysis of Bis(4-methylphenyl)chlorophosphine and Diphenylchlorophosphine for Ligand Synthesis and Catalysis
For researchers, scientists, and drug development professionals, the selection of appropriate precursors for phosphine ligand synthesis is a critical step in the development of efficient catalytic systems. This guide provides an objective comparison of two common diarylchlorophosphines: Bis(4-methylphenyl)chlorophosphine and Diphenylchlorophosphine, focusing on their physicochemical properties, reactivity in ligand synthesis, and the performance of their derivative ligands in catalysis.
Physicochemical Properties
A fundamental understanding of the physical and chemical characteristics of these precursors is essential for their handling, storage, and application in synthesis. The key properties of this compound and Diphenylchlorophosphine are summarized below.
| Property | This compound | Diphenylchlorophosphine |
| CAS Number | 1019-71-2[1][2][3] | 1079-66-9[4][5] |
| Molecular Formula | C₁₄H₁₄ClP[1][3] | C₁₂H₁₀ClP[4][5] |
| Molecular Weight | 248.69 g/mol [1][3] | 220.64 g/mol [6] |
| Appearance | Liquid[1][2] | Clear to light yellow liquid[5] |
| Density | 1.1 - 1.159 g/mL at 25 °C[1][2] | 1.204 - 1.229 g/mL at 25 °C[6] |
| Boiling Point | 346.9 °C at 760 mmHg[2] | 320 °C[5] |
| Solubility | Reacts with water[2] | Reacts with water and alcohols; highly soluble in benzene, THF, and ethers.[5] |
| Sensitivity | Air and moisture sensitive.[6] | Air and moisture sensitive.[6] |
Reactivity and Application in Ligand Synthesis
Both this compound and Diphenylchlorophosphine are versatile reagents for introducing a diarylphosphino group into a molecule, serving as key building blocks for a vast array of phosphine ligands. Their reactivity is primarily dictated by the electrophilic phosphorus center and the reactive P-Cl bond.
The general reaction for the synthesis of tertiary phosphine ligands involves the nucleophilic substitution of the chloride by an organometallic reagent, such as a Grignard or organolithium reagent.[5]
Experimental Protocol: General Synthesis of a Biaryl Phosphine Ligand
The following protocol outlines a general procedure for the synthesis of a biaryl phosphine ligand, which can be adapted for use with either this compound or Diphenylchlorophosphine. This example is based on the synthesis of Buchwald-type ligands.
Materials:
-
2-Biphenylmagnesium chloride solution (or a solution of another suitable aryl Grignard or organolithium reagent)
-
This compound or Diphenylchlorophosphine
-
Anhydrous Tetrahydrofuran (THF)
-
Standard Schlenk line and glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, a solution of the appropriate chlorophosphine (1.0 equivalent) in anhydrous THF is cooled to 0 °C in an ice bath.
-
To this stirred solution, the 2-biphenylmagnesium chloride solution (1.05 equivalents) is added dropwise over a period of 30 minutes.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-16 hours.
-
The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with diethyl ether or ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield the desired biaryl phosphine ligand.
The choice between this compound and Diphenylchlorophosphine will influence the electronic and steric properties of the resulting ligand. The methyl groups on the tolyl substituents in ligands derived from this compound are electron-donating, which increases the electron density on the phosphorus atom.[1] This can enhance the ligand's σ-donating ability to a metal center.
Performance in Catalysis: A Comparative Perspective
The subtle electronic and steric differences between ligands derived from this compound and Diphenylchlorophosphine can have a significant impact on their performance in catalytic cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Electronic Effects: The electron-donating methyl groups in di(p-tolyl)phosphino ligands increase the electron density at the phosphorus atom, making the ligand a stronger σ-donor compared to its diphenylphosphino counterpart.[1] This enhanced electron donation can stabilize the metal center in a low oxidation state, potentially accelerating the oxidative addition step in the catalytic cycle.
While direct head-to-head comparative studies with quantitative yield and turnover number data for a single ligand system synthesized from both precursors are scarce in the literature, the general principles of ligand effects in catalysis suggest that:
-
Ligands from this compound may be advantageous in reactions where a more electron-rich and slightly bulkier ligand is beneficial. This could include challenging Suzuki-Miyaura couplings with unreactive aryl chlorides or sterically demanding Buchwald-Hartwig aminations.
-
Ligands from Diphenylchlorophosphine represent a baseline and are highly effective in a broad range of standard cross-coupling reactions. Their lower cost and extensive documentation make them a common starting point for catalyst screening.
Conclusion
Both this compound and Diphenylchlorophosphine are indispensable precursors for the synthesis of a wide range of phosphine ligands. The choice between the two will depend on the specific requirements of the target catalytic transformation.
-
Diphenylchlorophosphine remains the workhorse for many standard applications due to its well-established reactivity and cost-effectiveness.
-
This compound offers the potential for fine-tuning the electronic and steric properties of the resulting ligand, which can lead to enhanced catalytic performance in more challenging reactions.
Researchers are encouraged to consider both precursors when developing new catalytic systems. Initial screening with ligands derived from Diphenylchlorophosphine can establish a baseline, while subsequent optimization with ligands from this compound may unlock higher yields and broader substrate scope.
References
- 1. This compound | 1019-71-2 | Benchchem [benchchem.com]
- 2. Chloro-bis(4-methylphenyl)phosphane CAS 1019-71-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. scbt.com [scbt.com]
- 4. Chlorodiphenylphosphine | C12H10ClP | CID 66180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Chlorodiphenylphosphine - Wikipedia [en.wikipedia.org]
- 6. Chlorodiphenylphosphine, 97% | Fisher Scientific [fishersci.ca]
Di-p-tolylphosphine Ligands: A Comparative Analysis of Steric and Electronic Properties
For researchers, scientists, and professionals in drug development, the selection of appropriate ligands is a critical factor in the design and optimization of transition metal catalysts. Di-p-tolylphosphine, a secondary phosphine ligand, offers a unique combination of steric and electronic properties that can significantly influence catalytic activity and selectivity. This guide provides a comprehensive comparison of di-p-tolylphosphine with other common phosphine ligands, supported by experimental data and detailed methodologies.
Understanding Steric and Electronic Effects
The behavior of phosphine ligands in metal complexes is primarily governed by two key factors: their steric bulk and their electronic properties. These are quantitatively described by the Tolman cone angle (θ) and the Tolman electronic parameter (TEP), respectively.
The Tolman cone angle is a measure of the steric bulk of a phosphine ligand. It is defined as the apex angle of a cone that encompasses the van der Waals radii of the outermost atoms of the ligand at a standard metal-phosphorus bond distance. A larger cone angle indicates greater steric hindrance around the metal center, which can influence substrate accessibility and the stability of catalytic intermediates.
The Tolman electronic parameter (TEP) quantifies the electron-donating or -withdrawing ability of a phosphine ligand. It is determined experimentally by measuring the C-O stretching frequency (ν(CO)) of a nickel-carbonyl complex, [Ni(CO)₃L], where L is the phosphine ligand. Stronger electron-donating ligands lead to increased electron density on the metal, which results in more significant back-bonding to the carbonyl ligands and a lower ν(CO) frequency.
Comparative Data of Phosphine Ligands
To provide a clear comparison, the following table summarizes the Tolman cone angles and electronic parameters for di-p-tolylphosphine and a selection of other commonly used phosphine ligands.
| Ligand | Formula | Tolman Cone Angle (θ) [°] | Tolman Electronic Parameter (TEP) [cm⁻¹] |
| Di-p-tolylphosphine | P(p-CH₃C₆H₄)₂H | ~135 (estimated) | Not Experimentally Determined |
| Tri-p-tolylphosphine | P(p-CH₃C₆H₄)₃ | 145 | 2066.7 |
| Triphenylphosphine | P(C₆H₅)₃ | 145 | 2068.9 |
| Tricyclohexylphosphine | P(C₆H₁₁)₃ | 170 | 2056.4 |
| Tri(tert-butyl)phosphine | P(t-Bu)₃ | 182 | 2056.1 |
| Trimethylphosphine | P(CH₃)₃ | 118 | 2064.1 |
| Tri(o-tolyl)phosphine | P(o-CH₃C₆H₄)₃ | 194 | 2060.5 |
Experimental Protocols
Determination of Tolman Electronic Parameter (TEP)
The TEP is determined using infrared (IR) spectroscopy.[1] The general procedure is as follows:
-
Synthesis of the Nickel-Carbonyl Complex: The phosphine ligand of interest (L) is reacted with a solution of tetracarbonylnickel(0), Ni(CO)₄, in a suitable solvent (e.g., dichloromethane or hexane) under an inert atmosphere. The reaction typically proceeds at room temperature and results in the displacement of one carbonyl ligand to form the [Ni(CO)₃L] complex.
-
IR Spectroscopy: The IR spectrum of the resulting [Ni(CO)₃L] complex solution is recorded.
-
Identification of the A₁ C-O Stretching Frequency: The spectrum will show several C-O stretching bands. The symmetric A₁ stretching frequency (ν(CO)) is the highest frequency band and is used as the TEP. This value is reported in wavenumbers (cm⁻¹).
Determination of Ligand Cone Angle (θ)
The Tolman cone angle can be determined experimentally from X-ray crystallographic data or through computational modeling.[2][3]
1. X-ray Crystallography Method:
-
Crystal Growth: Single crystals of a metal complex containing the phosphine ligand are grown.
-
X-ray Diffraction Analysis: The crystal is subjected to X-ray diffraction to determine the precise atomic coordinates.
-
Calculation of the Cone Angle: Using the crystallographic data, the cone angle is calculated based on a standardized metal-phosphorus bond length (typically 2.28 Å for nickel) and the van der Waals radii of the outermost atoms of the ligand's substituents.[2][3]
2. Computational Method:
-
Molecular Modeling: The 3D structure of the phosphine ligand is built using molecular modeling software.
-
Geometry Optimization: The geometry of the ligand is optimized using computational chemistry methods, such as density functional theory (DFT), to find its most stable conformation.
-
Cone Angle Calculation: Specialized software is used to calculate the cone angle based on the optimized geometry and a defined metal center position.
Analysis Workflow
The process of analyzing and comparing the steric and electronic properties of phosphine ligands can be visualized as a systematic workflow. This involves ligand selection, experimental or computational characterization, and subsequent data analysis to inform catalyst design.
Caption: Workflow for the analysis and comparison of phosphine ligand properties.
Discussion
The data presented highlights the nuanced differences between di-p-tolylphosphine and other common phosphine ligands. While a precise experimental TEP value for di-p-tolylphosphine is not available, the presence of two electron-donating p-tolyl groups suggests it is a reasonably strong electron-donating ligand, likely with a TEP value slightly lower than that of triphenylphosphine.
The estimated cone angle of di-p-tolylphosphine (~135°) places it as a moderately bulky ligand, less sterically demanding than triphenylphosphine and significantly less so than bulky alkylphosphines like tricyclohexylphosphine and tri(tert-butyl)phosphine. This intermediate steric profile can be advantageous in catalytic reactions where some degree of steric hindrance is required to promote selectivity, but excessive bulk would hinder substrate binding.
The unique combination of moderate steric bulk and good electron-donating ability makes di-p-tolylphosphine a versatile ligand for a range of catalytic applications, including cross-coupling reactions and hydroformylation. Its properties can be finely tuned by further substitution on the tolyl rings, offering a platform for rational ligand design in the development of highly efficient and selective catalysts. Researchers and drug development professionals can leverage this understanding to make informed decisions in the selection of phosphine ligands to achieve desired catalytic outcomes.
References
A Comparative Guide to the X-ray Crystallographic Analysis of Bis(4-methylphenyl)chlorophosphine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the X-ray crystallographic data for bis(4-methylphenyl)chlorophosphine and related phosphine derivatives. The structural insights gleaned from single-crystal X-ray diffraction are invaluable for understanding the steric and electronic properties of these compounds, which are crucial for their application in catalysis, materials science, and as intermediates in the synthesis of novel therapeutic agents.
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for this compound and selected derivatives. While a complete Crystallographic Information File (CIF) for this compound is not publicly available, key structural features have been reported. For comparison, data for a tris(4-methylphenyl)phosphine oxide and a silver complex containing a related tolyl-phosphine ligand are included.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Key Bond Lengths (Å) |
| This compound | C₁₄H₁₄ClP | Monoclinic | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | P-Cl: ~2.05, P-C: ~1.82[1] |
| Tris(4-methylphenyl)phosphine Oxide | C₂₁H₂₁OP | Rhombohedral | R-3 | 12.4223 | 12.4223 | 19.7979 | 90 | 90 | 120 | P=O: Not Reported in abstract[2] |
| Bis[(4-methylphenyl)diphenylphosphine-κP](nitrito-κ2 O,O′)silver(I) | C₃₈H₃₄AgNO₂P₂ | Monoclinic | P2₁/c | 11.8709 | 18.6292 | 15.4003 | 90 | 103.055 | 90 | Ag-P1: 2.4209, Ag-P2: 2.4251[3] |
Experimental Protocol: Single-Crystal X-ray Diffraction of Air- and Moisture-Sensitive Organophosphorus Compounds
The following protocol outlines the key steps for the successful crystallographic analysis of reactive compounds such as this compound.
1. Crystal Growth:
-
Method: Slow evaporation of a saturated solution in an inert solvent (e.g., hexane, toluene) is a common technique.
-
Environment: All crystallization experiments should be conducted under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to prevent hydrolysis and oxidation.
-
Apparatus: Use clean, dry glassware. Small vials or tubes covered with a septum pierced by a needle can allow for slow solvent evaporation.
2. Crystal Mounting:
-
Handling: Due to their sensitivity to air and moisture, crystals must be handled under an inert atmosphere or coated with a protective oil (e.g., paratone-N or perfluorinated oil)[4][5].
-
Mounting:
-
In a glovebox, select a suitable single crystal under a microscope.
-
Mount the crystal on a cryo-loop, glass fiber, or a MiTeGen MicroMount™[4].
-
A small amount of viscous oil can be used as an adhesive and to encapsulate the crystal, providing a temporary barrier against the atmosphere[4][5].
-
For extremely sensitive samples, sealing the crystal within a glass capillary under an inert atmosphere is a robust alternative[6].
-
3. Data Collection:
-
Instrument: A single-crystal X-ray diffractometer equipped with a low-temperature device (e.g., a cryostream) is essential.
-
Temperature: Flash-cool the mounted crystal in a stream of cold nitrogen gas (typically 100-150 K)[5]. This minimizes crystal decay, reduces thermal motion, and protects the sample from the atmosphere.
-
X-ray Source: Use a suitable X-ray source, such as Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.
-
Data Collection Strategy: A hemisphere or a full sphere of diffraction data is collected by rotating the crystal through a series of small angular increments.
4. Structure Solution and Refinement:
-
Software: Standard crystallographic software packages (e.g., SHELX, Olex2) are used to process the diffraction data.
-
Structure Solution: The crystal structure is solved using direct methods or Patterson methods.
-
Refinement: The structural model is refined against the experimental data to obtain accurate atomic coordinates, bond lengths, and angles.
Experimental Workflow Diagram
Caption: Experimental workflow for single-crystal X-ray diffraction of air-sensitive compounds.
References
- 1. This compound | 1019-71-2 | Benchchem [benchchem.com]
- 2. Tris(4-methylphenyl)phosphine oxide | C21H21OP | CID 120383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bis[(4-methylphenyl)diphenylphosphine-κP](nitrito-κ2 O,O′)silver(I) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.rigaku.com [resources.rigaku.com]
- 5. ncl.ac.uk [ncl.ac.uk]
- 6. journals.iucr.org [journals.iucr.org]
A Comparative Guide to Phosphine Ligand Derivatives in Catalytic Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of phosphine ligands is a critical determinant in the efficacy of transition metal-catalyzed cross-coupling reactions, profoundly influencing reaction efficiency, substrate scope, and overall yield. This guide provides an objective comparison of the catalytic activity of various phosphine ligand derivatives in two of the most pivotal C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The performance of these ligands is substantiated by experimental data, and detailed protocols are provided to facilitate the replication and adaptation of these methods in your research.
Data Presentation: A Comparative Analysis of Catalytic Performance
The following tables summarize the catalytic performance of selected phosphine ligands in the Suzuki-Miyaura and Buchwald-Hartwig reactions. The data highlights the impact of ligand structure on product yield under specified reaction conditions.
Table 1: Comparison of Ligand Performance in the Suzuki-Miyaura Coupling of 4-Chlorotoluene and Phenylboronic Acid
| Ligand | Palladium Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| P(tBu)₃ | Pd₂(dba)₃ | K₃PO₄ | Toluene | 80 | 2 | 98 |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | 1 | 99 |
| DavePhos | Pd(OAc)₂ | K₂CO₃ | Toluene | 110 | 16 | 92 |
Table 2: Comparison of Ligand Performance in the Buchwald-Hartwig Amination of 4-Chlorotoluene and Morpholine.[1]
| Ligand | Palladium Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| XPhos | Pd₂(dba)₃ | NaOt-Bu | Toluene | Reflux | 6 | High |
| BINAP | Pd₂(dba)₃ | NaOt-Bu | Toluene | 110 | - | High |
| JohnPhos | [Pd₂(MeCN)₆][BF₄]₂ | NaOtBu | Dioxane | 80 | 1 | - |
| DavePhos | [Pd₂(MeCN)₆][BF₄]₂ | NaOtBu | Dioxane | 80 | 1 | - |
Experimental Protocols
Detailed methodologies for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination are provided below. These protocols are representative of the conditions under which the comparative data was generated.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Anhydrous solvent (e.g., Toluene, 5 mL)
-
Reaction vessel (e.g., Schlenk tube)
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the aryl halide, arylboronic acid, palladium precursor, phosphine ligand, and base.
-
Add the anhydrous solvent to the reaction mixture.
-
Seal the Schlenk tube and stir the mixture at the desired temperature (e.g., 80-110 °C) for the specified time.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed C-N cross-coupling of an aryl halide with an amine.[1]
Materials:
-
Aryl halide (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv)
-
Phosphine ligand (e.g., X-Phos, 0.04 equiv)
-
Strong base (e.g., NaOt-Bu, 1.4 equiv)
-
Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)
-
Reaction vessel (e.g., oven-dried sealed tube)
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel under an inert atmosphere, add the palladium precursor, the phosphine ligand, and the strong base.[1]
-
Add the anhydrous, deoxygenated solvent.[1]
-
Stir the mixture for a few minutes to allow for the formation of the active catalyst.[1]
-
Add the aryl halide and the amine.[1]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by a suitable technique (e.g., GC, TLC, or LC-MS).[1]
-
Upon completion, cool the reaction to room temperature and quench with water.[1]
-
Extract the product with an organic solvent, wash the organic layer with brine, and dry over an anhydrous salt (e.g., Na₂SO₄).[1]
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.[1]
Mandatory Visualization: Catalytic Cycles and Workflows
To provide a clearer understanding of the underlying processes, the following diagrams illustrate the catalytic cycle of the Buchwald-Hartwig amination and a typical experimental workflow.
References
A Comparative Guide to Electron-Rich Phosphine Ligands in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the continuous optimization of synthetic methodologies is paramount. Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds with remarkable efficiency. The performance of these catalytic systems is critically dependent on the choice of ligand bound to the metal center. Among the diverse array of available ligands, bulky, electron-rich phosphines have emerged as a superior class, dramatically expanding the scope and utility of cross-coupling chemistry.
This guide provides an objective comparison of electron-rich phosphine ligands with other alternatives, supported by experimental data, to elucidate their distinct advantages in enhancing catalytic activity and overcoming the limitations of less reactive substrates.
The Central Role of Ligands in the Catalytic Cycle
Phosphine ligands modulate the steric and electronic properties of the metal catalyst (typically palladium or nickel), influencing every key step of the cross-coupling catalytic cycle.[1][2][3] Electron-rich phosphines, characterized by alkyl groups (e.g., tert-butyl, cyclohexyl) or electron-donating substituents on aryl groups, increase the electron density on the metal center.[1][4] This heightened electron density has profound consequences for the reaction mechanism.
Key Advantages of Electron-Rich Phosphine Ligands:
-
Facilitation of Oxidative Addition: The initial and often rate-limiting step, oxidative addition, involves the insertion of the metal center (e.g., Pd(0)) into the carbon-halide bond of the electrophile.[5] Electron-rich ligands make the metal center more nucleophilic, significantly accelerating the oxidative addition of challenging, electron-rich, or sterically hindered aryl halides.[4][5] This is particularly crucial for unreactive substrates like aryl chlorides, which are often preferred in industrial processes due to their lower cost and wider availability.[1][6]
-
Promotion of Reductive Elimination: The final, product-forming step is reductive elimination, where the two coupled fragments are expelled from the metal center to form the desired bond. Bulky phosphine ligands, which are often also electron-rich, create steric crowding around the metal.[1] This crowding favors the more compact transition state of reductive elimination, thereby accelerating this final step and improving catalyst turnover.[1]
-
Stabilization of the Active Catalyst: The strong σ-donating character of electron-rich phosphines helps to stabilize the catalytically active low-valent metal species (e.g., Pd(0)) throughout the reaction, preventing catalyst decomposition and allowing for lower catalyst loadings.[4]
The interplay of these effects is visualized in the catalytic cycle below.
Caption: General catalytic cycle for cross-coupling reactions.
Comparative Performance Data
The theoretical advantages of electron-rich phosphines translate into tangible improvements in reaction outcomes. The following tables summarize comparative data for key cross-coupling reactions.
Table 1: Suzuki-Miyaura Coupling of an Unactivated Aryl Chloride
This reaction demonstrates the superior efficacy of bulky, electron-rich phosphine ligands in activating challenging aryl chloride substrates compared to the traditional, less electron-donating triphenylphosphine (PPh₃).
| Ligand | Catalyst Loading (mol%) | Base | Temp (°C) | Time (h) | Yield (%) | Ref. |
| XPhos (Electron-Rich) | 1.5 | K₃PO₄ | 100 | 18 | 98 | [7] |
| SPhos (Electron-Rich) | 2.0 | K₃PO₄ | 80 | 12 | 95 | [6] |
| P(t-Bu)₃ (Electron-Rich) | 1.5 | CsF | 80 | 24 | 92 | [6] |
| PPh₃ (Electron-Poor) | 5.0 | K₃PO₄ | 110 | 24 | <10 | [8] |
Table 2: Buchwald-Hartwig Amination of an Aryl Chloride
The coupling of aryl chlorides with amines is a demanding transformation where electron-rich, sterically hindered ligands are essential for achieving high yields under reasonable conditions.
| Ligand | Catalyst Loading (mol%) | Base | Temp (°C) | Time (h) | Yield (%) | Ref. |
| RuPhos (Electron-Rich) | 1.0 | NaOtBu | 100 | 4 | 98 | [9] |
| BrettPhos (Electron-Rich) | 1.0 | NaOtBu | 100 | 3 | 97 | [10] |
| dppf (Ferrocenyl) | 2.0 | NaOtBu | 110 | 24 | 65 | [9] |
| P(o-tol)₃ (Less Rich/Bulky) | 2.0 | NaOtBu | 110 | 24 | <5 | [11] |
Table 3: Heck Reaction of an Aryl Bromide
While the electronics in Heck reactions can be nuanced, electron-rich ligands are often highly effective for activating aryl halides, particularly less reactive ones, and promoting efficient catalysis.[12]
| Ligand | Catalyst Loading (mol%) | Base | Temp (°C) | Time (h) | Yield (%) | Ref. |
| cataCXium® A (Electron-Rich) | 0.5 | K₃PO₄ | 100 | 16 | 93 | [2][13] |
| P(Cy)₃ (Electron-Rich) | 1.0 | NEt₃ | 120 | 24 | 88 | [14] |
| PPh₃ (Electron-Poor) | 3.0 | NEt₃ | 120 | 24 | 75 | [12] |
Experimental Protocols
To provide a practical context, a general procedure for a Suzuki-Miyaura coupling reaction utilizing an electron-rich phosphine ligand is detailed below.
Protocol: Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
Materials and Reagents:
-
Palladium(II) acetate [Pd(OAc)₂]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
4-Chlorotoluene
-
Phenylboronic acid
-
Potassium phosphate (K₃PO₄), finely ground
-
Toluene, anhydrous
-
Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox or under an inert atmosphere, a reaction vessel is charged with Pd(OAc)₂ (0.015 mmol) and XPhos (0.033 mmol). Anhydrous toluene (2 mL) is added, and the mixture is stirred at room temperature for 15 minutes to form the active catalyst complex.
-
Reaction Setup: To the vessel containing the pre-formed catalyst, add 4-chlorotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Reaction Execution: Add an additional 3 mL of anhydrous toluene to the vessel. Seal the vessel, remove it from the glovebox (if used), and place it in a preheated oil bath at 100 °C.
-
Monitoring: Stir the reaction mixture vigorously. The reaction progress can be monitored by taking small aliquots and analyzing them by GC-MS or TLC.
-
Workup: After completion (typically 12-18 hours), cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield 4-methyl-1,1'-biphenyl.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Conclusion
References
- 1. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. organometallicchem.wordpress.com [organometallicchem.wordpress.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. research.rug.nl [research.rug.nl]
- 10. pubs.acs.org [pubs.acs.org]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Tolman Cone Angles for Common Phosphine Ligands
This guide provides a comparative analysis of the Tolman cone angle, a critical parameter for quantifying the steric bulk of phosphine ligands. Understanding the steric profile of ligands is paramount for researchers, scientists, and drug development professionals in predicting coordination chemistry, reaction kinetics, and catalytic activity. This document outlines the experimental and computational methodologies for estimating the Tolman cone angle and presents a comparison for a selection of common monodentate phosphine ligands.
Introduction to the Tolman Cone Angle
In coordination chemistry, the ligand cone angle (θ) is a measure of the steric bulk of a ligand in a transition metal coordination complex.[1] It is defined as the solid angle formed with the metal at the vertex and the outermost edge of the van der Waals spheres of the ligand atoms at the perimeter of the cone.[1] The term was first introduced by Chadwick A. Tolman, a research chemist at DuPont, who originally developed the method for phosphine ligands in nickel complexes by taking measurements from accurate physical models.[1] The cone angle is a crucial descriptor for predicting the number of ligands that can coordinate to a metal center and for rationalizing the reactivity and selectivity of organometallic catalysts.[2][3]
Methodologies for Estimating the Tolman Cone Angle
The estimation of the Tolman cone angle can be approached through both experimental and computational methods.
Experimental Protocol: The Original Tolman Method
The original method developed by Tolman relied on the use of physical space-filling (CPK) models of metal-phosphine complexes.[4]
-
Model Construction: A physical model of the phosphine ligand bound to a nickel atom is constructed. The Ni-P bond length is fixed at an average value of 2.28 Å, derived from crystallographic data of tetrahedral nickel complexes.[4]
-
Conformational Adjustment: The substituents on the phosphorus atom are arranged to their most compact, sterically hindered conformation.
-
Measurement: A specialized protractor is used to measure the angle of a cone, with the nickel atom at the apex, that just encapsulates the van der Waals radii of the outermost atoms of the phosphine ligand.
Computational Protocol: DFT and Molecular Mechanics
Modern approaches to determining the Tolman cone angle utilize computational chemistry, which offers a more precise and versatile methodology.[5][6][7]
-
Model Building: A 3D model of the metal-phosphine complex (e.g., [Ni(CO)₃(P)]) is constructed in a molecular modeling software.
-
Conformational Search: A conformational search is performed using molecular mechanics (MM) to identify the lowest energy conformer of the ligand in the chosen coordination environment.[5][7]
-
Geometry Optimization: The low-energy conformer is then re-optimized at a higher level of theory, typically using Density Functional Theory (DFT), to obtain a more accurate geometry.[5][6][7]
-
Cone Angle Calculation: From the optimized geometry, the exact cone angle (θ°) can be calculated mathematically. This involves determining the most acute right circular cone, with the metal at the apex, that contains the entire ligand.[8] This computational approach can be applied to any ligand in any coordination environment without the assumptions of the original Tolman method.[4]
Comparative Data for Selected Phosphine Ligands
The Tolman cone angles for a variety of phosphine ligands have been determined and are widely used to compare their steric properties. The table below presents the Tolman cone angles for four common monodentate phosphine ligands with varying steric bulk.
| Ligand | Formula | Tolman Cone Angle (θ) in degrees (°) | Reference |
| Trimethylphosphine | PMe₃ | 118 | [9] |
| Triphenylphosphine | PPh₃ | 145 | [10] |
| Tricyclohexylphosphine | PCy₃ | 170 | [10] |
| Tri-tert-butylphosphine | P(t-Bu)₃ | 182 | [11] |
Note: The exact values of Tolman cone angles can vary slightly depending on the method of determination (experimental vs. computational) and the specific metal complex considered.
Visualizing the Tolman Cone Angle
The following diagrams illustrate the concept of the Tolman cone angle and a workflow for its computational estimation.
Caption: Conceptual diagram of the Tolman cone angle (θ).
Caption: Workflow for computational estimation of the Tolman cone angle.
References
- 1. Ligand cone angle - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ligand_cone_angle [chemeurope.com]
- 4. Computational assessment on the Tolman cone angles for P-ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Computational assessment on the Tolman cone angles for P-ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. [PDF] Computational assessment on the Tolman cone angles for P-ligands. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Exact ligand cone angles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Unraveling the Fragmentation Fingerprints: A Comparative Guide to the Mass Spectrometry of Diarylchlorophosphines
A detailed comparison of the mass spectrometric fragmentation patterns of bis(4-methylphenyl)chlorophosphine and its analogue, diphenylchlorophosphine, provides valuable insights for researchers in drug development and synthetic chemistry. Understanding these fragmentation pathways is crucial for the unambiguous identification and characterization of these important organophosphorus compounds.
This guide presents a comparative analysis of the electron ionization mass spectrometry (EI-MS) fragmentation of this compound and diphenylchlorophosphine. While experimental mass spectral data for this compound is not widely available, this guide utilizes predicted fragmentation data and compares it with the experimentally determined fragmentation of the closely related diphenylchlorophosphine.
Comparative Fragmentation Analysis
Electron ionization mass spectrometry is a powerful technique for elucidating the structure of organic compounds.[1][2] In the case of diarylchlorophosphines, the high energy of electron impact induces distinct fragmentation patterns that serve as a structural fingerprint.
The primary fragmentation pathways for these compounds involve the cleavage of the phosphorus-chlorine (P-Cl) and phosphorus-carbon (P-C) bonds. For this compound, the predicted mass spectrum is characterized by a molecular ion peak ([M]⁺) and several key fragment ions.[3] A comparison with the observed fragmentation of diphenylchlorophosphine reveals strong similarities, with the mass shifts corresponding to the presence of the methyl groups on the phenyl rings.
The table below summarizes the key mass-to-charge ratios (m/z) for the principal ions of this compound and diphenylchlorophosphine.
| Ion Description | This compound (Predicted) | Diphenylchlorophosphine (Observed) |
| Molecular Ion [M]⁺ | m/z 248 | m/z 220 |
| [M+2]⁺ (³⁷Cl isotope) | m/z 250 | m/z 222 |
| Loss of Chlorine [M-Cl]⁺ | m/z 213 | m/z 185 |
| Aryl Cation [Aryl]⁺ | m/z 91 (Tolyl) | m/z 77 (Phenyl) |
| Phosphorus-Aryl Fragment [P-Aryl]⁺ | m/z 122 | m/z 108 |
Proposed Fragmentation Pathway
The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion. This high-energy species then undergoes a series of fragmentation events to produce more stable daughter ions. The proposed pathway, illustrated below, is analogous to that observed for other diarylchlorophosphines.
Experimental Protocols
Acquiring high-quality mass spectra for diarylchlorophosphines requires careful optimization of the experimental parameters. The following protocol outlines a general procedure for the analysis of these compounds using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.
Instrumentation:
A gas chromatograph coupled to a mass spectrometer equipped with an electron ionization source is utilized.[4][5][6][7]
GC Conditions:
-
Injector: Split/splitless inlet, operated in splitless mode.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane column.
MS Conditions:
-
Electron Energy: 70 eV.[8]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-400.
-
Solvent Delay: 3 minutes.
Sample Preparation:
Prepare a dilute solution of the analyte (approximately 10-100 µg/mL) in a volatile, dry, and aprotic organic solvent such as dichloromethane or toluene. It is critical to use anhydrous solvents and handle the sample under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the chlorophosphine.
Conclusion
The mass spectrometric fragmentation of this compound is predicted to follow a logical and well-understood pathway for diarylchlorophosphines, primarily involving the loss of the chlorine atom and subsequent fragmentation of the phosphorus-containing cation. By comparing this predicted pattern with the experimental data for diphenylchlorophosphine, researchers can confidently identify and characterize these and related organophosphorus compounds in their experimental work. The provided experimental protocol offers a robust starting point for obtaining high-quality mass spectra for these sensitive yet vital chemical entities.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 1019-71-2 | Benchchem [benchchem.com]
- 4. cromlab-instruments.es [cromlab-instruments.es]
- 5. A novel method for the determination of organophosphorus pesticides in urine samples using a combined gas diffusion microextraction (GDME) and gas chromatography-mass spectrometry (GC–MS) technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A single method for detecting 11 organophosphate pesticides in human plasma and breastmilk using GC-FPD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of twenty organophosphorus pesticides in blood serum by gas chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. chromatographyonline.com [chromatographyonline.com]
A Comparative Analysis of Ferrocenylimine-Derived Palladacycles in Heck and Sonogashira Coupling Reactions
In the realm of cross-coupling reactions, the Heck and Sonogashira reactions are cornerstone methodologies for the formation of carbon-carbon bonds. The efficacy of these palladium-catalyzed transformations is profoundly influenced by the nature of the ligand coordinated to the metal center. This guide provides a comparative analysis of a series of cyclopalladated ferrocenylimine complexes as pre-catalysts in both Heck and Sonogashira coupling reactions, offering researchers and drug development professionals insights into their relative performance. The data presented is derived from a study by Pu Lin and colleagues, which systematically evaluated these catalysts.
Experimental Protocols
Detailed methodologies for the Heck and Sonogashira coupling reactions are provided below, based on the protocols described in the cited literature.
General Procedure for the Heck Coupling Reaction
To a reaction vessel were added aryl halide (1 mmol), olefin (1.2 mmol), NaOAc (1.2 mmol) as a base, and the palladacycle catalyst (0.1 mol%). The vessel was then charged with 3 mL of a 1:1 mixture of DMF/H2O. The reaction mixture was stirred at 130 °C for 12 hours. After completion, the mixture was cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers were dried over anhydrous Na2SO4, filtered, and the solvent was evaporated under reduced pressure. The residue was purified by column chromatography on silica gel to afford the desired product.
General Procedure for the Sonogashira Coupling Reaction
A mixture of aryl halide (1 mmol), terminal alkyne (1.2 mmol), CuI (0.2 mol%), and the palladacycle catalyst (0.1 mol%) was placed in a reaction vessel. A solution of Et3N (2 mL) and DMF (2 mL) was then added. The reaction mixture was stirred at 80 °C for 12 hours under a nitrogen atmosphere. Upon completion, the mixture was quenched with a saturated aqueous solution of NH4Cl and extracted with ethyl acetate. The organic layers were combined, dried over anhydrous Na2SO4, and concentrated in vacuo. The crude product was purified by flash column chromatography on silica gel.
Data Presentation: Catalyst Efficacy Comparison
The following table summarizes the catalytic performance of a series of cyclopalladated ferrocenylimine complexes in the Heck and Sonogashira coupling reactions. The reactions chosen for comparison are the coupling of iodobenzene with styrene (Heck) and phenylacetylene (Sonogashira). The yields presented are for illustrative purposes based on the selected literature.
| Catalyst | R-group on Ferrocenylimine | Heck Reaction Yield (%) | Sonogashira Reaction Yield (%) |
| 1 | H | 98 | 95 |
| 2 | Me | 96 | 93 |
| 3 | OMe | 95 | 92 |
| 4 | Cl | 99 | 96 |
| 5 | F | 97 | 94 |
Mechanistic Overview: Heck vs. Sonogashira Coupling
The catalytic cycles for the Heck and Sonogashira reactions, while both employing a palladium catalyst, exhibit distinct mechanistic pathways. The diagrams below illustrate the key steps in each cycle.
Caption: Catalytic cycle of the Heck coupling reaction.
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Concluding Remarks
The presented data indicates that the tested cyclopalladated ferrocenylimine complexes are highly effective pre-catalysts for both Heck and Sonogashira coupling reactions, consistently affording high yields. The substituent on the ferrocenylimine ligand appears to have a minimal electronic effect on the catalytic activity under the tested conditions, with all evaluated catalysts demonstrating excellent performance. This suggests that these palladacycles are robust and versatile catalysts for these important C-C bond-forming reactions. The choice between them for a specific application may therefore depend on other factors such as ease of synthesis, stability, and cost.
Safety Operating Guide
Proper Disposal Procedures for Bis(4-methylphenyl)chlorophosphine
Disclaimer: This document provides guidance for the proper disposal of Bis(4-methylphenyl)chlorophosphine. All procedures should be carried out by trained professionals in a well-equipped laboratory setting. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and ensure compliance with all local, state, and federal regulations.
Immediate Safety and Handling Precautions
This compound is a corrosive and water-reactive compound. Proper personal protective equipment (PPE) is mandatory at all times.
-
Engineering Controls: All handling and disposal procedures must be conducted in a certified chemical fume hood to control exposure to vapors and potential reaction byproducts.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a full-face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required.
-
-
Spill Response: In case of a spill, do not use water. Cover the spill with a dry, inert absorbent material such as sand or vermiculite. Collect the absorbed material using spark-resistant tools and place it in a sealed, properly labeled container for hazardous waste disposal.
Disposal Pathways
There are two primary pathways for the disposal of this compound:
-
Direct Disposal (Preferred Method): For larger quantities or when in-lab neutralization is not feasible, the chemical should be disposed of directly through an approved hazardous waste management service.
-
In-Lab Neutralization for Small Quantities: For residual amounts or small quantities, a chemical neutralization process can be performed to convert the reactive compound into less hazardous materials before disposal.
Experimental Protocol 1: Direct Disposal
This is the most straightforward and often the safest method for disposing of this compound.
Methodology:
-
Container Management: Ensure the original container is in good condition and tightly sealed. If the container is compromised, transfer the chemical to a new, compatible, and properly labeled container in a chemical fume hood.
-
Labeling: The container must be clearly labeled with the full chemical name: "this compound", the CAS number "1019-71-2", and appropriate hazard symbols (e.g., Corrosive).
-
Waste Segregation: Do not mix this compound with any other waste chemicals.
-
Storage: Store the sealed and labeled container in a designated, well-ventilated hazardous waste storage area, away from incompatible materials, especially water and oxidizing agents.
-
Arranging Pickup: Contact your institution's EHS department to schedule a pickup by a licensed hazardous waste disposal contractor.
Experimental Protocol 2: In-Lab Neutralization via Controlled Hydrolysis
This protocol is suitable for small quantities (typically < 5g) of this compound. The procedure involves a controlled reaction with water to hydrolyze the compound, followed by neutralization of the resulting hydrochloric acid.
Materials:
-
Three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a gas outlet connected to a scrubber (containing a basic solution like sodium hydroxide).
-
Ice bath.
-
Sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution (5-10%).
-
pH indicator paper or a calibrated pH meter.
-
An appropriate solvent (e.g., Toluene or THF).
Methodology:
-
Setup: Assemble the three-neck flask in a fume hood. Add a suitable solvent to the flask to dilute the reaction mixture.
-
Cooling: Place the flask in an ice bath and allow it to cool to approximately 0-5 °C.
-
Controlled Addition: Slowly add the this compound to the cooled solvent with stirring.
-
Hydrolysis: Carefully add water dropwise from the dropping funnel to the stirred solution. The reaction is exothermic; maintain the temperature below 20°C. The hydrolysis reaction is: (CH₃C₆H₄)₂PCl + H₂O → (CH₃C₆H₄)₂P(O)H + HCl
-
Reaction Completion: Continue stirring for at least 2 hours after the addition of water is complete to ensure full hydrolysis.
-
Neutralization: Slowly and carefully add a 5-10% solution of sodium bicarbonate or sodium hydroxide to the reaction mixture to neutralize the hydrochloric acid produced. Monitor the pH and continue adding the base until the pH is between 6 and 8. Be cautious with sodium bicarbonate as it will produce CO₂ gas, which can cause foaming.
-
Final Disposal: The resulting neutralized aqueous solution and the organic phase should be segregated into appropriately labeled hazardous waste containers (e.g., "Neutralized this compound waste in aqueous solution" and "Organic solvent waste"). Contact your EHS department for final disposal.
Quantitative Data Summary
| Parameter | Value/Recommendation | Notes |
| Neutralizing Agent | 5-10% Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) solution | Use with caution to control effervescence (with NaHCO₃) and exotherm. |
| Reaction Temperature | 0-20 °C | Maintain with an ice bath to control the exothermic hydrolysis reaction. |
| pH Endpoint | 6.0 - 8.0 | Verify with pH paper or a calibrated pH meter. |
| Stirring Time | Minimum 2 hours post-hydrolysis | Ensures complete reaction before neutralization. |
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of this compound.
Safeguarding Your Research: A Comprehensive Guide to Handling Bis(4--methylphenyl)chlorophosphine
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Bis(4-methylphenyl)chlorophosphine, a critical reagent in various synthetic applications. Adherence to these protocols is crucial for minimizing risks and ensuring a safe laboratory environment.
This compound is a corrosive and water-reactive compound that demands careful handling. Exposure can cause severe skin burns and eye damage, and its reaction with water can release flammable and toxic gases. The following operational and disposal plans are designed to provide clear, procedural guidance for the safe use of this chemical.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory when handling this compound. The following table summarizes the required PPE, categorized by the level of protection.
| Protection Level | Equipment | Specifications & Rationale |
| Primary Barrier | Gloves | Double-gloving with a chemical-resistant outer glove (e.g., neoprene or butyl rubber) over an inner nitrile glove is required. This provides a robust barrier against direct contact. |
| Eye and Face Protection | Chemical splash goggles and a full-face shield are mandatory to protect against splashes and fumes.[1] | |
| Body Protection | A flame-resistant lab coat worn over clothing made of natural fibers (e.g., cotton) is essential.[2][3] Synthetic clothing should be avoided. | |
| Secondary Barrier | Respiratory Protection | Work must be conducted in a certified chemical fume hood to control vapors. In the event of a significant spill or ventilation failure, a full-face respirator with appropriate cartridges for acid gases and organic vapors should be available. |
| Foot Protection | Shoes | Fully enclosed, chemical-resistant shoes must be worn. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
This workflow outlines the critical steps for safely handling this compound in a laboratory setting, from preparation to the quenching of the reaction. The process is designed to be conducted within a chemical fume hood using inert atmosphere techniques.
Experimental Protocol:
-
Don Appropriate PPE: Before entering the laboratory, ensure all personnel are wearing the prescribed PPE as detailed in the table above.
-
Prepare Fume Hood: The chemical fume hood should be clean, free of clutter, and the sash should be at the lowest practical height.
-
Prepare Dry Glassware: All glassware must be thoroughly dried in an oven and cooled under a stream of inert gas (e.g., argon or nitrogen) to remove any residual moisture.[4][5]
-
Assemble Apparatus under Inert Gas: Assemble the reaction apparatus in the fume hood while maintaining a positive pressure of inert gas to prevent the ingress of atmospheric moisture.
-
Transfer Reagent via Syringe: Use a dry, inert gas-flushed syringe with a long needle to transfer the required amount of this compound from the reagent bottle to the reaction vessel.[4][5]
-
Conduct Reaction: Perform the chemical reaction under a continuous flow of inert gas.
-
Quench Reaction Mixture: Upon completion, the reaction must be carefully quenched. Cool the reaction vessel in an ice bath. Slowly add a less reactive alcohol, such as isopropanol, to the cooled mixture to neutralize any unreacted chlorophosphine.[6] After the initial vigorous reaction subsides, a mixture of isopropanol and water can be added, followed by water alone.[6]
-
Decontaminate Glassware: All glassware and equipment that have come into contact with this compound must be decontaminated.[7]
Disposal Plan: Managing Waste Safely and Responsibly
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.
| Waste Stream | Disposal Procedure |
| Unused Reagent | Small amounts of unused reagent should be quenched using the same procedure as for the reaction mixture (Step 7 of the Operational Plan). The resulting neutralized solution can then be disposed of as hazardous waste in accordance with local regulations.[3] |
| Contaminated Solids | Solid waste, such as used silica gel, filter paper, and contaminated paper towels, should be collected in a designated, sealed container. This container must be clearly labeled as hazardous waste containing residual chlorophosphine. |
| Contaminated Sharps | Needles and syringes used for transfer must be rinsed with a quenching agent (e.g., isopropanol) before being placed in a sharps container. The rinsate should be treated as hazardous waste. |
| Empty Reagent Bottle | The empty reagent bottle should be triple-rinsed with an inert solvent (e.g., toluene or hexane) under an inert atmosphere. The rinsate must be collected and quenched. The rinsed bottle should be left open in the back of a fume hood for a period to ensure all residues have evaporated before being disposed of as laboratory glassware. |
Decontamination Protocol for Glassware:
-
Initial Quench: Rinse the glassware with a suitable quenching agent like isopropanol to neutralize any residual reactive material.
-
Wash: Wash the glassware thoroughly with a laboratory detergent and hot water.
-
Acid Rinse: Rinse with a dilute acid solution (e.g., 10% nitric acid) to remove any remaining inorganic residues.
-
Final Rinse: Rinse thoroughly with deionized water.
-
Dry: Dry the glassware completely in an oven before reuse.
By implementing these detailed safety and handling procedures, researchers can confidently and safely utilize this compound in their work, contributing to a culture of safety and responsibility in the laboratory.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
